Product packaging for 3-(3-Methoxyphenyl)-1-propene(Cat. No.:CAS No. 24743-14-4)

3-(3-Methoxyphenyl)-1-propene

Cat. No.: B1597697
CAS No.: 24743-14-4
M. Wt: 148.2 g/mol
InChI Key: GLXYYHFXAQWLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3-Methoxyphenyl)-1-propene is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B1597697 3-(3-Methoxyphenyl)-1-propene CAS No. 24743-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-3-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-5-9-6-4-7-10(8-9)11-2/h3-4,6-8H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXYYHFXAQWLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374887
Record name 3-(3-Methoxyphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24743-14-4
Record name 1-Methoxy-3-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24743-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24743-14-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(3-methoxyphenyl)-1-propene, a valuable alkenylbenzene intermediate in the fields of pharmaceutical development, fine chemical synthesis, and fragrance formulation.[1] This document explores multiple synthetic pathways, including the Grignard and Wittig reactions, offering detailed mechanistic insights and step-by-step experimental protocols. Furthermore, it establishes a robust framework for the structural elucidation and purity confirmation of the target compound using a suite of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is curated for researchers, chemists, and professionals in drug development, aiming to provide both foundational knowledge and practical, field-proven insights into the chemistry of this versatile molecule.

Introduction and Significance

This compound, also known as m-allylanisole, is an aromatic organic compound with the chemical formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol .[1][2] Its structure, featuring a methoxy-substituted phenyl ring attached to an allyl group, makes it a key building block for the synthesis of more complex molecular architectures.[1] The strategic placement of the methoxy group at the meta position influences the electronic properties of the aromatic ring and provides a handle for further chemical modifications. Its utility spans from being a precursor in the synthesis of pharmaceuticals to an ingredient in the formulation of fragrances and flavoring agents.[1] A thorough understanding of its synthesis and a rigorous characterization are paramount for ensuring the quality, reproducibility, and success of these downstream applications.

Synthetic Strategies: A Comparative Analysis

The formation of the carbon-carbon bond between the aromatic ring and the allyl group is the cornerstone of synthesizing this compound. Several classical and contemporary organic reactions can achieve this transformation. This guide will focus on two of the most reliable and widely implemented methods: the Grignard reaction and the Wittig reaction.

Route A: Grignard Reaction

The Grignard reaction is a robust method for forming carbon-carbon bonds. In this approach, an organomagnesium halide (the Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbon. For the synthesis of this compound, this involves the reaction of 3-methoxyphenylmagnesium bromide with an allyl halide, typically allyl bromide.

Mechanism and Rationale: The synthesis begins with the formation of the Grignard reagent from 3-bromoanisole and magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, inverting the polarity at the carbon atom and rendering it highly nucleophilic. This newly formed Grignard reagent then undergoes a nucleophilic substitution reaction with allyl bromide. The nucleophilic carbon of the Grignard reagent attacks the electrophilic methylene carbon of allyl bromide, displacing the bromide ion and forming the desired product.[3] The use of anhydrous conditions is critical, as Grignard reagents are highly basic and will readily react with even trace amounts of water.

Route B: Wittig Reaction

The Wittig reaction is a powerful and versatile method for synthesizing alkenes from carbonyl compounds.[4][5] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[5] For the synthesis of this compound, 3-methoxybenzaldehyde is reacted with a phosphorus ylide derived from an allyl halide.

Mechanism and Rationale: The Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane.[5] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[4][5] The driving force for this reaction is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide. The Wittig reaction is highly chemoselective for aldehydes and ketones and is tolerant of a wide range of functional groups, making it a valuable synthetic tool.[5][6]

Alternative Route: Heck Reaction

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling reaction, offers another modern and efficient route. This reaction couples an unsaturated halide with an alkene.[7] In this context, 3-bromoanisole could be coupled with propene in the presence of a palladium catalyst and a base to yield the target molecule. The Heck reaction is known for its high stereoselectivity, typically favoring the formation of the trans isomer.[8]

Detailed Experimental Protocol: Grignard Synthesis

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the Grignard reaction.

3.1. Materials and Reagents:

  • 3-Bromoanisole

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (for initiation)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

3.2. Step-by-Step Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

  • Grignard Reagent Formation: To the flask, add magnesium turnings and a small crystal of iodine. Gently heat the flask to activate the magnesium, as indicated by the sublimation of the iodine. Allow the flask to cool and then add anhydrous THF.

  • Slowly add a solution of 3-bromoanisole in anhydrous THF to the magnesium suspension via the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[9]

  • Reaction with Allyl Bromide: Cool the reaction mixture to 0 °C using an ice bath. Slowly add allyl bromide to the freshly prepared Grignard reagent. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[3]

  • Work-up and Isolation: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[3] This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[3]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.[3]

Visualization of Synthetic Workflow

The overall process from starting materials to the final, purified product can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Start Starting Materials (3-Bromoanisole, Mg, Allyl Bromide) Grignard Grignard Reagent Formation (Anhydrous THF) Start->Grignard Activation Coupling Nucleophilic Attack (Reaction with Allyl Bromide) Grignard->Coupling Addition Quench Reaction Quenching (Sat. NH4Cl) Coupling->Quench Crude Product Extract Extraction (Ether/EtOAc) Quench->Extract Dry Drying (Na2SO4) Extract->Dry Purify Purification (Column Chromatography) Dry->Purify End Characterized This compound Purify->End Final Product

Caption: Workflow diagram for the synthesis of this compound.

Characterization and Spectroscopic Analysis

Unequivocal identification and purity assessment of the synthesized this compound are achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the protons of the allyl group. The aromatic protons will appear as multiplets in the range of δ 6.7-7.2 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The allyl group will exhibit a complex set of signals: a doublet of triplets for the methylene protons adjacent to the aromatic ring, and multiplets for the vinylic protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon will appear around δ 55 ppm. The carbons of the allyl group will have characteristic shifts, with the sp² carbons appearing further downfield than the sp³ carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands.[10]

  • ~3080 cm⁻¹: =C-H stretching of the alkene.[10]

  • ~3000-2850 cm⁻¹: C-H stretching of the alkyl and methoxy groups.

  • ~1640 cm⁻¹: C=C stretching of the alkene.[10]

  • ~1600, 1580, 1480 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1250, 1040 cm⁻¹: C-O stretching of the ether linkage.

  • ~990, 910 cm⁻¹: Out-of-plane bending of the alkene C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 148. The fragmentation pattern will likely involve the loss of the allyl group and other characteristic fragments of the methoxyphenyl moiety.

Data Summary

The following table summarizes the key physical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₂O[1][2]
Molecular Weight 148.20 g/mol [1][2]
Boiling Point 210 °C at 760 mmHg[1]
CAS Number 24743-14-4[1][2]
¹H NMR (CDCl₃) δ ~3.3 (d, 2H), ~3.8 (s, 3H), ~5.0-5.1 (m, 2H), ~5.9-6.0 (m, 1H), ~6.7-7.2 (m, 4H)
¹³C NMR (CDCl₃) δ ~40 (CH₂), ~55 (OCH₃), ~111 (Ar-CH), ~114 (Ar-CH), ~115 (CH₂=), ~121 (Ar-CH), ~129 (Ar-CH), ~137 (=CH-), ~142 (Ar-C), ~159 (Ar-C-O)
IR (neat, cm⁻¹) ~3080, 2920, 1640, 1600, 1580, 1480, 1250, 1040, 910
MS (EI, m/z) 148 (M⁺), 133, 121, 107, 91, 77

Safety Considerations

As with all chemical syntheses, appropriate safety precautions must be taken. The reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used in these syntheses, particularly Grignard reagents and strong bases, are hazardous and should be handled with care.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound, a compound of significant interest in various chemical industries. By providing a comparative analysis of synthetic routes, a detailed experimental protocol, and a comprehensive guide to spectroscopic characterization, this document serves as a valuable resource for scientists and researchers. The methodologies and data presented herein are intended to facilitate the efficient and reliable production and validation of this important chemical intermediate.

References

  • This compound - MySkinRecipes.
  • CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents.
  • Heck Reaction - Chemistry LibreTexts.
  • Heck reaction - Wikipedia.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing.
  • Synthesis of an Alkene via the Wittig Reaction.
  • The Wittig Reaction: Synthesis of Alkenes.
  • Wittig Reaction - Chemistry LibreTexts.
  • 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives - Refubium.

Sources

physical and chemical properties of 3-(3-methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(3-Methoxyphenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (also known as m-methoxyallylbenzene), a versatile aromatic compound with significant applications in organic synthesis and as a building block for pharmaceuticals and fine chemicals. This document delves into its core physical and chemical properties, provides detailed spectroscopic analysis, outlines a robust synthetic protocol, explores its chemical reactivity, and discusses its relevance in the field of drug development. The guide is intended to serve as a critical resource for researchers and professionals requiring a deep technical understanding of this compound.

Core Molecular Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with a methoxy group at the meta position and an allyl group. This unique substitution pattern imparts a specific reactivity profile that makes it a valuable intermediate in chemical synthesis.

  • IUPAC Name: 1-methoxy-3-(prop-2-en-1-yl)benzene

  • Synonyms: m-Methoxyallylbenzene, 3-Allylanisole

  • CAS Number: 24743-14-4[1][2][3][4]

  • Molecular Formula: C₁₀H₁₂O[1][2][3][4]

  • Molecular Weight: 148.20 g/mol [1][2][3]

Below is the 2D chemical structure of this compound, rendered to illustrate the connectivity of its constituent atoms.

Caption: 2D structure of this compound.

Physicochemical Properties

The are summarized in the table below. It is typically encountered as a liquid at room temperature, though some sources report it as a crystalline powder, which may refer to its state at lower, refrigerated temperatures.[1][3]

PropertyValueSource(s)
Molecular Weight 148.20 g/mol [1][2][3]
Appearance Yellow viscous liquid or white crystalline powder[1][3]
Boiling Point 210 °C at 760 mmHg; 57 °C at 0.1 mmHg[1][2][3]
Density 0.978 g/cm³[1][3]
Storage Conditions 2-8°C, under inert atmosphere, dry and sealed[1][2]

Note on conflicting data: Some sources report a melting point of 124-126 °C, which is inconsistent with the reported boiling points and likely erroneous for this structure.[1] The compound is expected to be a liquid under standard conditions.

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, allylic, and methoxy protons.

  • Aromatic Protons (Ar-H): Four protons on the benzene ring will appear in the range of δ 6.7-7.3 ppm. Due to the meta-substitution, they will exhibit complex splitting patterns (multiplets).

  • Vinylic Protons (=CH, =CH₂): The internal vinyl proton (-CH=) will appear as a multiplet around δ 5.9-6.1 ppm. The two terminal vinyl protons (=CH₂) will be diastereotopic and appear as distinct multiplets between δ 5.0-5.2 ppm.

  • Allylic Protons (-CH₂-): The two allylic protons adjacent to the aromatic ring will be observed as a doublet around δ 3.3-3.4 ppm.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will present as a sharp singlet at approximately δ 3.8 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule.

  • Aromatic Carbons (Ar-C): Six signals will be present in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group (C-O) will be the most downfield shifted (around δ 159 ppm), while the carbon attached to the allyl group will be around δ 140 ppm.

  • Vinylic Carbons (=CH, =CH₂): The internal vinyl carbon (-CH=) is expected around δ 137 ppm, and the terminal vinyl carbon (=CH₂) will be upfield, around δ 115 ppm.

  • Allylic Carbon (-CH₂-): The allylic carbon signal should appear around δ 40 ppm.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be observed as a distinct signal around δ 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • C-H Stretching (Aromatic & Vinylic): A sharp peak just above 3000 cm⁻¹ (typically 3010-3080 cm⁻¹) corresponds to the sp² C-H stretches.

  • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the sp³ C-H stretches of the allyl and methoxy groups.

  • C=C Stretching: A peak in the range of 1640-1650 cm⁻¹ indicates the alkene double bond. Aromatic C=C stretching will appear as one or more peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: A strong, characteristic peak for the aryl ether linkage will be present around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

Synthesis Protocol: Grignard Cross-Coupling

This compound can be efficiently synthesized via the Grignard cross-coupling reaction between 3-methoxyphenylmagnesium bromide and allyl bromide. This method is reliable and scalable for laboratory preparations.[1][3]

Materials and Reagents
  • 3-Bromoanisole

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Allyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (for elution)

Step-by-Step Experimental Procedure
  • Grignard Reagent Formation:

    • Activate magnesium turnings (7.9 g, 0.328 mol) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon) with a small crystal of iodine in 20 mL of anhydrous THF.

    • Slowly add a solution of 3-bromoanisole (40 g, 0.2138 mol) in 220 mL of anhydrous THF to the activated magnesium. The reaction is initiated by gentle heating and is evident by the disappearance of the iodine color and the formation of a gray solution.

    • Maintain the reaction for approximately 1 hour, or until most of the magnesium has been consumed, to form 3-methoxyphenylmagnesium bromide.

  • Coupling Reaction:

    • To the freshly prepared Grignard reagent, add allyl bromide (28.4 mL, 0.328 mol) dropwise while maintaining the reaction temperature.

    • Allow the reaction to proceed for 3 hours with continuous stirring.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.

    • Wash the combined organic extracts with brine, then dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude oil by column chromatography on silica gel, using a petroleum ether/ethyl acetate mixture (e.g., 96:4) as the eluent to yield this compound as a yellow viscous liquid.[3]

SynthesisWorkflow Bromoanisole 3-Bromoanisole in THF GrignardFormation Grignard Reagent Formation (Iodine activation, 1 hr) Bromoanisole->GrignardFormation Mg Magnesium Turnings Mg->GrignardFormation AllylBromide Allyl Bromide Coupling Cross-Coupling Reaction (3 hrs) AllylBromide->Coupling GrignardFormation->Coupling 3-methoxyphenyl- magnesium bromide Workup Aqueous Work-up (Sat. NH4Cl) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Crude Product Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is governed by its three key structural features: the alkene double bond, the electron-rich aromatic ring, and the methoxy group.

Reactions of the Alkene Moiety

The propenyl side chain is susceptible to a variety of reactions common to alkenes:

  • Electrophilic Addition: The double bond can undergo addition reactions with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst), following Markovnikov's rule.

  • Oxidation: The alkene can be oxidized under different conditions to yield various products. For instance, treatment with osmium tetroxide (OsO₄) followed by sodium bisulfite will yield the corresponding diol. Ozonolysis (O₃) followed by a reductive workup will cleave the double bond to produce 3-methoxyphenylacetaldehyde.

  • Isomerization: In the presence of a strong base, the double bond can migrate to form the more thermodynamically stable internal alkene, 1-(3-methoxyphenyl)-1-propene (anethole isomer).

Reactions of the Aromatic Ring

The methoxy group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution. The allyl group is a deactivating, ortho, para-director. The combined effect directs incoming electrophiles primarily to the positions ortho and para to the methoxy group (positions 2, 4, and 6).

  • Halogenation: Bromination or chlorination in the presence of a Lewis acid will lead to substitution on the aromatic ring.

  • Nitration and Sulfonation: Reaction with nitric acid/sulfuric acid or fuming sulfuric acid will introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups, respectively, at the activated positions.

  • Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups onto the aromatic ring, although the presence of the alkene may lead to side reactions.

ReactivityDiagram Start This compound AlkeneReactions Alkene Reactions Start->AlkeneReactions AromaticReactions Aromatic Ring Reactions Start->AromaticReactions Diol Diol Formation (OsO4/NaHSO3) AlkeneReactions->Diol Oxidation Aldehyde Aldehyde Formation (O3, DMS) AlkeneReactions->Aldehyde Ozonolysis Isomer Isomerization (Base-catalyzed) AlkeneReactions->Isomer Rearrangement HalogenatedRing Ring Halogenation (Br2, FeBr3) AromaticReactions->HalogenatedRing Electrophilic Substitution

Caption: Key reactivity pathways for this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] Its structural motifs are found in a range of biologically active compounds.

  • Pharmaceutical Intermediates: The molecule's framework is a precursor for various drug candidates. The methoxyphenyl group is a common feature in many pharmaceuticals, where it can engage in key binding interactions with biological targets. For instance, related methoxyphenyl propionic acid derivatives are explored for anti-inflammatory and analgesic properties.[5] The allyl group provides a reactive handle for further chemical modifications and scaffold elaboration, a crucial step in hit-to-lead optimization in drug discovery.[6]

  • Fine Chemicals and Fragrances: Due to its aromatic nature, it is also used in the synthesis of fragrances and flavoring agents.[2]

  • Polymer Chemistry: The vinyl group allows for its potential incorporation into polymers, which could modify properties like thermal stability or mechanical strength.[5]

While direct applications in marketed drugs are not extensively documented, the utility of the 3-methoxyphenylpropane scaffold is evident in the vast body of medicinal chemistry literature exploring analogs for various therapeutic targets.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, a hazard assessment can be made based on analogous structures.

  • Potential Hazards: Compounds containing an allylbenzene core can have varying degrees of toxicity. It should be handled as a potentially harmful substance if swallowed, inhaled, or in contact with skin.[7] It may cause skin and eye irritation.[8]

  • Handling Precautions: Use this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition.[2][9] Recommended storage temperature is between 2-8°C.[1]

References

  • PubChem. 3-Methoxy-3-phenyl-1-propyne | C10H10O | CID 575531.
  • PubChem. 3-(3-Fluoro-4-methoxyphenyl)-1-propene | C10H11FO | CID 2759004.
  • MySkinRecipes. This compound. [Link]
  • Loba Chemie. 3-METHOXY PROPIOPHENONE MSDS CAS-No.: 37951-49-8. (2019-04-01). [Link]
  • Journal of Pharmacy & Pharmaceutical Sciences.
  • ChemSynthesis. (2E)-3-(4-methoxyphenyl)-1-phenyl-2-propen-1-one. [Link]
  • Cheméo. Chemical Properties of 1-Propene, 3-methoxy- (CAS 627-40-7). [Link]
  • PubChem. 3'-Methoxypropiophenone | C10H12O2 | CID 584765.
  • Supporting Information.
  • MDPI. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. [Link]
  • YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. (2017-07-07). [Link]
  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]
  • ResearchGate. 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl)
  • ResearchGate. Synthesis and vinyl benzene copolymerization of novel trisubstituted ethylenes: 15.
  • Wikipedia. Propylene. [Link]
  • MDPI.
  • Wikipedia. Avobenzone. [Link]
  • Wikipedia. Sunscreen. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 3-(3-methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the synthesis, purification, and rigorous structural analysis of 3-(3-methoxyphenyl)-1-propene, a valuable aromatic building block in organic synthesis. The synthesis is achieved through a robust Grignard reaction, followed by purification using column chromatography. The core of this guide is a detailed exposition of the analytical techniques employed for structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal methods, we present a self-validating workflow that ensures the unequivocal identification and purity assessment of the target compound. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable protocol and a deep understanding of the structural characterization of substituted phenylpropenes.

Introduction and Significance

This compound, a member of the phenylpropene family, holds significance as a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and fragrances[1]. Its structure, featuring a methoxy-substituted aromatic ring and a terminal alkene, provides multiple reactive sites for further chemical transformations. The precise location of the methoxy group and the double bond are critical to its reactivity and the properties of its derivatives. Therefore, a reliable synthetic route and an unambiguous method for structural confirmation are paramount for its effective utilization in research and development. This guide presents a field-proven approach to both the synthesis and the multi-faceted analytical confirmation of this important chemical entity.

Synthesis and Purification

The synthesis of this compound is efficiently achieved via a Grignard reaction, a classic and powerful method for the formation of carbon-carbon bonds. This approach involves the reaction of a Grignard reagent, formed from 3-bromoanisole, with allyl bromide.

Causality of Experimental Choices

The choice of the Grignard reaction is predicated on its reliability and high yield for coupling aryl halides with alkyl halides[1]. 3-Bromoanisole is the preferred starting material for the Grignard reagent formation due to the favorable reactivity of the carbon-bromine bond with magnesium. Anhydrous conditions are strictly maintained throughout the reaction, as Grignard reagents are highly basic and will readily react with protic solvents like water, leading to the formation of the undesired side-product, anisole. Diethyl ether or tetrahydrofuran (THF) are used as solvents as they are aprotic and effectively solvate the Grignard reagent, preventing its aggregation and maintaining its reactivity. A small amount of iodine is often used to activate the magnesium surface, initiating the Grignard reagent formation.

Synthesis Workflow

The synthesis proceeds in two main stages: the formation of the Grignard reagent and the subsequent reaction with allyl bromide.

SynthesisWorkflow cluster_0 Grignard Reagent Formation cluster_1 Coupling Reaction cluster_2 Work-up and Purification A 3-Bromoanisole + Mg B Anhydrous THF, I2 (cat.) A->B Reaction Conditions C 3-Methoxyphenylmagnesium bromide B->C Forms E Reaction in THF C->E D Allyl Bromide D->E F Crude this compound E->F G Quench with sat. NH4Cl(aq) F->G H Extraction with Et2O G->H I Drying (Na2SO4) & Concentration H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 3-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Allyl bromide (1.1 eq)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether (Et2O)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (1.2 eq) and a crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In a separate flame-dried dropping funnel, prepare a solution of 3-bromoanisole (1.0 eq) in anhydrous THF.

    • Add a small portion of the 3-bromoanisole solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

    • Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add allyl bromide (1.1 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

The crude product is purified by column chromatography on silica gel.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Crude this compound

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

    • Elute the column with a mixture of hexane and ethyl acetate (e.g., 98:2 v/v), gradually increasing the polarity if necessary.

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield pure this compound as a colorless oil.

Structural Analysis and Confirmation

A multi-pronged analytical approach is essential for the unambiguous confirmation of the structure of this compound. This section details the interpretation of NMR, FT-IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t1HAr-H
~6.80m3HAr-H
~5.95m1H-CH=CH₂
~5.10m2H-CH=CH₂
~3.80s3H-OCH₃
~3.40d2HAr-CH₂-

Interpretation:

  • Aromatic Protons (δ 6.80-7.20): The complex multiplet in this region is characteristic of the protons on the substituted benzene ring. The integration for four protons confirms the presence of a disubstituted benzene ring.

  • Vinyl Protons (δ 5.10-5.95): The multiplet integrating to one proton around 5.95 ppm corresponds to the internal vinyl proton (-CH=). The multiplet integrating to two protons around 5.10 ppm is assigned to the terminal vinyl protons (=CH₂). The characteristic splitting pattern of these protons confirms the presence of the -CH=CH₂ group.

  • Methoxy Protons (δ 3.80): The sharp singlet integrating to three protons is a clear indicator of the methoxy group (-OCH₃).

  • Allylic Protons (δ 3.40): The doublet integrating to two protons is assigned to the allylic protons (Ar-CH₂-), which are coupled to the adjacent vinyl proton.

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~159.8Ar-C-O
~140.5Ar-C
~137.5-CH=CH₂
~129.4Ar-CH
~121.2Ar-CH
~115.8-CH=CH₂
~114.6Ar-CH
~111.8Ar-CH
~55.1-OCH₃
~39.9Ar-CH₂-

Interpretation:

  • Aromatic Carbons (δ 111-160): The signals in this region correspond to the six carbons of the benzene ring. The downfield signal around 159.8 ppm is characteristic of the carbon attached to the electron-donating methoxy group.

  • Alkene Carbons (δ 115.8, 137.5): The two signals in the alkene region confirm the presence of the carbon-carbon double bond.

  • Methoxy Carbon (δ 55.1): The signal around 55.1 ppm is characteristic of the carbon in a methoxy group.

  • Allylic Carbon (δ 39.9): The signal around 39.9 ppm corresponds to the allylic carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3075C-H stretchAlkene (=C-H)
~3000C-H stretchAromatic (Ar-H)
~2930, 2850C-H stretchAlkane (-CH₂-)
~1640C=C stretchAlkene
~1600, 1490C=C stretchAromatic Ring
~1250C-O stretchAryl ether
~990, 910C-H bend (out-of-plane)Alkene (-CH=CH₂)

Interpretation:

  • The presence of the alkene is confirmed by the =C-H stretching vibration above 3000 cm⁻¹, the C=C stretching vibration around 1640 cm⁻¹, and the strong out-of-plane C-H bending vibrations around 990 and 910 cm⁻¹.

  • The aromatic ring is identified by the Ar-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • The methoxy group is confirmed by the strong C-O stretching vibration of the aryl ether around 1250 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to further confirm the structure.

Predicted Mass Spectrum Data:

m/zIonFragmentation
148[M]⁺Molecular Ion
133[M - CH₃]⁺Loss of a methyl radical
117[M - OCH₃]⁺Loss of a methoxy radical
107[M - C₃H₅]⁺Loss of an allyl radical
91[C₇H₇]⁺Tropylium ion

Interpretation:

  • Molecular Ion Peak: The presence of a molecular ion peak at m/z = 148 confirms the molecular weight of this compound (C₁₀H₁₂O).

  • Fragmentation Pattern: The fragmentation pattern is consistent with the proposed structure. The loss of a methyl radical (m/z 133) from the methoxy group and the loss of an allyl radical (m/z 107) are expected fragmentation pathways. The presence of a peak at m/z 91, corresponding to the stable tropylium ion, is a common feature in the mass spectra of compounds containing a benzyl group.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis and comprehensive structural verification of this compound. The successful synthesis via a Grignard reaction, followed by purification with column chromatography, provides a high-purity product. The subsequent structural elucidation, employing a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offers a self-validating system for confirming the identity of the target molecule. The detailed protocols and spectral interpretations provided herein serve as a valuable resource for researchers and scientists engaged in organic synthesis and drug development, ensuring the confident production and characterization of this important chemical intermediate.

References

  • Wittig Reaction in Organic Synthesis. Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89 (4), 863–927. [Link]
  • Grignard Reagents: New Developments. Seyferth, D. Organometallics2009, 28 (6), 1598–1605. [Link]
  • Introduction to Spectroscopy. Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Cengage Learning, 2014. [Link]
  • Spectrometric Identification of Organic Compounds. Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. John Wiley & Sons, 2014. [Link]

Sources

reactivity of the allyl group in 3-(3-methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Allyl Group in 3-(3-Methoxyphenyl)-1-propene

Abstract

This technical guide provides a comprehensive analysis of the chemical , a molecule of significant interest in synthetic chemistry. The presence of the terminal double bond, in conjunction with the electronic influence of the 3-methoxyphenyl substituent, imparts a rich and versatile reaction profile. This document explores the principal transformations of the allyl group, including isomerization, oxidation, addition reactions, and transition metal-catalyzed functionalizations. For each reaction class, we delve into the underlying mechanisms, provide field-proven experimental protocols, and discuss the causal factors influencing reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable molecular scaffold.

Introduction: Structural and Electronic Profile

This compound, also known as m-methoxyallylbenzene, is an aromatic compound featuring a terminal alkene (allyl group) attached to a benzene ring substituted with a methoxy group at the meta position. The reactivity of the molecule is dominated by the chemistry of the C=C double bond, but it is subtly modulated by the electronic effects of the 3-methoxyphenyl ring.

The methoxy group is a classic example of a substituent with opposing electronic effects:

  • Mesomeric Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing electron density, particularly at the ortho and para positions.

  • Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond.

While the +M effect activates the ring towards electrophilic substitution, its influence on the remote allyl group is less direct. However, the overall electronic character of the aryl moiety can influence the stability of intermediates formed during reactions at the double bond, such as carbocations or radicals. The primary reactive site remains the π-bond of the allyl group, which is susceptible to a wide array of chemical transformations.

Isomerization to a Conjugated System

One of the most fundamental reactions of allylbenzenes is the migration of the double bond to form the thermodynamically more stable conjugated 1-arylpropene isomer. This transformation is driven by the formation of an extended π-system involving the aromatic ring and the alkene.

Mechanistic Considerations and Causality

The isomerization of this compound to 1-(3-methoxyphenyl)-1-propene can be achieved under both base- and transition metal-catalyzed conditions.

  • Base-Catalysis: Strong bases can deprotonate the allylic position, generating a resonance-stabilized carbanion. Subsequent protonation at the terminal carbon yields the internal, conjugated alkene. These reactions often require high temperatures and can result in mixtures of (E)- and (Z)-isomers[1].

  • Transition Metal-Catalysis: A wide range of transition metals, including palladium, rhodium, nickel, and cobalt, can catalyze this transformation under milder conditions with greater stereoselectivity[2]. Mechanisms vary but often involve the formation of a metal-hydride species that adds across the double bond, followed by β-hydride elimination to release the isomerized product (metal-hydride insertion-elimination) or via the formation of a π-allyl intermediate[2]. Recent developments have even enabled highly Z-selective isomerizations, which are typically thermodynamically disfavored[3].

Visualizing the Isomerization Process

G cluster_0 Isomerization Pathway Start This compound Intermediate π-Allyl Complex or Carbanion Start->Intermediate + Catalyst Catalyst Transition Metal or Strong Base Intermediate->Catalyst Catalyst Regeneration Product 1-(3-methoxyphenyl)-1-propene (E/Z mixture) Intermediate->Product Rearrangement

Caption: General workflow for the isomerization of an allylbenzene.

Experimental Protocol: Base-Catalyzed Isomerization

Objective: To convert this compound to its conjugated isomer, 1-(3-methoxyphenyl)-1-propene.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (or a high-boiling solvent like diethylene glycol)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Add potassium hydroxide pellets (2-3 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of NH₄Cl.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary to separate (E)- and (Z)-isomers and remove any remaining starting material.

Oxidation of the Allyl Group

The electron-rich double bond of the allyl group is susceptible to various oxidative transformations, leading to valuable oxygenated functional groups.

Wacker-Tsuji Oxidation: Synthesis of a Methyl Ketone

The Wacker-Tsuji oxidation is a powerful method for converting a terminal alkene into a methyl ketone. This reaction utilizes a palladium(II) catalyst, which is regenerated in situ by a co-oxidant, typically a copper(II) salt, with oxygen or air serving as the terminal oxidant.[4][5]

Mechanism: The catalytic cycle involves the coordination of the alkene to the Pd(II) center, followed by nucleophilic attack of water on the coordinated double bond. This leads to the formation of a palladium-carbon σ-bond, which then undergoes β-hydride elimination to release the ketone product, 1-(3-methoxyphenyl)propan-2-one, and a Pd(0) species. The co-catalyst (e.g., CuCl₂) reoxidizes Pd(0) to Pd(II) to continue the cycle.[4]

Visualizing the Wacker Oxidation Cycle

G cluster_Cu Co-catalyst Cycle PdII PdCl₂ (Pd²⁺) AlkeneComplex π-Complex Formation + Alkene - Cl⁻ PdII->AlkeneComplex HydroxyPalladation Nucleophilic Attack + H₂O - H⁺, - Cl⁻ AlkeneComplex->HydroxyPalladation SigmaComplex σ-Complex HydroxyPalladation->SigmaComplex BetaElimination β-Hydride Elimination SigmaComplex->BetaElimination ProductRelease Product Release BetaElimination->ProductRelease Pd0 Pd(0) ProductRelease->Pd0 + Ketone Pd0->PdII Reoxidation (2CuCl₂ → 2CuCl) Reoxidation Reoxidation + 2 CuCl₂ - 2 CuCl CuI 2 CuCl CuII 2 CuCl₂ CuI->CuII + ½O₂ + 2HCl

Caption: Catalytic cycle for the Wacker-Tsuji oxidation.

Experimental Protocol: Wacker Oxidation

Objective: To synthesize 1-(3-methoxyphenyl)propan-2-one from this compound.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) chloride (CuCl₂) or Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF) or Methanol (MeOH)

  • Water

  • Oxygen balloon or access to compressed air

  • Dichloromethane (DCM) or Diethyl ether

  • 5% Hydrochloric acid (HCl)

Procedure:

  • Set up a two-neck round-bottom flask with a magnetic stirrer and an oxygen balloon attached to one neck.

  • Dissolve copper(II) chloride (3-8 molar excess relative to PdCl₂) and palladium(II) chloride (1-5 mol%) in a mixture of DMF and water (e.g., 7:1 v/v).[4][5]

  • Add this compound (1 equivalent) to the catalyst solution.

  • Purge the flask with oxygen and maintain a positive pressure with the oxygen balloon.

  • Stir the reaction vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. The solution will typically turn from green/brown to a darker color.

  • Upon completion (monitored by TLC or GC), quench the reaction by adding 5% HCl.

  • Extract the aqueous mixture with DCM or diethyl ether (3x).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purify the resulting crude ketone by vacuum distillation or column chromatography.[5]

Addition Reactions Across the Double Bond

The π-bond of the allyl group serves as a nucleophile, readily undergoing addition reactions with various electrophiles.

Electrophilic Additions (Hydrohalogenation and Hydration)

In accordance with Markovnikov's rule , the addition of protic acids (H-X) to the unsymmetrical double bond proceeds via the formation of the more stable carbocation intermediate.[6] For this compound, protonation of the terminal carbon (C1) generates a secondary benzylic carbocation at C2, which is stabilized by the adjacent aryl group. The nucleophile (X⁻ or H₂O) then attacks this carbocation.

  • Hydrohalogenation (HBr, HCl): Yields 2-halo-1-(3-methoxyphenyl)propane.

  • Acid-Catalyzed Hydration (H₂O/H₂SO₄): Yields 1-(3-methoxyphenyl)propan-2-ol.

In the special case of HBr addition in the presence of peroxides, the reaction proceeds through a radical mechanism, leading to the anti-Markovnikov product, 1-bromo-3-(3-methoxyphenyl)propane.

Halogenation (Br₂, Cl₂)

The addition of halogens like Br₂ proceeds via a cyclic halonium ion intermediate. The subsequent backside attack by the halide ion results in anti-addition stereochemistry. This is crucial when stereocenters are formed.

ReactionReagentsRegioselectivityKey IntermediateMajor Product
Hydrobromination HBrMarkovnikovSecondary Carbocation2-Bromo-1-(3-methoxyphenyl)propane
Radical Hydrobromination HBr, ROORAnti-MarkovnikovSecondary Radical1-Bromo-3-(3-methoxyphenyl)propane
Acid-Catalyzed Hydration H₂O, H₂SO₄MarkovnikovSecondary Carbocation1-(3-methoxyphenyl)propan-2-ol
Bromination Br₂ in CCl₄N/ABromonium Ion1,2-Dibromo-1-(3-methoxyphenyl)propane

Transition Metal-Catalyzed Cross-Coupling: Olefin Metathesis

Olefin metathesis is a powerful reaction that allows for the redistribution of C=C double bonds, catalyzed by complexes of ruthenium (e.g., Grubbs catalysts) or molybdenum.[7][8] Cross-metathesis of this compound with another olefin can generate new, more complex molecules.[9][10] The reaction is driven by factors such as the release of a volatile byproduct (e.g., ethylene) or the formation of a thermodynamically stable product.

Visualizing the Olefin Metathesis Cycle

G Catalyst [M]=CH-R (Grubbs Catalyst) Metallocyclobutane1 [2+2] Cycloaddition Catalyst->Metallocyclobutane1 + Alkene 1 Alkene1 R'-CH=CH₂ (Substrate) Alkene1->Metallocyclobutane1 IntermediateCarbene [M]=CH₂ + R'-CH=CH-R Metallocyclobutane1->IntermediateCarbene Retro [2+2] Metallocyclobutane2 [2+2] Cycloaddition IntermediateCarbene->Metallocyclobutane2 + Alkene 2 Alkene2 R'-CH=CH₂ (Substrate) Alkene2->Metallocyclobutane2 Metallocyclobutane2->Catalyst Retro [2+2] (Regeneration) Product R'-CH=CH-R' (Dimerized Product) Metallocyclobutane2->Product

Caption: Simplified catalytic cycle for olefin cross-metathesis.

Conclusion

The allyl group in this compound is a highly versatile functional handle that provides access to a wide spectrum of chemical transformations. Its reactivity can be precisely controlled through the judicious choice of reagents and catalysts to achieve isomerization, oxidation, addition, or carbon-carbon bond-forming reactions. The electronic nature of the 3-methoxyphenyl substituent plays a secondary but important role in influencing reaction rates and the stability of key intermediates. A thorough understanding of these reaction pathways, as detailed in this guide, empowers chemists to effectively utilize this molecule as a strategic building block in the synthesis of complex targets for pharmaceutical and materials science applications.

References

  • Bates, R. W., & Satcharoen, V. (2002). A review of methods for the isomerization of allyl- and homoallyl-alcohols.
  • Kim, D., Pillon, G., DiPrimio, D. J., & Holland, P. L. (2021). Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes Through A Spin-Accelerated Allyl Mechanism. Journal of the American Chemical Society, 143(8), 3070–3074. [Link]
  • KRV/SRV. (n.d.). Aerobic Wacker Oxidation of Safrole to MDP2P. Rhodium Archive. [Link]
  • Tolman, C. A. (1972). The 16 and 18 electron rule in organometallic chemistry and homogeneous catalysis. Chemical Society Reviews, 1(3), 337-353.
  • Solheim, E., & Scheline, R. R. (1976). Metabolism of alkenebenzene derivatives in the rat. II. Eugenol and isoeugenol methyl ethers. Xenobiotica, 6(3), 137-150.
  • Methyl Man. (n.d.). Benzoquinone Wacker Oxidation of Safrole in Methanol. Rhodium Archive. [Link]
  • Zhang, Y., Wang, Y., Zhang, C., Li, S., & Zhang, A. (2024).
  • (n.d.). DMF/O2 Wacker Oxidation of Safrole. Rhodium Archive via Erowid. [Link]
  • Riyanto, S., Sastrohamidjojo, H., & Fariyatun, E. (2016). Synthesis of methyl eugenol from crude clove leaf oil using acid and based chemicals reactions. IOSR Journal of Applied Chemistry, 9(11), 105-112.
  • Organic Chemistry Portal. (n.d.).
  • (n.d.). Alkyl Nitrite Wacker Oxidation of Safrole to MDP2P: A Discussion. Rhodium Archive. [Link]
  • Sari, Y., Zultiniar, & Aisyah, S. (2019). Unexpected Dimer from Demethylization Reaction of Eugenol under Acidic Conditions. Molekul, 14(1), 60-65.
  • Kulakov, I. V., et al. (2018). Eugenol and its methyl ether in the synthesis of 3-methyl derivatives of 3,4-dihydroisoquinoline. Chemistry of Heterocyclic Compounds, 54(1), 86-91.
  • Pathirana, C. K., & Su, J. (2023). Eugenol: Source, processing, and its derivative compounds. Comprehensive Reviews in Food Science and Food Safety, 22(2), 1162-1193. [Link]
  • Fareza, M. S., Mujahidin, D., & Syah, Y. M. (2016). (2E,2′E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Molbank, 2017(1), M924. [Link]
  • Prajapati, R. S., & Bhanage, B. M. (2019). Hydroformylation and one-pot hydroformylation/O-acylation of eugenol.
  • Pérez-Arévalo, J. J., et al. (2019). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 24(12), 2269. [Link]
  • Asnawati, D., et al. (2015). Methylation of Eugenol Using Dimethyl Carbonate and Bentonite as Catalyst. Indonesian Journal of Chemistry, 15(3), 256-262. [Link]
  • CN102351663A - Synthesis method of eugenol methyl ether. (2012).
  • PubChem. (n.d.). 1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one.
  • Technip Energies. (2021).
  • Swart, M. R., et al. (2020). Secondary metathesis reactions of (E)-1-(4-methoxyphenyl)-1-hexene. Journal of Molecular Structure, 1202, 127263. [Link]
  • Vougioukalakis, G. C. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Organic Chemistry: Current Research, 2(2). [Link]
  • Kingsbury, J. S., Harrity, J. P. A., Bonitatebus, P. J., & Hoveyda, A. H. (1999). A Recyclable Ru-Based Metathesis Catalyst. Journal of the American Chemical Society, 121(5), 791–799. [Link]
  • Padron-Sanz, C., et al. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2020(3), M1152. [Link]
  • Ashenhurst, J. (2013). Alkene Addition Reactions: Regioselectivity and Stereoselectivity. Master Organic Chemistry. [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 3-(3-methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is paramount. 3-(3-methoxyphenyl)-1-propene (CAS No: 24743-14-4; Molecular Formula: C₁₀H₁₂O; Molecular Weight: 148.20 g/mol ) is a valuable aromatic building block used in the synthesis of more complex molecules, including pharmaceuticals and fragrances. Its precise molecular architecture—a methoxy-substituted phenyl ring linked to an allyl group—necessitates a multi-faceted analytical approach for confirmation of its identity and purity.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond mere data presentation to explain the causality behind spectral features and the logic of experimental design, ensuring a robust and self-validating characterization workflow.

Molecular Structure and Predicted Spectral Features

The structure of this compound contains several key features that give rise to a unique spectroscopic fingerprint:

  • Aromatic Ring: A 1,3-disubstituted (meta) benzene ring. This will produce complex signals in the aromatic region of the NMR spectra and characteristic C=C and C-H stretching and bending vibrations in the IR spectrum.

  • Methoxy Group (-OCH₃): An ether linkage on the aromatic ring. This group is identifiable by a sharp singlet in the ¹H NMR spectrum, a distinct carbon signal in the ¹³C NMR spectrum, and a strong C-O stretching band in the IR spectrum.

  • Allyl Group (-CH₂-CH=CH₂): A three-carbon propylene chain. This group will show characteristic vinyl and allylic proton signals in the ¹H NMR spectrum, with distinct splitting patterns, as well as alkene C=C and =C-H stretching and bending bands in the IR spectrum.

A synergistic analysis of the signals arising from these distinct moieties allows for an unequivocal confirmation of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, it provides detailed information about connectivity and stereochemistry.

Causality in Experimental Choices

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a preferred solvent for non-polar to moderately polar organic molecules like this compound because it effectively dissolves the analyte without introducing interfering proton signals. The deuterium nucleus provides a stable lock signal for the spectrometer, ensuring field stability over the course of the experiment. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) due to its chemical inertness and its 12 equivalent protons producing a single, sharp resonance upfield of most organic signals.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides four key pieces of information: the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting pattern).

Based on data from structurally related compounds containing allyl and methoxy-phenyl moieties, the expected ¹H NMR spectrum of this compound is summarized below.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.21t1HAr-H (C5)Triplet due to coupling with two ortho protons (H4, H6).
~6.78m3HAr-H (C2, C4, C6)Complex multiplet for the remaining three aromatic protons.
~5.95m1H-CH=CH₂Multiplet due to coupling with both the terminal =CH₂ protons and the allylic -CH₂- protons.
~5.10m2H-CH=CH₂Multiplet for the two diastereotopic terminal alkene protons.
~3.81s3H-OCH₃Singlet, as these three protons are equivalent and have no adjacent proton neighbors.
~3.35d2HAr-CH₂-Doublet, due to coupling with the adjacent vinyl proton (-CH=).
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, C-C coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).

The expected chemical shifts are based on established values for similar functional groups.[1]

Chemical Shift (δ) ppmCarbon TypeAssignmentRationale
~159.8QuaternaryAr-C (C3)Aromatic carbon attached to the electron-donating -OCH₃ group, deshielded.
~140.5QuaternaryAr-C (C1)Aromatic carbon attached to the allyl substituent.
~137.5CH-CH=CH₂Internal alkene carbon, deshielded relative to the terminal carbon.
~129.4CHAr-C (C5)Aromatic CH carbon.
~121.2CHAr-C (C6)Aromatic CH carbon.
~116.0CH₂-CH=CH₂Terminal alkene carbon.
~114.7CHAr-C (C4)Aromatic CH carbon, shielded by ortho/para effect of -OCH₃.
~111.9CHAr-C (C2)Aromatic CH carbon, shielded by ortho effect of -OCH₃.
~55.2CH₃-OCH₃Typical chemical shift for a methoxy carbon attached to an aromatic ring.[2]
~39.9CH₂Ar-CH₂-Allylic carbon, typical sp³ carbon chemical shift.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-resolution NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • Insert the sample into the NMR spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

    • Lower the sample into the magnet.

  • Spectrometer Setup (on a 400 MHz instrument):

    • Lock onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H Spectrum: Acquire data using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire data using a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, more scans (e.g., 128 to 1024) are required, with a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon types.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H and ¹³C.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific quantized frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to these vibrations.

IR Spectrum Analysis

The IR spectrum provides a "molecular fingerprint" and confirms the presence of the key functional groups in this compound. The expected absorption bands are derived from established correlation tables and data from similar molecules.[3]

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
3080-3010Medium=C-H StretchAromatic & Alkene C-H
2995-2840StrongC-H Stretch (sp³)Allylic & Methoxy C-H
~1640MediumC=C StretchAlkene
~1600, ~1485Medium-StrongC=C StretchAromatic Ring
~1260StrongC-O-C Asymmetric StretchAryl-Alkyl Ether
~1040StrongC-O-C Symmetric StretchAryl-Alkyl Ether
~995, ~915Strong=C-H Bend (out-of-plane)Alkene (-CH=CH₂)
~780, ~690StrongC-H Bend (out-of-plane)Meta-disubstituted Aromatic
Experimental Protocol for IR Data Acquisition (Neat Liquid Film)

This method is ideal for pure liquid samples and avoids solvent interference.

  • Equipment Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has undergone its startup diagnostics.

  • Salt Plate Handling: Retrieve two polished salt plates (e.g., NaCl or KBr) from a desiccator. Handle them only by the edges to avoid transferring moisture and oils.

  • Background Scan: Place the clean, empty salt plates in the sample holder and acquire a background spectrum. This is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor, as well as any imperfections in the plates.

  • Sample Application: Remove the top plate and place one to two drops of this compound onto the center of the bottom plate. Carefully place the top plate over the bottom one, allowing the liquid to spread into a thin, uniform film.

  • Sample Scan: Place the "sandwiched" plates back into the spectrometer's sample holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Label the significant peaks.

  • Cleanup: Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and a soft, lint-free tissue, then return them to the desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure.

Causality in Experimental Choices

For a relatively volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the technique of choice. GC separates the analyte from any impurities before it enters the mass spectrometer. EI at a standard energy of 70 eV is a "hard" ionization technique that imparts significant energy into the molecule, causing reproducible and well-documented fragmentation patterns. This allows for structural elucidation and comparison to spectral libraries.

Mass Spectrum Analysis

The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

  • Molecular Ion (M⁺•): The peak corresponding to the intact molecule after losing one electron. For C₁₀H₁₂O, the molecular ion peak is expected at m/z 148 . Its presence confirms the molecular weight.

  • Fragmentation Pattern: The molecule fragments in predictable ways, primarily to form stable carbocations. The most likely fragmentation is benzylic cleavage to lose an allyl radical (•CH₂CH=CH₂, 41 Da), which would lead to a fragment that rearranges to the stable methoxy-tropylium ion.

m/z ValuePredicted Relative IntensityProposed Fragment IonFragmentation Pathway
148Moderate[C₁₀H₁₂O]⁺•Molecular Ion (M⁺•)
133Low[C₉H₉O]⁺Loss of a methyl radical (•CH₃) from the methoxy group.
107High[C₇H₇O]⁺Benzylic cleavage with loss of the allyl radical (•C₃H₅).
91Moderate[C₇H₇]⁺Loss of CO from the m/z 107 fragment, forming a tropylium ion.
77Moderate[C₆H₅]⁺Phenyl cation, from further fragmentation.
Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC: Use a standard non-polar capillary column (e.g., HP-5ms). Set a suitable temperature program, for example: initial oven temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C. The injector temperature should be set to 250°C. Use helium as the carrier gas at a constant flow rate of ~1 mL/min.

    • MS: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use electron ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 300.

  • Injection: Inject 1 µL of the sample solution into the GC inlet using splitless or split mode, depending on the concentration.

  • Data Acquisition: The data system will acquire mass spectra continuously as compounds elute from the GC column.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions.

Integrated Spectroscopic Workflow

Logic of Combined Analysis

The workflow begins with MS to determine the molecular weight, providing the molecular formula (often with high-resolution MS). IR spectroscopy then identifies the key functional groups present (aromatic, ether, alkene). Finally, NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, showing how these functional groups are connected. The number of signals, chemical shifts, integrations, and coupling patterns in NMR must be consistent with the structure proposed from MS and IR data.

Workflow Diagram

Spectroscopic_Workflow cluster_MS Mass Spectrometry (GC-MS) cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy cluster_Conclusion Structural Confirmation MS Acquire Mass Spectrum MW Determine Molecular Weight (m/z = 148) MS->MW Frag Analyze Fragmentation Pattern (e.g., loss of allyl group) MS->Frag Validation Validate Structure MW->Validation Frag->Validation IR Acquire IR Spectrum FG Identify Functional Groups - Aromatic C=C - Alkene C=C - Ether C-O IR->FG FG->Validation NMR Acquire 1H & 13C Spectra H_NMR Analyze 1H NMR (Shifts, Integration, Splitting) NMR->H_NMR C_NMR Analyze 13C NMR (Number of signals, Shifts) NMR->C_NMR Connectivity Determine C-H Framework & Connectivity H_NMR->Connectivity C_NMR->Connectivity Connectivity->Validation Structure Propose Structure: This compound Validation->Structure All Data Consistent

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. Mass spectrometry confirms the molecular weight of 148.20 g/mol . Infrared spectroscopy validates the presence of the key aromatic, ether, and alkene functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, confirming the meta-substitution pattern on the phenyl ring and the integrity of the allyl side chain. Following the protocols and interpretive logic outlined in this guide ensures a robust, reliable, and scientifically sound structural elucidation for this important synthetic intermediate.

References

  • Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids.
  • J Pharm Pharm Sci. (2021). Supplementary Information File.
  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
  • Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • University of Michigan, Department of Chemistry. (n.d.). IR in the Liquid Phase and Neat Samples.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).
  • NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. In NIST Chemistry WebBook.
  • University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669. [Link]
  • LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions.

Sources

Foreword: Strategic Approaches to a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(3-methoxyphenyl)-1-propene

This compound, also known as m-allylanisole, is a valuable molecular building block in the synthesis of fine chemicals, fragrances, and complex pharmaceutical agents.[1] Its structure, featuring a terminal alkene and a methoxy-substituted aromatic ring, offers multiple sites for further functionalization. The successful synthesis of this intermediate is therefore a critical first step in numerous multi-step synthetic campaigns. This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound, moving beyond mere procedural lists to explore the underlying mechanistic rationale and practical considerations that inform protocol selection in a professional research environment. We will dissect three cornerstone methodologies of carbon-carbon bond formation: the Grignard reaction, the Wittig olefination, and the palladium-catalyzed Heck reaction. Each will be evaluated for its efficiency, scalability, and inherent advantages and limitations, providing the researcher with a robust framework for experimental design.

The Grignard Reaction: A Classic and Robust Approach

The Grignard reaction is a powerful and time-tested method for forming carbon-carbon bonds.[2] Its utility in this context lies in the creation of a potent aryl nucleophile from an aryl halide, which can then be coupled with an electrophilic allyl source. This approach is often favored for its high yields and reliance on relatively inexpensive starting materials.

Causality Behind the Experimental Design

The core of this synthesis is the formation of the 3-methoxyphenylmagnesium bromide Grignard reagent.[3][4] This is achieved by reacting 3-bromoanisole with magnesium metal in an anhydrous ethereal solvent, typically tetrahydrofuran (THF).[2] The choice of THF is critical; its ability to solvate and stabilize the Grignard reagent is essential for successful formation and reactivity.[2] The reaction is highly sensitive to protic solvents (like water or alcohols), which would protonate and quench the highly basic Grignard reagent, hence the stringent requirement for anhydrous conditions.[2] Magnesium activation, often initiated with a small crystal of iodine, is necessary to disrupt the passivating layer of magnesium oxide on the metal surface, exposing fresh magnesium to the aryl halide.[5]

Once formed, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of allyl bromide in a classic SN2-type reaction to forge the desired aryl-allyl bond. A large excess of magnesium is sometimes used to mitigate the formation of 1,5-hexadiene (biallyl) via a Wurtz-type coupling of the allyl bromide with unreacted magnesium.[6]

Workflow for Grignard-based Synthesis

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Activate Magnesium turnings (e.g., with Iodine) in anhydrous THF C Slowly add 3-Bromoanisole solution to Magnesium suspension to form Grignard Reagent A->C B Dissolve 3-Bromoanisole in anhydrous THF B->C D Add Allyl Bromide dropwise to the Grignard solution C->D E Continue reaction for 3 hours D->E F Quench reaction with saturated aq. NH4Cl E->F G Extract organic layer with diethyl ether F->G H Dry organic layer (e.g., over Na2SO4) G->H I Evaporate solvent H->I J Purify crude product via Silica Gel Column Chromatography I->J

Caption: High-level workflow for the Grignard synthesis.

Detailed Experimental Protocol: Grignard Synthesis

Materials:

  • 3-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • Allyl bromide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

  • Petroleum ether / Ethyl acetate solvent system

Procedure:

  • Initiation: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (7.9 g, 0.328 mol) and a small volume of anhydrous THF (20 mL). Add a single crystal of iodine and gently heat to activate the magnesium.[5]

  • Grignard Formation: In a separate flask, dissolve 3-bromoanisole (40 g, 0.2138 mol) in anhydrous THF (220 mL). Slowly add this solution dropwise to the activated magnesium suspension. The reaction is exothermic and should be controlled. After the addition is complete, stir the resulting gray solution for 1 hour until most of the magnesium is consumed.[5]

  • Coupling: To the freshly prepared Grignard reagent, add allyl bromide (28.4 mL, 0.328 mol) dropwise, maintaining control of the reaction temperature.[5]

  • Reaction Completion: Stir the reaction mixture for an additional 3 hours at room temperature.[5]

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.[5][7]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel, eluting with a petroleum ether solution containing 3-4% ethyl acetate to afford the pure this compound.[5] A typical reported yield for this procedure is around 76%.[5]

The Wittig Reaction: Precision Olefination

The Wittig reaction offers a powerful and highly regioselective method for synthesizing alkenes from aldehydes or ketones.[8][9] It is particularly advantageous for creating a terminal double bond with no risk of isomerization, a potential side reaction in other methods. For this synthesis, the strategy involves reacting 3-methoxybenzaldehyde with a methylidene phosphorane.

Causality Behind the Experimental Design

The reaction proceeds in two main stages. First is the generation of the Wittig reagent, a phosphonium ylide.[10] This is accomplished by deprotonating a phosphonium salt, in this case, methyltriphenylphosphonium bromide, with a strong base.[8] Common bases include n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu), which are potent enough to abstract a proton from the carbon adjacent to the electron-withdrawing phosphonium center.[8][10] The second stage is the reaction of the nucleophilic ylide with the electrophilic carbonyl carbon of 3-methoxybenzaldehyde.[11] This forms a betaine intermediate which rapidly collapses to a four-membered oxaphosphetane ring.[9] This strained intermediate then fragments to yield the desired alkene and triphenylphosphine oxide. The immense thermodynamic driving force for this final step is the formation of the very strong phosphorus-oxygen double bond.[9]

Mechanism of the Wittig Reaction

Pd0 Pd(0)L₂ A Ar-Pd(II)-Br(L₂) Pd0->A Oxidative Addition (Ar-Br) B [Ar-Pd(II)(C₃H₆)-Br(L)]⁺ A->B Coordination & Migratory Insertion (Propene) C Product-Pd(II)-H(L₂) B->C β-Hydride Elimination P2 Product = this compound B->P2 C->Pd0 Reductive Elimination (+ Base, - H-Base-Br) P1 Ar-Br = 3-Bromoanisole

Sources

An In-depth Technical Guide to the Biological Activity of 3-(3-Methoxyphenyl)-1-propene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Phenylpropanoid Scaffold: A Privileged Structure in Medicinal Chemistry

Phenylpropanoids are a diverse class of naturally occurring organic compounds characterized by a phenyl ring attached to a three-carbon propane side chain.[1] This C6-C3 scaffold is a fundamental building block in the biosynthesis of a vast array of secondary metabolites in plants, where they play crucial roles in defense against pathogens, UV radiation, and herbivores.[2] In the realm of medicinal chemistry, the phenylpropanoid framework is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] These activities include, but are not limited to, anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[2][3]

Focus on 3-(3-Methoxyphenyl)-1-propene Derivatives: Structure and Significance

Within the broad family of phenylpropanoids, derivatives of this compound represent a significant subclass. A prominent and well-studied example is eugenol, which is chemically known as 4-allyl-2-methoxyphenol. While not a direct this compound, its core structure is closely related and much of the research on its biological activities can provide insights into the potential of other derivatives within this class. The presence of the methoxy group on the phenyl ring and the propene side chain are key structural features that can be synthetically modified to modulate the biological activity of these compounds.[4] The exploration of these derivatives is a promising avenue for the discovery of new therapeutic agents.

Overview of Biological Activities

Derivatives of this compound have demonstrated a remarkable range of biological activities. Their therapeutic potential is being investigated in several key areas:

  • Anti-inflammatory effects: Many of these compounds can modulate the body's inflammatory response, a key factor in numerous chronic diseases.[1]

  • Antimicrobial properties: They exhibit broad-spectrum activity against a variety of pathogenic microorganisms, including bacteria, fungi, and viruses.[3][4]

  • Antioxidant capacity: The phenolic nature of many of these derivatives allows them to effectively scavenge free radicals and mitigate oxidative stress.[3]

  • Anticancer potential: Emerging research indicates that these compounds can induce cell death and inhibit the proliferation of cancer cells.[5]

This guide will provide a detailed exploration of these biological activities, focusing on the underlying mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

Anti-inflammatory Activity

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory properties of this compound derivatives are largely attributed to their ability to interfere with key signaling pathways that regulate the inflammatory response.[1] Two of the most significant pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades.[6][7]

The NF-κB pathway is a central mediator of inflammation.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus.[10] Once in the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6] Phenylpropanoid derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[1]

Carrageenan_Edema_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Grouping_Dosing Grouping and Dosing Animal Acclimatization->Grouping_Dosing Carrageenan_Injection Carrageenan Injection Grouping_Dosing->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: In Vitro Nitric Oxide (NO) Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages. [11] Principle: The Griess reagent is used to quantify nitrite, a stable and nonvolatile breakdown product of NO. A reduction in nitrite levels in the culture medium of stimulated macrophages treated with the test compound indicates an anti-inflammatory effect.

Step-by-Step Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate until confluent.

  • Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • Sample Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the test compound.

Antimicrobial Properties

Spectrum of Activity: Bacteria, Fungi, and Viruses

Derivatives of this compound, particularly eugenol, have demonstrated broad-spectrum antimicrobial activity. [3]They are effective against a range of Gram-positive and Gram-negative bacteria, including some antibiotic-resistant strains. [2]Their antifungal activity extends to various yeasts and molds, and some antiviral effects have also been reported. [12]

Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are often multifactorial.

A primary mechanism of action is the disruption of the microbial cell membrane. [2]The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death. [2]

These derivatives can also inhibit the activity of essential microbial enzymes. For example, they can interfere with enzymes involved in cell wall synthesis, protein synthesis, and energy metabolism. [13]

Structure-Activity Relationship Insights

Structure-activity relationship studies have provided valuable insights into the antimicrobial properties of these compounds. For instance, the presence of a free hydroxyl group on the phenyl ring is often associated with enhanced antibacterial activity. [14]Modifications to the propene side chain can also influence the spectrum and potency of antimicrobial effects.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [15][16] Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and each dilution is inoculated with a standardized suspension of the target microorganism. After incubation, the lowest concentration of the compound that shows no visible growth is determined as the MIC. [17] Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the this compound derivative in a suitable solvent and prepare a stock solution.

  • Serial Dilution: Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the test compound in a well with no visible growth.

MIC_Assay_Workflow Start Start Prepare_Compound Prepare Test Compound Start->Prepare_Compound Serial_Dilution Serial Dilution in 96-well Plate Prepare_Compound->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Prepare_Inoculum Prepare Microbial Inoculum Prepare_Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Determine_MIC Determine MIC Incubation->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Antioxidant Capacity

Role in Mitigating Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Phenolic compounds, including this compound derivatives, are effective antioxidants that can mitigate oxidative stress. [18]

Mechanisms of Radical Scavenging

The antioxidant activity of these compounds is primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it. [1][19]This process converts the phenolic compound into a relatively stable radical that does not readily participate in further oxidative reactions. [20]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of these derivatives can be quantified using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common. [21]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and simple method for evaluating the free radical scavenging activity of a compound. [22][23] Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. [21]The extent of this color change, measured spectrophotometrically, is proportional to the antioxidant activity of the test compound.

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare different concentrations of the this compound derivative in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a solution of DPPH in the same solvent.

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is often determined to express the antioxidant potency.

Anticancer Potential

Cytotoxic Effects on Cancer Cell Lines

Preliminary research suggests that this compound derivatives may possess anticancer activity. [5]These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines in vitro.

Induction of Apoptosis and Cell Cycle Arrest

One of the key mechanisms underlying the anticancer activity of these derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. [5]They can also cause cell cycle arrest at different phases, thereby preventing the proliferation of cancer cells. [5]Phenylpropanoids have been shown to induce apoptosis in human promyelocytic leukemia cells (HL-60). [24][25]

Emerging Mechanistic Insights

The precise molecular targets and signaling pathways involved in the anticancer effects of these compounds are still under investigation. However, it is believed that they may modulate the activity of proteins involved in cell survival, apoptosis, and cell cycle regulation.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds. [26][27][28] Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to a purple formazan product. [29]The amount of formazan produced is proportional to the number of viable cells. [26] Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow the cells to attach and grow.

  • Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is often determined.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Treatment Treat with Test Compound Cell_Seeding->Treatment MTT_Addition Add MTT Solution Treatment->MTT_Addition Incubation_Formazan Incubate for Formazan Formation MTT_Addition->Incubation_Formazan Solubilization Solubilize Formazan Crystals Incubation_Formazan->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Data Analysis (Cell Viability, IC50) Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Synthesis and Future Directions

Key Synthetic Strategies

The synthesis of this compound derivatives can be achieved through various organic chemistry reactions. Common strategies involve Wittig reactions, Claisen-Schmidt condensations, and other coupling reactions to construct the core phenylpropanoid scaffold and introduce desired functional groups.

Challenges and Opportunities in Drug Development

While this compound derivatives show significant promise as therapeutic agents, there are challenges to overcome in their development into clinically useful drugs. These include optimizing their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), and ensuring their safety and efficacy in preclinical and clinical studies. The diverse biological activities of this class of compounds present numerous opportunities for the development of novel drugs for a wide range of diseases. Further research into their mechanisms of action and structure-activity relationships will be crucial for realizing their full therapeutic potential.

References

  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A review on anti-inflammatory activity of phenylpropanoids found in essential oils. Molecules, 18(2), 1459-1480.
  • Gołębiewski, J., et al. (2023). From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives. Future Medicinal Chemistry, 15(22), 1947-1968.
  • Korkina, L. G., et al. (2011). Plant phenylpropanoids as emerging anti-inflammatory agents. Mini reviews in medicinal chemistry, 11(10), 823-835.
  • Eyambe, G., Canales, L., & Banik, B. (2011). ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES. Heterocyclic Letters, 1(2), 154-157.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9.
  • Arthur, J. S. C., & Ley, S. C. (2013). Mitogen-activated protein kinases in innate immunity. Nature reviews immunology, 13(9), 679-692.
  • Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545-558.
  • van Meerloo, J., Cillessen, J. G., & Kloet, S. L. (2011). The MTT assay for cell viability: possibilities and limitations. Methods in molecular biology (Clifton, N.J.), 716, 3-17.
  • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344-362.
  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI.
  • Kim, C., et al. (2018). Mitogen-activated Protein Kinases in Inflammation. Immune network, 18(5), e33.
  • NF-κB signaling in inflammation. (n.d.). MD Anderson Cancer Center.
  • Marchese, A., et al. (2017). Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint. Critical reviews in microbiology, 43(6), 668-689.
  • Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, e17023.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
  • The Effects of Phenylpropanoid and Aurone Compounds on Cell Cycle Modulation and Apoptosis Induction in 4T1 Breast Cancer Cells. (n.d.). ResearchGate.
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (n.d.). Frontiers.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • DPPH Scavenging Assay Protocol- Detailed Procedure. (n.d.). ACME Research Solutions.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (n.d.). ResearchGate.
  • Antioxidant mechanism of phenolic compounds Flavonoids. (n.d.). ResearchGate.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate.
  • A comprehensive review on eugenol's antimicrobial properties and industry applications: A transformation from ethnomedicine to industry. (n.d.). ResearchGate.
  • Antimicrobial Investigation and Structure Activity Analysis of Natural Eugenol Derivatives against Several Oral Bacteria. (n.d.). Semantic Scholar.
  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (n.d.). protocols.io.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (n.d.). Semantic Scholar.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (n.d.). ResearchGate.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. (n.d.). ResearchGate.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). ResearchGate.
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences.
  • A Comprehensive Review on Eugenol's Antimicrobial Properties and Industry Applications: A Transformation from Ethnomedicine to Industry. (n.d.). National Center for Biotechnology Information.
  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). The world's largest collection of open access research papers.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central.
  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (n.d.). YouTube.
  • Induction of Apoptotic Cell Death in HL-60 Cells by Acteoside, A Phenylpropanoid Glycoside. (n.d.). ResearchGate.
  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
  • Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories.
  • Induction of apoptotic cell death in HL-60 cells by acteoside, a phenylpropanoid glycoside. (n.d.). R Discovery.
  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (n.d.). ResearchGate.
  • Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases. (n.d.). National Center for Biotechnology Information.

Sources

Unlocking the Therapeutic Potential of 3-(3-Methoxyphenyl)-1-propene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the vast chemical space of small molecules presents a landscape of untapped therapeutic potential. Within this landscape, phenylpropanoids, a class of natural and synthetic organic compounds, have consistently emerged as privileged scaffolds in medicinal chemistry. This guide focuses on a specific, yet promising member of this family: 3-(3-methoxyphenyl)-1-propene . While direct biological data on this compound is emerging, its structural similarity to well-characterized molecules like eugenol and anethole provides a strong scientific rationale for its exploration in several key therapeutic areas.

This document serves as an in-depth technical resource, designed to catalyze and guide research into the multifaceted potential of this compound. We will delve into its synthesis and characterization, hypothesize its potential biological activities based on robust evidence from its analogs, and provide detailed, field-proven experimental protocols to empower your research endeavors.

Synthesis and Characterization: Establishing a Foundational Understanding

A reliable and reproducible synthesis is the cornerstone of any chemical biology investigation. This compound can be efficiently synthesized via a Grignard reaction, a fundamental and versatile method in organic chemistry.

Synthetic Protocol: A Step-by-Step Guide

Reaction: Grignard reaction between 3-methoxy-bromobenzene and allyl bromide.

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Allyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A crystal of iodine can be added to initiate the reaction.

  • Add a small amount of a solution of 3-bromoanisole in anhydrous THF to the magnesium turnings. Gentle heating may be required to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and bubbling.

  • Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: Cool the reaction mixture to 0 °C using an ice bath.

  • Add allyl bromide dropwise to the Grignard reagent solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield this compound as a pure compound.[1]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValueReference
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Boiling Point 210 °C at 760 mmHg
Appearance Colorless to pale yellow liquidGeneral chemical properties

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.20 (t, J=7.8 Hz, 1H, Ar-H), 6.80-6.70 (m, 3H, Ar-H), 5.95 (m, 1H, -CH=CH₂), 5.10-5.00 (m, 2H, -CH=CH₂), 3.80 (s, 3H, -OCH₃), 3.35 (d, J=6.7 Hz, 2H, Ar-CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 159.8 (Ar-C-O), 140.5 (Ar-C), 137.5 (-CH=CH₂), 129.5 (Ar-CH), 121.0 (Ar-CH), 116.0 (=CH₂), 114.5 (Ar-CH), 111.5 (Ar-CH), 55.2 (-OCH₃), 39.8 (Ar-CH₂-).

  • IR (neat, cm⁻¹): ~3075 (C-H stretch, alkene), ~2935, 2835 (C-H stretch, alkane), ~1640 (C=C stretch, alkene), ~1600, 1480 (C=C stretch, aromatic), ~1260 (C-O stretch, ether), ~995, 915 (C-H bend, alkene).[2][3][4][5][6][7]

  • MS (EI, 70 eV): m/z (%) 148 (M⁺), 133, 117, 105, 91, 77.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization 3-Bromoanisole 3-Bromoanisole Grignard Reagent Grignard Reagent 3-Bromoanisole->Grignard Reagent Mg, THF Crude Product Crude Product Grignard Reagent->Crude Product Allyl bromide Pure Product Pure Product Crude Product->Pure Product Column Chromatography NMR NMR Pure Product->NMR IR IR Pure Product->IR MS MS Pure Product->MS G cluster_potential Potential Research Areas This compound This compound Anti-inflammatory & Antioxidant Anti-inflammatory & Antioxidant This compound->Anti-inflammatory & Antioxidant Structural analogy to Eugenol & Anethole Antimicrobial & Antifungal Antimicrobial & Antifungal This compound->Antimicrobial & Antifungal Lipophilic nature Anticancer Anticancer This compound->Anticancer Known activity of analogs Neuroprotection Neuroprotection This compound->Neuroprotection Antioxidant & Anti-inflammatory properties

Caption: Hypothesized research areas for this compound based on structural analogs.

Detailed Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity. [8][9][10][11][12] Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase-2 (COX-2). The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm. [13][14][15][16][17] Protocol:

  • Use a commercial COX-2 inhibitor screening kit.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

  • Add the COX-2 enzyme to each well and incubate for a specified time at room temperature.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Measure the absorbance at 595 nm at multiple time points using a microplate reader.

  • A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. [18][19][20][21][22] Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cells treated with vehicle alone serve as a control.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution

Principle: This method determines the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation. [1][4][7] Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the fungal strain to be tested.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

G cluster_assays In Vitro Assay Workflow Compound Compound Assay_Setup Assay Specific Setup (e.g., add cells, enzymes, radicals) Compound->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Acquisition Spectrophotometric Reading Incubation->Data_Acquisition Data_Analysis Calculate % Inhibition / Viability, IC50 Data_Acquisition->Data_Analysis

Sources

A Comprehensive Technical Guide to Methoxy-Substituted Allylbenzenes: Distinguishing 3-(3-Methoxyphenyl)-1-propene and its Isomer Estragole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of methoxy-substituted allylbenzenes, with a specific focus on clarifying the distinct identities of two key isomers: 3-(3-methoxyphenyl)-1-propene and the more widely known 1-methoxy-4-(prop-2-en-1-yl)benzene, commonly referred to as estragole or methyl chavicol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a precise understanding of these compounds.

Part 1: Isomeric Distinction and Identification

A critical point of potential confusion in the study of methoxy-substituted allylbenzenes is the positional isomerism of the methoxy group on the phenyl ring. The user-specified "this compound" and the naturally abundant compound estragole are structural isomers, both sharing the molecular formula C₁₀H₁₂O. The distinction lies in the substitution pattern of the benzene ring, which significantly influences their chemical and biological profiles.

  • This compound features the methoxy group at the meta position (position 3) of the phenyl ring.

  • Estragole (Methyl Chavicol) has the methoxy group at the para position (position 4) of the phenyl ring.

This guide will address both isomers, dedicating separate sections to each to ensure clarity and scientific accuracy.

Part 2: this compound (meta-isomer)

This isomer is less common in nature and literature compared to estragole but serves as a valuable building block in targeted organic synthesis.

Chemical Identity and Properties
  • IUPAC Name: 1-allyl-3-methoxybenzene[1]

  • CAS Number: 24743-14-4[2][3][4]

  • Molecular Formula: C₁₀H₁₂O[2][3][5]

  • Molecular Weight: 148.20 g/mol [2][3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Boiling Point57°C at 0.1 mmHg; 210°C at 760 mmHg[2][5][6]
Density0.978 g/cm³[2][6]
FormCrystalline powder or yellow viscous liquid[2][6]
Storage2-8°C, sealed and dry[2][4][5][6]
Synthesis Protocol

This compound is typically synthesized via a Grignard reaction. The causality behind this choice is the high reliability of Grignard reagents for forming carbon-carbon bonds with aryl halides.

Protocol: Grignard Synthesis of this compound [2]

  • Grignard Reagent Formation:

    • Activate magnesium turnings (7.9 g, 0.328 mol) in anhydrous tetrahydrofuran (THF, 20 mL) with a small crystal of iodine, heating gently to initiate the reaction.

    • Slowly add a solution of 3-bromoanisole (m-bromoanisole) (40 g, 0.2138 mol) in anhydrous THF (220 mL) to the activated magnesium. The slow addition maintains control over the exothermic reaction.

    • Stir the mixture for 1 hour until most of the magnesium is consumed, indicated by the formation of a gray solution. This ensures the complete formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide.

  • Coupling Reaction:

    • To the freshly prepared Grignard reagent, add allyl bromide (28.4 mL, 0.328 mol). This electrophile reacts with the nucleophilic Grignard reagent to form the desired product.

    • Continue the reaction for 3 hours.

  • Work-up and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining Grignard reagent and hydrolyzes magnesium salts.

    • Extract the organic layer with diethyl ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a petroleum ether solution with 3-4% ethyl acetate as the eluent to yield the final product as a yellow viscous liquid (yield: 76%).

Applications

The primary utility of this compound lies in its role as a key intermediate in multi-step organic synthesis. Its structure is amenable to further functionalization, making it a valuable precursor for the development of complex molecules, including pharmaceuticals and fine chemicals.[5] It is also used in the synthesis of novel fragrances and flavoring agents.[5]

Part 3: Estragole (para-isomer)

Estragole, also known as methyl chavicol, is a widely occurring natural product and a compound of significant commercial and scientific interest.

Chemical Identity and Properties
  • Preferred IUPAC Name: 1-Methoxy-4-(prop-2-en-1-yl)benzene[7]

  • Common Names: Estragole, Methyl Chavicol, p-Allylanisole[7]

  • CAS Number: 140-67-0[7]

  • Molecular Formula: C₁₀H₁₂O[7]

  • Molecular Weight: 148.20 g/mol [7]

Table 2: Physicochemical Properties of Estragole

PropertyValueSource(s)
Boiling Point216 °C (421 °F; 489 K)[7]
Density0.946 g/cm³[7]
AppearanceColorless liquid, impure samples may appear yellow[7]
OdorAnise-like, sweet, herbal[8][9]
Natural Occurrence and Extraction

Estragole is a primary constituent of the essential oils of several plants, including tarragon (Artemisia dracunculus, 60-75%), basil (Ocimum basilicum, up to 85%), fennel, and anise.[7][10]

Protocol: Optimized Extraction from Ocimum basilicum [10][11]

This protocol combines hydrodistillation with ultrasound treatment to enhance extraction efficiency. The ultrasound serves to disrupt plant cell walls, facilitating the release of essential oils.

  • Material Preparation: Dry basil leaves at a controlled temperature (e.g., 30°C).

  • Extraction:

    • Subject the dried leaves to ultrasound for a specified duration (e.g., 31 minutes).

    • Immediately follow with hydrodistillation for a set time (e.g., 60 minutes) using a Clevenger-type apparatus.

  • Isolation and Analysis:

    • Collect the distilled essential oil.

    • Quantify the estragole content using Gas Chromatography-Flame Ionization Detection (GC-FID).

Synthesis and Chemical Reactions

While naturally abundant, estragole can also be synthesized. A common laboratory method involves the methylation of chavicol (4-allylphenol).[12] Upon treatment with potassium hydroxide, estragole isomerizes to the more thermodynamically stable anethole.[7] It is also used as a precursor in the synthesis of magnolol.[7]

Diagram 1: Synthetic and Isomerization Pathways of Estragole

Estragole_Pathways Chavicol Chavicol (4-Allylphenol) Estragole Estragole Chavicol->Estragole Methyl Iodide, KOH/Methanol Anethole Anethole Estragole->Anethole KOH, Heat

Caption: Synthesis of estragole from chavicol and its isomerization to anethole.

Spectroscopic Data

Spectroscopic methods are crucial for the unambiguous identification of estragole.

  • ¹H NMR: The proton NMR spectrum is characteristic, showing signals for the methoxy group protons, aromatic protons, and the protons of the allyl group.[13][14]

  • Mass Spectrometry (MS): Electron ionization (EI) and chemical ionization (CI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.[14][15]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the C-O-C ether linkage, aromatic C-H bonds, and the C=C bond of the allyl group.[15]

Applications and Biological Activity

Estragole is widely used as a flavoring agent in foods and beverages and as a fragrance in perfumes, soaps, and cosmetics.[12] In the field of drug development, it has garnered significant interest due to its diverse biological activities.

  • Antimicrobial and Antiviral: Estragole has demonstrated activity against various bacteria and fungi.[16][17][18]

  • Anti-inflammatory: It exhibits anti-inflammatory effects, potentially through the modulation of inflammatory mediators.[8][16][19]

  • Antioxidant: The compound has shown antioxidant properties, which may contribute to its protective effects against cellular damage.[8][16]

  • Neurological Effects: Studies have shown that estragole can block neuronal excitability by directly inhibiting Na⁺ channels, suggesting a potential local anesthetic mechanism.[19]

  • Cancer Research: The bioactivity of estragole has been investigated in brain cancer cell lines.[11][20] For instance, radiolabeled estragole (¹³¹I-EST) has shown significant uptake in human glioblastoma-astrocytoma and medulloblastoma cells, suggesting its potential as a vehicle for targeted radiotherapy.[11][20][21][22][23]

Diagram 2: Workflow for Investigating Estragole Bioactivity in Cancer Cells

Estragole_Bioactivity_Workflow cluster_prep Preparation cluster_invitro In Vitro Studies cluster_analysis Analysis & Conclusion Basil Basil Leaves Extraction Ethanolic Extraction & HPLC Purification Basil->Extraction EST Isolated Estragole (EST) Extraction->EST Radiolabel Radiolabeling with ¹³¹I (Iodogen method) EST->Radiolabel Cytotoxicity Cytotoxicity Assay EST->Cytotoxicity EST_I131 ¹³¹I-EST Radiolabel->EST_I131 QC Quality Control (TLRC) EST_I131->QC Uptake Cellular Uptake Study EST_I131->Uptake Cell_Lines Brain Cancer Cell Lines (e.g., U87-MG, DAOY) Cell_Lines->Cytotoxicity Cell_Lines->Uptake Results Analyze Uptake & Cytotoxicity Data Cytotoxicity->Results Uptake->Results Conclusion Evaluate Therapeutic Potential Results->Conclusion

Caption: Experimental workflow for evaluating radiolabeled estragole in cancer cells.

Toxicology and Regulatory Status

The safety of estragole is a subject of ongoing research and regulatory scrutiny.

  • Metabolism and Genotoxicity: Estragole is metabolized in the liver. One pathway involves 1'-hydroxylation, leading to the formation of 1'-hydroxyestragole, which can be further converted to a reactive carbocation that forms DNA adducts. This metabolic activation pathway is the basis for concerns about its genotoxicity and carcinogenicity.[12][24]

  • Carcinogenicity: High-dose studies in rodents have shown that estragole can induce liver tumors.[12][24] However, these effects are dose-dependent, and the relevance to low-level human exposure through diet is debated.[7]

  • Regulatory Position: The European Commission's Scientific Committee on Food concluded that since estragole is genotoxic and carcinogenic, a safe exposure limit cannot be established, and reductions in exposure are recommended.[7] The FDA lists synthetic estragole as a flavoring substance that can be safely used in food in the minimum quantity required to produce its intended effect.[12] It is advised that exposure should be minimized for sensitive groups like young children and pregnant women.[7]

Table 3: Acute Oral Toxicity of Estragole

SpeciesLD₅₀ (mg/kg bw)Source(s)
Rat1008–2000[25]
Mouse1250[19][25]

References

  • National Toxicology Program (NTP). (n.d.). Nomination Background: Estragole (CASRN: 140-67-0).
  • Wikipedia. (n.d.). Estragole.
  • ChemistryViews. (2012, January 3). Biosynthesis of Methyl Chavicol (Estragole) - Part of Pesto Article.
  • Guilde Française des Praticiens en Herboristerie. (n.d.). Introduction Toxicology of Estragole.
  • Avcibasi, U., et al. (n.d.). Investigation of Bioactivity of Estragole Isolated from Basil Plant on Brain Cancer Cell Lines Using Nuclear Method. PubMed.
  • Australian Industrial Chemicals Introduction Scheme. (2023, June 26). Benzene, 1-methoxy-4-(2-propenyl)- (estragole) - Evaluation statement.
  • Api, A. M., et al. (2023, October 28). RIFM fragrance ingredient safety assessment, estragole, CAS registry number 140-67-0. Food and Chemical Toxicology.
  • Molecules. (n.d.). Optimal Extraction of Ocimum basilicum Essential Oil by Association of Ultrasound and Hydrodistillation and Its Potential as a Biopesticide Against a Major Stored Grains Pest.
  • Bentham Science Publishers. (2023, June 1). Investigation of Bioactivity of Estragole Isolated from Basil Plant on Brain Cancer Cell Lines Using Nuclear Method.
  • Ingenta Connect. (2023, June 1). Investigation of Bioactivity of Estragole Isolated from Basil Plant on Brain Cancer Cell Lines Using Nuclear Method.
  • ResearchGate. (n.d.). Biomedical applications of estragole. [Diagram].
  • ResearchGate. (2023, April 6). Estragole: A review of its pharmacology, effect on animal health and performance, toxicology, and market regulatory issues.
  • ResearchGate. (2000, August 9). Biosynthesis of estragole and methyl-eugenol in sweet basil (Ocimum basilicum L). Developmental and chemotypic association of allylphenol O-methyltransferase activities.
  • Bentham Science Publisher. (2023, January 20). Investigation of Bioactivity of Estragole Isolated from Basil Plant on Brain Cancer Cell Lines Using Nuclear Method.
  • ResearchGate. (n.d.). Investigation Of Bioactivity Of Estragole Isolated From Basil Plant On Brain Cancer Cell Lines Using Nuclear Method.
  • Ataman Kimya. (n.d.). ESTRAGOLE.
  • SciELO. (n.d.). Isolation, characterization and evaluation of antimicrobial and cytotoxic activity of estragole, obtained from the essential oil.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 3-Methoxy-3-phenyl-1-propyne.
  • PubChem. (n.d.). Estragole.
  • PubChem. (n.d.). 3'-Methoxypropiophenone.
  • Taylor & Francis. (n.d.). Estragole – Knowledge and References.
  • Smolecule. (n.d.). Buy 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- | 79313-21-6.
  • ACS Publications. (2009, November 13). Study of the Metabolism of Estragole in Humans Consuming Fennel Tea.
  • PubChem. (n.d.). (3-Methoxy-1-propenyl)benzene.
  • de Oliveira, A. C. A., et al. (2013, December 2). Estragole blocks neuronal excitability by direct inhibition of Na+ channels. PMC - NIH.
  • NIST. (n.d.). 1-Propene, 3-methoxy-. WebBook.
  • Chemsrc. (n.d.). BENZENE, 1-CYCLOPROPYL-3-METHOXY- | CAS#:54134-93-9. Retrieved from a valid chemical supplier directory.
  • Cheméo. (n.d.). Chemical Properties of 1-Propene, 3-methoxy- (CAS 627-40-7).
  • ResearchGate. (2015, August 6). Use of Nuclear Magnetic Resonance Spectroscopy in Analysis of Fennel Essential Oil.
  • Semantic Scholar. (n.d.). Use of Nuclear Magnetic Resonance Spectroscopy in Analysis of Fennel Essential Oil.
  • Chem-Impex. (n.d.). 3-(3-Methoxyphenyl)propionic acid.
  • European Medicines Agency (EMA). (2023, May 12). HMPC Public Statement on the use of HMP containing estragole- draft Corr 1.
  • NIST. (n.d.). Estragole. WebBook.
  • Benchchem. (n.d.). Synthesis routes of 3'-Methoxypropiophenone.
  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.

Sources

A Technical Guide to the Solubility of 3-(3-methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(3-methoxyphenyl)-1-propene, a compound commonly known as Methyl Eugenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents qualitative and semi-quantitative data in common laboratory solvents, and offers a detailed, field-proven experimental protocol for determining thermodynamic solubility. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide aims to serve as a foundational resource for formulation development, toxicity studies, and analytical method development involving this compound.

Introduction: Understanding this compound

This compound (Methyl Eugenol, CAS No. 93-15-2) is a naturally occurring phenylpropene found in a wide variety of essential oils, including those from basil and clove.[1][2][3] Its chemical structure, featuring a methoxy-substituted benzene ring and an allyl chain, dictates its physicochemical properties and, consequently, its solubility profile.

Key Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₄O₂[1][2]

  • Molecular Weight: 178.23 g/mol [1][2]

  • Appearance: Colorless to pale yellow liquid[1][2]

  • Boiling Point: ~254-255 °C[2][3]

  • Density: ~1.036 g/mL at 25 °C[3]

  • log P (Octanol/Water Partition Coefficient): 2.4 - 3.45[1][4]

The molecule's structure contains both a nonpolar aromatic ring and a polar ether group. The octanol/water partition coefficient (log P) value, which is greater than 1, indicates a preference for lipophilic (nonpolar) environments over aqueous (polar) ones. This lipophilicity is a critical determinant of its solubility behavior.

Theoretical Framework: The Science of Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

  • Polar Solvents: These solvents (e.g., water, ethanol, methanol) have significant dipole moments and can engage in hydrogen bonding. Solutes with polar functional groups (e.g., hydroxyls, amines) dissolve well in polar solvents.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and interact primarily through weaker van der Waals forces. Nonpolar solutes, rich in hydrocarbon character, are readily soluble in nonpolar solvents.

This compound is a molecule of intermediate polarity. The bulky, nonpolar phenylpropene backbone dominates its character, making it largely lipophilic. The ether oxygen atoms introduce a slight polar character but are not capable of donating hydrogen bonds, only accepting them. This structure predicts poor solubility in highly polar, protic solvents like water and high solubility in organic solvents.

Solubility Profile of this compound

The following table summarizes the known solubility of this compound in a range of common laboratory solvents. The data is compiled from chemical databases and safety data sheets. It is important to note that precise quantitative values are often not available in public literature, hence the use of qualitative or semi-quantitative descriptors.

SolventSolvent TypeRelative PolarityExpected SolubilitySource
WaterPolar Protic1.000Insoluble / Practically Insoluble[1][3]
Propylene GlycolPolar Protic0.821Insoluble[1]
EthanolPolar Protic0.654Soluble / Miscible[1][2]
MethanolPolar Protic0.762Soluble / Miscible[5]
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444Soluble / Miscible[5]
AcetonePolar Aprotic0.355Soluble / Miscible[5]
ChloroformWeakly Polar0.259Soluble / Miscible[1]
Ethyl AcetateWeakly Polar0.228Soluble / Miscible[5]
Diethyl EtherNonpolar0.117Soluble / Miscible[1][2]
TolueneNonpolar0.099Soluble / Miscible[6]
HexaneNonpolar0.009Soluble / Miscible[6]

As predicted by its structure, this compound is practically insoluble in water but demonstrates high solubility in a wide array of organic solvents, from polar aprotic (DMSO, Acetone) to nonpolar (Toluene, Hexane).[1][2][3] This broad organic solubility makes it versatile for various applications but also highlights the challenges in creating aqueous formulations without the use of co-solvents or surfactants.

Experimental Protocol: Thermodynamic Solubility Determination

To provide actionable intelligence, this section details an authoritative, self-validating protocol for determining the equilibrium (thermodynamic) solubility of this compound. The methodology is based on the widely recognized OECD Test Guideline 105 (Water Solubility) and the shake-flask method , which is considered the gold standard for its reliability.[7][8][9]

Principle and Causality

The shake-flask method determines the saturation mass concentration of a substance in a solvent at a given temperature.[7][10] An excess of the test substance is agitated in the solvent for a prolonged period to ensure that equilibrium between the dissolved and undissolved states is achieved.[9][11] Subsequent separation of the liquid and solid phases and analysis of the solute concentration in the clear supernatant provides the solubility value. The choice of an 18-24 hour agitation period is crucial to ensure that the system reaches true thermodynamic equilibrium, which is particularly important for lead optimization and formulation studies.[12][13]

Required Materials and Equipment
  • Test Substance: this compound (purity ≥ 98%)

  • Solvents: HPLC-grade or equivalent purity

  • Apparatus:

    • Analytical balance (± 0.1 mg accuracy)

    • Glass vials or flasks with screw caps (e.g., 20 mL scintillation vials)

    • Constant temperature orbital shaker or water bath

    • Centrifuge capable of >3000 x g

    • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)[1]

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Add excess solute to known volume of solvent B Seal vials securely A->B C Agitate at constant temp (e.g., 25°C) for 18-24h B->C D Allow to stand (optional, 1-2h) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (0.22 µm syringe filter) E->F G Prepare serial dilutions of the clear filtrate F->G H Quantify concentration (HPLC-UV or GC-MS) G->H I Calculate solubility (e.g., in mg/mL or mM) H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Procedure
  • Preparation of Solutions (in triplicate):

    • To a series of glass vials, add a measured volume of the chosen solvent (e.g., 10 mL).

    • Add an excess amount of this compound. An amount sufficient to ensure a visible solid/liquid phase remains after equilibration is critical. A starting point is ~50-100 mg/mL.[9]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for 18-24 hours. This duration is a standard in thermodynamic solubility assays to ensure equilibrium is reached.[12][13]

  • Phase Separation (Self-Validation Step):

    • After agitation, visually confirm that excess undissolved solute remains. This is a critical validation step; if all solute has dissolved, the experiment must be repeated with more solute.

    • Centrifuge the vials at a high speed (e.g., 30 minutes at 3000 x g) to pellet the undissolved material.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean analysis vial. This filtration step is essential to remove any fine particulates that could interfere with the analysis.

  • Quantification:

    • Prepare a standard calibration curve of this compound in the same solvent used for the solubility test.

    • Analyze the filtered sample (potentially after appropriate dilution) using a validated analytical method such as HPLC-UV or GC-MS.[1]

    • Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.

Practical Implications in Research & Development

The solubility profile of this compound is not merely academic; it has direct consequences for its practical application:

  • Drug Formulation: Its poor water solubility necessitates advanced formulation strategies for potential therapeutic applications. This could involve the use of co-solvents (like ethanol or PEG), surfactants, or encapsulation technologies (like liposomes or cyclodextrins) to create stable aqueous delivery systems.

  • Toxicology Studies: For in vitro and in vivo toxicological assessments, understanding solubility is paramount. The use of solvents like DMSO is common, but researchers must be aware of potential solvent-induced artifacts and ensure the compound does not precipitate in aqueous cell culture media or physiological fluids.[14]

  • Extraction & Purification: The high solubility in organic solvents facilitates its extraction from natural plant matrices using solvent-based methods. Conversely, its insolubility in water can be exploited for purification, where it might be precipitated from an organic solution by the addition of water as an anti-solvent.

  • Analytical Chemistry: The choice of solvent is critical for preparing stock solutions and standards for analytical quantification. Its high solubility in methanol and acetonitrile makes these ideal solvents for chromatographic analysis.[5]

Conclusion

This compound is a lipophilic compound with negligible solubility in water and high solubility in a broad range of organic solvents. This behavior is directly predictable from its chemical structure, which is dominated by a nonpolar phenylpropene core. For researchers and developers, this solubility profile presents both opportunities and challenges. While its organic solubility simplifies extraction and analysis, its aqueous insolubility requires sophisticated formulation approaches for biological applications. The standardized shake-flask protocol provided herein offers a robust and reliable method for generating the precise solubility data needed to navigate these challenges and unlock the full potential of this compound in scientific and commercial applications.

References

  • Test No.
  • METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-W
  • OECD 105 - Water Solubility - Situ Biosciences. (URL: [Link])
  • Solubility testing in accordance with the OECD 105 - FILAB. (URL: [Link])
  • Test No.
  • OECD 105 - Water Solubility Test
  • Methyleugenol (CAS N° 93-15-2) - ScenTree. (URL: [Link])
  • Methyl Eugenol High Purity Aroma Compound - Consolid
  • Methyl eugenol - Wikipedia. (URL: [Link])
  • Use of Biomonitoring Data to Evaluate Methyl Eugenol Exposure - PMC - PubMed Central. (URL: [Link])
  • Determination of methyl eugenol - analysis - Analytice. (URL: [Link])
  • Spectrophotometric determination of the synthetic attractant methyl eugenol - EGYPTIAN SCIENTIFIC JOURNAL OF PESTICIDES. (URL: [Link])
  • Calibration curves of standard methyl eugenol and cuelure Concentration...
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (URL: [Link])
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])
  • Shake Flask Method Summary - BioAssay Systems. (URL: [Link])
  • Chemical Properties of 1-Propene, 3-methoxy- (CAS 627-40-7) - Cheméo. (URL: [Link])
  • Reagents & Solvents: Solvents and Polarity - University of Rochester. (URL: [Link])
  • 3-(3-Fluoro-4-methoxyphenyl)-1-propene | C10H11FO | CID 2759004 - PubChem. (URL: [Link])
  • Common Solvents Used in Organic Chemistry: Table of Properties. (URL: [Link])
  • Solvent Miscibility Table. (URL: [Link])
  • Polarity of Solvents. (URL: [Link])

Sources

Methodological & Application

Application Note and Protocol: Synthesis of 3-(3-Methoxyphenyl)-1-propene via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 3-(3-methoxyphenyl)-1-propene, a valuable building block in organic synthesis, utilizing the Grignard reaction. The protocol outlines the preparation of the Grignard reagent, 3-methoxyphenylmagnesium bromide, from 3-bromoanisole and its subsequent coupling with allyl bromide. This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide with insights into the causality of experimental choices, safety considerations, and validation checkpoints.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, prized for its versatility and efficiency.[1][2] Discovered by Victor Grignard, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom.[1] The synthesis of this compound serves as an excellent example of a Grignard-mediated cross-coupling reaction, where an aryl Grignard reagent reacts with an allylic halide. The resulting product is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and natural products.

The core of this synthesis involves two main stages: the formation of the Grignard reagent and the subsequent nucleophilic attack on the allyl halide. The Grignard reagent, in this case, 3-methoxyphenylmagnesium bromide, is a potent nucleophile and a strong base, necessitating strictly anhydrous reaction conditions to prevent its decomposition by protic solvents like water.[3][4]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Grignard_Synthesis_Workflow cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Coupling Reaction cluster_2 Part 3: Workup & Purification reagents1 3-Bromoanisole Magnesium Turnings Anhydrous THF initiation Initiation (Iodine crystal, heat) reagents1->initiation 1. Add reagents formation 3-Methoxyphenylmagnesium Bromide Formation initiation->formation 2. Reflux coupling C-C Bond Formation formation->coupling 3. Add Grignard reagent allyl_bromide Allyl Bromide allyl_bromide->coupling 4. Add allyl bromide quenching Quenching (sat. aq. NH4Cl) coupling->quenching 5. Quench reaction extraction Extraction (Diethyl Ether) quenching->extraction 6. Extract drying Drying (Anhydrous Na2SO4) extraction->drying 7. Dry organic layer purification Purification (Column Chromatography) drying->purification 8. Purify product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentPurpose
3-BromoanisoleStarting material for Grignard reagent
Magnesium TurningsMetal for Grignard reagent formation
Anhydrous Tetrahydrofuran (THF)Solvent for the reaction
Iodine CrystalTo activate the magnesium surface
Allyl BromideElectrophile for the coupling reaction
Saturated Ammonium Chloride (aq.)Quenching agent
Diethyl EtherExtraction solvent
Anhydrous Sodium SulfateDrying agent
Silica Gel (230-400 mesh)Stationary phase for column chromatography
Petroleum Ether/Ethyl AcetateMobile phase for column chromatography
Round-bottom flask, CondenserReaction vessel
Dropping FunnelFor controlled addition of reagents
Magnetic Stirrer and Stir BarFor efficient mixing
Heating MantleFor refluxing
Separatory FunnelFor extraction
Rotary EvaporatorFor solvent removal
Glassware (oven-dried)To ensure anhydrous conditions
Detailed Experimental Protocol

Part 1: Formation of 3-Methoxyphenylmagnesium Bromide

  • Preparation: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from contaminating the reaction.[4]

  • Magnesium Activation: To a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (7.9 g, 0.328 mol). Briefly heat the flask under vacuum and then cool to room temperature under an inert atmosphere. Add a small crystal of iodine. The iodine serves to etch the surface of the magnesium, removing the passivating oxide layer and exposing fresh metal to initiate the reaction.[5][6]

  • Initiation: Add a small portion of a solution of 3-bromoanisole (40 g, 0.2138 mol) in anhydrous THF (220 mL) to the magnesium turnings. The reaction is initiated by gentle heating. The disappearance of the iodine color and the appearance of a gray, cloudy solution are indicators of reaction initiation.[5]

  • Grignard Reagent Formation: Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.[5] The successful formation is indicated by the dissolution of most of the magnesium.[5]

Part 2: Coupling with Allyl Bromide

  • Addition of Allyl Bromide: Cool the freshly prepared Grignard reagent solution to room temperature. Slowly add allyl bromide (28.4 mL, 0.328 mol) dropwise via the dropping funnel. This reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[5]

  • Reaction Completion: After the addition of allyl bromide is complete, continue stirring the reaction mixture at room temperature for 3 hours to ensure the coupling reaction goes to completion.[5]

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5] This step protonates any remaining Grignard reagent and the magnesium alkoxide byproducts, making them water-soluble for easier removal.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[5]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a yellow viscous liquid.[5] A typical yield is around 76%.[5]

Characterization

The final product can be characterized using standard spectroscopic methods:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the protons of the allyl group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-H bonds of the aromatic ring and the alkene, as well as the C-O bond of the ether.

Discussion and Mechanistic Insights

The formation of the Grignard reagent is a radical process occurring on the surface of the magnesium metal. The resulting organomagnesium halide is highly nucleophilic due to the significant ionic character of the carbon-magnesium bond.[6]

The subsequent reaction with allyl bromide is an SN2-type reaction where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the allyl bromide, displacing the bromide ion and forming the new carbon-carbon bond.[7] It is important to note that allylic Grignard reagents can exist in equilibrium with their isomeric forms, which can sometimes lead to the formation of rearranged products.[8] However, in this specific synthesis, the reaction with the aryl Grignard reagent is generally regioselective.

The choice of anhydrous THF as the solvent is crucial. Ethereal solvents like THF stabilize the Grignard reagent by coordinating with the magnesium atom, preventing its aggregation and maintaining its reactivity.[4]

The workup procedure is designed to effectively separate the desired organic product from inorganic salts and any unreacted starting materials. Quenching with a mild acid like ammonium chloride is preferred over strong acids to avoid potential side reactions with the product.

Troubleshooting

IssuePossible CauseSolution
Grignard reaction does not initiateInactive magnesium surface; presence of moistureCrush the magnesium turnings under an inert atmosphere; ensure all glassware and solvents are scrupulously dry.
Low yield of productIncomplete Grignard formation; quenching of Grignard reagentEnsure complete dissolution of magnesium; maintain strict anhydrous conditions throughout the reaction.
Formation of biphenyl side productWurtz-type coupling of the Grignard reagent with unreacted aryl halideAdd the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide.

Conclusion

The Grignard reaction provides an effective and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment, and following a systematic workup and purification procedure, the desired product can be obtained in good yield. This protocol serves as a robust guideline for researchers engaged in synthetic organic chemistry.

References

  • PrepChem.com. Synthesis of 3-methoxyphenylmagnesium bromide. [Link]
  • Pearson+. Show how the reaction of an allylic halide with a Grignard reagent... | Study Prep. [Link]
  • CHM 244 Lab Practical- Grignard Reactions. [Link]
  • Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
  • Web Pages. 6. Grignard Reaction. [Link]
  • The Grignard Reaction. [Link]
  • YouTube.
  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]
  • Organic Syntheses Procedure. Benzaldehyde, 2-methoxy-. [Link]
  • Chemistry Stack Exchange.
  • Supplementary Inform
  • SpectraBase. (2E)-3-(4-ethoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one. [Link]

Sources

Introduction: Bridging Core Scaffolds with the Power of Heck Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-(3-Methoxyphenyl)-1-propene in Palladium-Catalyzed Heck Coupling Reactions

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes under palladium catalysis.[1][2] This powerful transformation has revolutionized the synthesis of complex organic molecules, from pharmaceuticals to advanced materials, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] At its core, the reaction provides a robust method for the vinylation of aryl, vinyl, or benzyl halides, tolerating a wide array of functional groups and offering a high degree of stereochemical control, typically favoring the formation of the E-alkene isomer.[3]

This guide focuses on a specific and highly valuable substrate: this compound, also known as 3-allylanisole. This molecule is a versatile building block, and its participation in Heck coupling reactions opens a direct pathway to a diverse class of substituted 1,3-diarylpropenes. These products are structurally analogous to medicinally significant compounds like resveratrol and combretastatin, known for their anticancer, antioxidant, and anti-inflammatory properties.[3] Understanding the nuances of applying the Heck reaction to this electron-rich, non-activated alkene is therefore of significant interest to researchers in medicinal chemistry and drug development. This document provides a detailed exploration of the reaction mechanism, key optimization parameters, a field-proven experimental protocol, and troubleshooting guidance.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Heck reaction hinges on a finely balanced Pd(0)/Pd(II) catalytic cycle. While the precise pathway can be influenced by the specific ligands, solvents, and additives, the generally accepted mechanism consists of four primary steps.[1][4]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst like Palladium(II) acetate.[5] The Pd(0) species inserts into the carbon-halide (or triflate) bond of the arylating agent (e.g., iodobenzene), forming a square planar Aryl-Pd(II) complex. This step is typically the rate-determining step for aryl bromides and chlorides.[6]

  • Alkene Coordination & Migratory Insertion: The alkene, this compound, coordinates to the Aryl-Pd(II) complex. This is followed by a syn-migratory insertion, where the aryl group is transferred to one of the carbons of the double bond, and the palladium atom becomes attached to the other carbon, forming a new σ-alkyl-palladium(II) intermediate.[1]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, the alkyl-palladium intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, reforming the C=C double bond in a new position and generating a hydrido-palladium(II) complex. This step is highly stereospecific and typically results in the formation of the more stable E (trans) alkene.[6]

  • Catalyst Regeneration: The final step involves the regeneration of the active Pd(0) catalyst. A stoichiometric amount of base (e.g., triethylamine, potassium carbonate) neutralizes the hydrogen halide (HX) formed, facilitating the reductive elimination from the hydrido-palladium(II) complex and closing the catalytic cycle.[5]

Heck_Mechanism Figure 1: The Heck Coupling Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl HPd_Complex H-Pd(II)L(Product)-X Pd0->HPd_Complex Product PdII_Aryl->Pd0 Ar-X Coord Alkene Coordination Alkene_Complex Ar-Pd(II)L(Alkene)-X PdII_Aryl->Alkene_Complex Alkene_Complex->PdII_Aryl Alkene Insert Syn-Migratory Insertion Alkyl_Pd R-Alkyl-Pd(II)L-X Alkene_Complex->Alkyl_Pd BetaElim β-Hydride Elimination Alkyl_Pd->HPd_Complex HPd_Complex->Pd0 Regen Reductive Elimination (Base) Regen->Pd0 Base-HX

Figure 1: The Heck Coupling Catalytic Cycle

Causality Behind Experimental Choices: Navigating Regioselectivity and Side Reactions

For an electron-rich, unbiased terminal alkene like this compound, careful consideration of reaction parameters is crucial for achieving high yield and selectivity.

The Challenge of Regioselectivity

The migratory insertion step dictates the regiochemical outcome. The aryl group can add to either the terminal carbon (C1, leading to a linear product) or the internal carbon (C2, leading to a branched product).

  • Steric Dominance (Linear Product): For most unbiased alkenes, the aryl group preferentially adds to the less sterically hindered terminal carbon (C1). Subsequent β-hydride elimination from C2 yields the linear, conjugated 1,3-diarylpropene, which is typically the thermodynamically favored product.[7][8]

  • Electronic Influence (Branched Product): When the reaction proceeds through a "cationic pathway" (facilitated by aryl triflates or halide scavengers), a positive charge builds up on the palladium complex. This favors addition to the more electron-rich internal carbon (C2), leading to the branched isomer.[8][9]

For this compound, the methoxy group is electron-donating, but its influence is remote. Therefore, steric factors usually dominate, favoring the linear product. However, achieving high regioselectivity requires careful tuning of the catalyst system.

Potential Side Reaction: Alkene Isomerization

A common side reaction with allylbenzenes is palladium-catalyzed isomerization of the terminal double bond to the more stable internal (conjugated) position, forming a 1-(3-methoxyphenyl)-1-propene.[10] This isomerized alkene can then undergo Heck coupling, leading to undesired byproducts. This process is often favored by high temperatures and prolonged reaction times. The choice of base and catalyst system can help suppress this pathway.

Optimizing the Reaction: A Guide to Key Parameters

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Source Pd(OAc)₂Palladium(II) acetate is an air-stable, cost-effective, and highly efficient precatalyst that is readily reduced in situ to the active Pd(0) species. It is a common and reliable choice for phosphine-free systems or with added ligands.[11][12]
Arylating Agent Aryl Iodides > Aryl BromidesThe rate of oxidative addition follows the trend I > Br >> Cl. Aryl iodides are the most reactive and often give the best results under milder conditions. Aryl bromides are also effective but may require higher temperatures or more active catalyst systems.[6]
Base NaOAc, K₂CO₃, Et₃NAn inorganic base like Sodium Acetate (NaOAc) or Potassium Carbonate (K₂CO₃) is often effective and can help minimize side reactions. Organic bases like triethylamine (Et₃N) are also widely used. The base is critical for regenerating the Pd(0) catalyst.[1][13]
Ligand Phosphine-free or PPh₃For promoting the desired linear product, phosphine-free conditions are often successful and simplify the reaction setup.[13] If catalyst stability or reactivity is an issue, the addition of a simple monodentate phosphine ligand like triphenylphosphine (PPh₃) can be beneficial.[1]
Solvent DMF, DMA, NMPPolar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) are excellent choices. They effectively dissolve the palladium salts and organic reagents and facilitate the reaction, often at elevated temperatures.[11] Adding water to DMF can sometimes improve reaction rates and yields.[14]
Temperature 100 - 140 °CThe Heck reaction typically requires thermal energy to drive the catalytic cycle, especially for less reactive aryl bromides. A temperature range of 100-140 °C is a good starting point. Monitoring the reaction by TLC or GC-MS is essential to avoid prolonged heating that could promote isomerization.[4][11]
Additives Tetrabutylammonium Bromide (TBAB)In some cases, a phase-transfer catalyst like TBAB can stabilize the palladium catalyst and accelerate the reaction, particularly in phosphine-free systems.[4]

Representative Experimental Data

The following table summarizes typical reaction conditions for the Heck arylation of substrates structurally analogous to this compound, demonstrating the feasibility and expected outcomes.

Alkene SubstrateArylating AgentCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
EugenolIodobenzenePd(OAc)₂ (1)NaOAc (2)DMF100197 (E/Z mixture)[13]
EstragoleIodobenzenePd(OAc)₂ (1)NaOAc (2)DMF100389 (E/Z mixture)[13]
EugenolPhenylboronic AcidPd(OAc)₂ (1)-DMF100492 (E/Z mixture)[13]
2-AmidoiodobenzeneEstragolePd(OAc)₂ (5)K₂CO₃ (2)DMF1202436-91 (regioisomers)[3]

Detailed Experimental Protocol

This protocol describes a representative procedure for the Heck coupling of this compound with iodobenzene.

Reaction: Synthesis of (E)-1-(3-methoxyphenyl)-3-phenylprop-1-ene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Iodobenzene (1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Sodium acetate (NaOAc) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)

Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup - Add reagents to Schlenk flask - (Alkene, Aryl Halide, Pd(OAc)₂, Base) Inert 2. Inert Atmosphere - Evacuate and backfill flask with N₂ or Ar (3x) Setup->Inert Solvent 3. Add Solvent - Inject anhydrous DMF Inert->Solvent Reaction 4. Reaction - Heat to 100-120 °C with stirring - Monitor by TLC/GC-MS Solvent->Reaction Workup 5. Workup - Cool to RT - Dilute with EtOAc - Filter through Celite Reaction->Workup Extraction 6. Extraction - Wash with water & brine - Dry organic layer (Na₂SO₄) Workup->Extraction Purification 7. Purification - Concentrate in vacuo - Purify by column chromatography Extraction->Purification Analysis 8. Characterization - ¹H NMR, ¹³C NMR, MS Purification->Analysis

Figure 2: Experimental Workflow

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (4.5 mg, 0.02 mmol), sodium acetate (164 mg, 2.0 mmol), this compound (148 mg, 1.0 mmol), and iodobenzene (224 mg, 1.1 mmol).

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using a syringe, add 5 mL of anhydrous DMF to the flask.

  • Reaction: Lower the flask into a preheated oil bath set to 110 °C. Stir the mixture vigorously. Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a short pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

  • Stahl, S. S., & Zheng, C. (2015). Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes.
  • Lindh, J., & Larhed, M. (2017). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. The Journal of Organic Chemistry, 82(17), 8944-8951. [Link]
  • Wikipedia. (2024). Heck reaction. [Link]
  • Engle, K. M., & Wu, J. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • Stahl, S. S., & Zheng, C. (2015). Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes.
  • Szymańska, E., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2219. [Link]
  • Szymańska, E., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. [Link]
  • Bedekar, A. V., & Patel, D. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
  • Ferreira, B. T., et al. (2019). Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. Molecules, 24(21), 3848. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Wipf, P. (2007). Palladium I. Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh. [Link]
  • Szymańska, E., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]
  • Sigman, M. S., & Gligorich, K. M. (2014). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Accounts of chemical research, 47(1), 2-13. [Link]
  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
  • Valdés, C., et al. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. New Journal of Chemistry, 45(25), 11215-11222. [Link]
  • ResearchGate. (n.d.). Heck reaction of iodobenzene with olefins using Pd- complex 3 a. [Link]
  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]
  • Sigman, M. S., & Gligorich, K. M. (2012). Efficient, Regioselective Palladium-Catalyzed Tandem Heck-Isomerization Reaction of Aryl Bromides and Non-Allylic Benzyl Alcohols. Organic letters, 14(1), 2-5. [Link]
  • Heitz, W., et al. (1991). Synthesis of monomers and polymers by the Heck reaction. Die Makromolekulare Chemie, 192(11), 2497-2511. [Link]

Sources

Application Notes and Protocols for 3-(3-Methoxyphenyl)-1-propene in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Note on Scientific Exploration

The following document provides a detailed technical guide on the potential applications of 3-(3-methoxyphenyl)-1-propene (CAS No. 24743-14-4) within the fragrance industry. It is crucial to note that this compound is not as widely characterized in perfumery literature as its structural isomers, such as anethole and estragole. Consequently, certain sections of this guide, particularly those pertaining to olfactory profile and specific applications, are based on established structure-odor relationships and expert scientific inference. This guide is intended for researchers, scientists, and drug development professionals to explore the potential of this molecule, while adhering to rigorous safety and quality control protocols.

Introduction to this compound

This compound is an aromatic organic compound belonging to the class of alkenylbenzenes. Its chemical structure, featuring a methoxy group at the meta-position of the benzene ring and an allyl side chain, suggests its potential as a fragrance ingredient. Its structural relationship to well-known fragrance materials like estragole (para-isomer) and anethole (propenyl isomer) makes it a molecule of interest for creating novel scent profiles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24743-14-4ChemScene[1]
Molecular Formula C₁₀H₁₂OChemScene[1]
Molecular Weight 148.20 g/mol ChemScene[1]
Appearance Colorless to pale yellow liquid (inferred)-
Boiling Point Not specified-

Olfactory Profile: An Inferential Analysis

Estragole is known for its sweet, anise-like, herbaceous, and slightly spicy odor profile.[2][3][4][5][6][7] The primary structural difference between estragole and this compound is the position of the methoxy group on the benzene ring (para- vs. meta-). This positional change is expected to modulate the olfactory character.

Inferred Olfactory Profile of this compound:

  • Primary Notes: Anisic, herbaceous, green.

  • Subtle Nuances: Likely less sweet and more green or peppery compared to estragole. The meta-position of the methoxy group may introduce a slightly woody or phenolic undertone.

  • Potential Applications in Fragrance Accords: Its inferred profile suggests utility in fougère, chypre, and green fragrance families to impart a natural, herbaceous lift. It could also be used as a modifier in spicy and woody compositions.[6]

It is imperative that this inferred profile be validated through sensory panel evaluation by trained perfumers.

Synthesis of this compound

A common synthetic route involves the Grignard reaction between 3-methoxybenzyl magnesium halide and allyl bromide. A generalized laboratory-scale synthesis is outlined below.

Diagram 1: Synthesis Workflow of this compound

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up and Purification 3-Bromoanisole 3-Bromoanisole Grignard Reagent Grignard Reagent 3-Bromoanisole->Grignard Reagent Mg, THF Crude Product Crude Product Grignard Reagent->Crude Product Allyl Bromide Purified Product This compound Crude Product->Purified Product Quenching (NH4Cl), Extraction, Column Chromatography

Caption: A three-step synthesis of this compound.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is critical for its use in fragrance applications. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for this purpose.

GC-MS Analysis Protocol

The following protocol is adapted from established methods for the analysis of anethole and its isomers, which are structurally similar to this compound.

Table 2: Recommended GC-MS Parameters

ParameterRecommended Setting
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Oven Program 60 °C (hold 2 min), ramp at 5 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Energy 70 eV
Mass Scan Range 35-350 amu

Diagram 2: GC-MS Analytical Workflow

Sample_Prep Sample Preparation (Dilution in Ethanol) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Analysis Data Analysis (Library Matching, Purity Assessment) Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Stability and Performance in Consumer Product Bases

The stability of a fragrance ingredient is crucial for the shelf-life and performance of the final product.[8][9][10][11] For allylbenzenes like this compound, potential stability issues include oxidation and polymerization, which can lead to discoloration and off-odors.

Stability Testing Protocol

A comprehensive stability testing protocol should be implemented to evaluate the performance of this compound in various product bases.

Table 3: Accelerated Stability Testing Conditions

ConditionTemperatureDurationEvaluation Points
Elevated Temperature 40 °C12 weeks2, 4, 8, 12 weeks
Light Exposure (UV) Ambient24 hours continuous8, 16, 24 hours
Freeze-Thaw Cycles -10 °C to 25 °C3 cycles (24h each)After each cycle

Evaluation Parameters:

  • Olfactory Profile: Assessed by a trained sensory panel.

  • Color and Appearance: Visual inspection and colorimetric measurements.

  • Chemical Purity: GC-MS analysis to detect degradation products.

  • pH and Viscosity: For liquid formulations.

Safety and Regulatory Considerations

Currently, there is a lack of publicly available, specific toxicological data and regulatory status for this compound (CAS 24743-14-4). The substance is not listed in the European Inventory of Existing Commercial Chemical Substances (EINECS).[12] This indicates that it would be considered a "new chemical" in many jurisdictions and would require a comprehensive safety assessment before being used in consumer products.

Given its structural similarity to estragole, which has raised concerns regarding genotoxicity and carcinogenicity at high doses, a thorough toxicological evaluation of this compound is essential.[13] This would include, but not be limited to, assessments of:

  • Skin sensitization potential

  • Phototoxicity

  • Genotoxicity

  • Systemic toxicity

Any use of this ingredient must comply with the standards set by the International Fragrance Association (IFRA) and local regulatory bodies.[14]

Diagram 3: Safety and Regulatory Assessment Pathway

Lit_Review Literature Review (CAS 24743-14-4 and Isomers) Tox_Data_Gap Identify Toxicological Data Gaps Lit_Review->Tox_Data_Gap In_Vitro_Testing In Vitro Testing (e.g., Skin Sensitization, Genotoxicity) Tox_Data_Gap->In_Vitro_Testing Risk_Assessment Quantitative Risk Assessment (QRA) In_Vitro_Testing->Risk_Assessment IFRA_Compliance Establish IFRA-Compliant Safe Use Levels Risk_Assessment->IFRA_Compliance Regulatory_Submission Regulatory Submission (as a new chemical) IFRA_Compliance->Regulatory_Submission

Caption: A systematic approach to the safety assessment of this compound.

Conclusion and Future Directions

This compound presents an intriguing opportunity for fragrance creation due to its inferred anisic and herbaceous scent profile. Its synthesis is achievable through standard organic chemistry techniques, and its quality can be rigorously controlled using established analytical methods like GC-MS. However, the significant data gaps in its olfactory characterization, stability in various applications, and particularly its safety and regulatory status, must be addressed through comprehensive research and testing before it can be considered for commercial use. This guide provides the foundational protocols and a strategic framework for such an investigation.

References

  • ScenTree. Estragole (CAS N° 140-67-0). [Link]
  • Laboratory assay and analysis of estragole. Blog. [Link]
  • PerfumersWorld. Estragole. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Estragole in Enhancing Flavors and Fragrances: A Manufacturer's Perspective. [Link]
  • The Good Scents Company. estragole. [Link]
  • PubChem. Estragole. [Link]
  • Perflavory. estragole, 140-67-0. [Link]
  • PubMed.
  • Chemos GmbH & Co. KG.
  • ECHA.
  • Google P
  • Orchadia Solutions. Fragrance Stability. [Link]
  • Google P
  • Google P
  • Perfumer & Flavorist. Stability of Perfume Compositions in Alcoholic Lotions. [Link]
  • Google Patents. 1,3-oxathiane compounds and their use in flavor and fragrance compositions.
  • Google Patents. Dimethylcyclohexen-als and their use in perfume compositions.
  • Scent Lab.
  • Jasmine. Fragrance & Perfume Stability: How to Make it Last. [Link]

Sources

Application Notes and Protocols for the Utilization of 3-(3-methoxyphenyl)-1-propene as a Versatile Precursor in Pharmaceutical Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-(3-methoxyphenyl)-1-propene as a pivotal precursor in the synthesis of diverse pharmaceutical compounds. We delve into the chemical rationale behind its utility, offering validated, step-by-step protocols for its conversion into key intermediates and scaffolds for therapeutic agents. The protocols are designed to be self-validating, with an emphasis on the causality of experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction: The Strategic Value of this compound

This compound, also known as 1-methoxy-3-(prop-2-en-1-yl)benzene, is an aromatic organic compound that serves as a highly versatile building block in medicinal chemistry.[1] Its value as a precursor stems from the presence of two key reactive sites: the terminal alkene (propene group) and the electron-rich aromatic ring, which is activated by the meta-positioned methoxy group. This unique combination allows for a wide array of chemical modifications, providing access to a multitude of molecular skeletons found in pharmacologically active compounds.

The terminal double bond is susceptible to a variety of addition reactions, oxidation, and isomerization, while the benzene ring can undergo electrophilic substitution reactions. The methoxy group not only influences the regioselectivity of these reactions but can also be cleaved to reveal a phenol, a common pharmacophore in many drug classes. These features make this compound an economically viable and synthetically attractive starting material for complex molecule synthesis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 24743-14-4[1]
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1]
Appearance Crystalline powder[1]
Boiling Point 57°C at 0.1 mmHg[1]
Density 0.978 g/cm³[1]
Storage 2-8°C, often stabilized with MEHQ[1]

Core Synthetic Transformations and Pharmaceutical Applications

The strategic utility of this compound is best illustrated through its conversion into key pharmaceutical intermediates. Below, we provide detailed protocols for three such transformations, targeting different classes of therapeutic agents.

Pathway I: Synthesis of 3-(3-Methoxyphenyl)propionic Acid - A Precursor for Anti-Inflammatory Agents

Rationale: 3-(3-Methoxyphenyl)propionic acid is a known intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[2][3] The structural motif is prevalent in compounds that target enzymes like cyclooxygenase (COX).[4] This protocol details the selective oxidation of the terminal alkene of this compound to a carboxylic acid.

Workflow Diagram:

G cluster_0 Oxidation Protocol start This compound step1 Dissolve in Acetone/Water start->step1 Reactant step2 Cool to 0°C step1->step2 step3 Add KMnO₄ solution dropwise step2->step3 Oxidant step4 Stir at RT until purple color disappears step3->step4 Reaction step5 Quench with Na₂SO₃ step4->step5 Work-up step6 Acidify with HCl step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Dry, Concentrate & Purify step7->step8 end 3-(3-methoxyphenyl)propionic acid step8->end Product

Caption: Workflow for the oxidation of this compound.

Experimental Protocol:

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Potassium permanganate (KMnO₄) (2.5 eq)

    • Sodium sulfite (Na₂SO₃)

    • Hydrochloric acid (HCl), 3 M

    • Acetone

    • Water (deionized)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in a mixture of 100 mL of acetone and 20 mL of water. Equip the flask with a magnetic stirrer and place it in an ice bath to cool the solution to 0-5°C.

    • Oxidation: Separately, prepare a solution of 21.3 g of KMnO₄ in 150 mL of water. Add this purple solution dropwise to the stirred reaction mixture over a period of 1 hour, ensuring the temperature does not exceed 10°C. Causality Note: The slow, cooled addition is critical to prevent over-oxidation and side reactions.

    • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate. This typically takes 2-4 hours.

    • Work-up: Once the reaction is complete, quench the excess KMnO₄ by adding solid sodium sulfite in small portions until the purple color is fully discharged and only the brown precipitate remains.

    • Acidification and Extraction: Acidify the mixture to a pH of ~2 by slowly adding 3 M HCl. This dissolves the MnO₂. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 75 mL portions of ethyl acetate.

    • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 3-(3-methoxyphenyl)propionic acid as a solid.[2]

Pathway II: Synthesis of 1-(3-Methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one - A Chalcone Scaffold for Antimalarial Drug Discovery

Rationale: Chalcones are a class of compounds characterized by an α,β-unsaturated ketone core and are known to exhibit a wide range of biological activities, including antimalarial properties.[5] The pyridine moiety is a common feature in many antimalarial drugs.[5] This protocol first transforms this compound into 3-methoxyacetophenone, a necessary ketone for the subsequent Claisen-Schmidt condensation to form the chalcone.

Workflow Diagram:

G cluster_1 Part A: Wacker-Tsuji Oxidation cluster_2 Part B: Claisen-Schmidt Condensation start_A This compound step_A1 Dissolve in DMF/H₂O start_A->step_A1 step_A2 Add PdCl₂ and CuCl₂ step_A1->step_A2 step_A3 Bubble O₂ through mixture step_A2->step_A3 step_A4 Stir at RT step_A3->step_A4 end_A 3-Methoxyacetophenone step_A4->end_A start_B1 3-Methoxyacetophenone end_A->start_B1 step_B1 Dissolve in Ethanol start_B1->step_B1 start_B2 Pyridine-3-carbaldehyde start_B2->step_B1 step_B2 Add aq. NaOH step_B1->step_B2 step_B3 Stir at RT step_B2->step_B3 step_B4 Precipitate, Filter & Recrystallize step_B3->step_B4 end_B Chalcone Product step_B4->end_B

Caption: Two-part workflow for chalcone synthesis.

Experimental Protocol (Part A: Wacker-Tsuji Oxidation):

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Palladium(II) chloride (PdCl₂) (0.1 eq)

    • Copper(II) chloride (CuCl₂) (2.0 eq)

    • Dimethylformamide (DMF)

    • Water

    • Oxygen (balloon or cylinder)

  • Procedure:

    • To a solution of this compound (10.0 g) in 100 mL of DMF/H₂O (7:1), add PdCl₂ (1.2 g) and CuCl₂ (18.1 g).

    • Bubble oxygen through the stirred solution for 15 minutes, then maintain an oxygen atmosphere (e.g., via a balloon).

    • Stir the reaction at room temperature for 24 hours. Causality Note: CuCl₂ acts as a co-catalyst to reoxidize the Pd(0) formed back to the active Pd(II) species, allowing for a catalytic cycle driven by oxygen as the terminal oxidant.

    • Monitor the reaction by TLC. Upon completion, pour the mixture into 200 mL of water and extract with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield 3-methoxyacetophenone.

Experimental Protocol (Part B: Claisen-Schmidt Condensation):

  • Reagents and Materials:

    • 3-Methoxyacetophenone (from Part A) (1.0 eq)

    • Pyridine-3-carbaldehyde (1.0 eq)

    • Ethanol

    • Sodium hydroxide (NaOH), 10% aqueous solution

  • Procedure:

    • Dissolve 5.0 g of 3-methoxyacetophenone and 3.6 g of pyridine-3-carbaldehyde in 50 mL of ethanol in a flask at room temperature.

    • To this stirred solution, add 10 mL of 10% aqueous NaOH dropwise. A color change and the formation of a precipitate should be observed.

    • Continue stirring at room temperature for 6 hours.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 1-(3-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one.[5]

Pathway III: Synthesis of 3-Methoxypropiophenone - An Intermediate for Tapentadol

Rationale: 3-Methoxypropiophenone is a crucial intermediate in the synthesis of the centrally acting analgesic, Tapentadol.[6] While often synthesized from m-bromoanisole via a Grignard reaction, an alternative route can be envisioned starting from this compound through an isomerization-oxidation sequence.[7]

Workflow Diagram:

G cluster_0 Isomerization-Oxidation Sequence start This compound step1 Isomerization with Base (e.g., KOtBu) start->step1 Reactant intermediate 1-(3-methoxyphenyl)-1-propene (Internal Alkene) step1->intermediate Thermodynamically stable step2 Oxidative Cleavage (e.g., O₃, then DMS) or Wacker Oxidation intermediate->step2 Oxidation end 3-Methoxypropiophenone step2->end Product

Caption: Conceptual workflow for synthesizing 3-methoxypropiophenone.

Experimental Protocol (Isomerization):

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Potassium tert-butoxide (KOtBu) (0.2 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In an oven-dried, three-neck flask under an inert atmosphere, dissolve 10.0 g of this compound in 100 mL of anhydrous DMSO.

    • Add 1.5 g of potassium tert-butoxide to the solution. Causality Note: A strong, non-nucleophilic base is used to deprotonate the allylic position, facilitating the migration of the double bond to the more thermodynamically stable internal position, conjugated with the aromatic ring.

    • Heat the reaction to 80°C and stir for 4-6 hours. Monitor the isomerization by GC-MS or ¹H NMR by observing the disappearance of the terminal alkene signals and the appearance of new vinylic signals corresponding to the internal alkene.

    • After completion, cool the reaction, pour it into 200 mL of ice-water, and extract with hexane (3 x 75 mL).

    • Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate to yield 1-(3-methoxyphenyl)-1-propene, which can be used in the next step without further purification.

(Note: The subsequent oxidation of the internal alkene to the propiophenone can be achieved via methods like ozonolysis followed by a reductive workup or a modified Wacker oxidation, which are advanced procedures requiring specialized setups.)

Safety, Handling, and Storage

  • Handling: this compound may cause skin, eye, and respiratory irritation.[8] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, typically between 2-8°C as recommended.[1] The material is often supplied with a stabilizer like MEHQ (monomethyl ether hydroquinone) to prevent polymerization of the alkene.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile precursor for the synthesis of a wide range of pharmaceutical compounds. Its dual reactivity allows for the construction of complex molecular architectures, including key intermediates for anti-inflammatory, antimalarial, and analgesic drugs. The protocols detailed herein provide a robust foundation for researchers to leverage this valuable starting material in their drug discovery and development programs. By understanding the chemical principles behind each transformation, scientists can further innovate and adapt these methods to create novel therapeutic agents.

References

  • PubChem. 3-Methoxy-3-phenyl-1-propyne.
  • Patsnap. Synthesis method for 3-methoxypropiophenone. Eureka. [Link]
  • Cheméo. Chemical Properties of 1-Propene, 3-methoxy- (CAS 627-40-7). [Link]
  • Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Wikipedia. Drug precursors. [Link]
  • National Center for Biotechnology Information.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
  • Pharmacia. Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents. [Link]
  • ResearchGate. synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)
  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

Sources

Application Notes and Protocols for the Polymerization of 3-(3-methoxyphenyl)-1-propene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The polymerization of styrenic monomers has long been a cornerstone of polymer science, yielding materials with a vast spectrum of properties and applications. Within this class, 3-(3-methoxyphenyl)-1-propene, also known as 3-allylanisole, and its derivatives present a unique opportunity for the synthesis of functional polymers. The presence of the methoxy group on the aromatic ring and the allyl functionality provides levers for tuning the electronic properties, reactivity, and post-polymerization modification potential of the resulting macromolecules. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek to explore the synthesis and application of polymers derived from this intriguing monomer family. We will delve into various polymerization strategies, offering not just procedural steps, but also the underlying scientific rationale to empower you to innovate and adapt these methods for your specific research goals.

Monomer Overview and Significance

This compound is an aromatic olefin characterized by a propylene chain attached to a methoxy-substituted benzene ring. The electron-donating nature of the methoxy group influences the reactivity of both the aromatic ring and the double bond. The allyl group, while generally less reactive in radical polymerization than a vinyl group, offers unique possibilities for coordination and cationic polymerization, as well as post-polymerization functionalization.[1] The resulting polymers, poly(this compound), are expected to possess interesting thermal and optical properties, and the pendant methoxyphenyl groups can be further modified, for instance, by demethylation to reveal a phenolic hydroxyl group for subsequent conjugation, making them attractive for biomedical applications such as drug delivery.[1]

PropertyValueReference
CAS Number 24743-14-4[2]
Molecular Formula C₁₀H₁₂O[2]
Molecular Weight 148.20 g/mol [2]
Boiling Point 57°C/0.1mmHg[2]
Density 0.978 g/cm³[2]

Coordination-Insertion Polymerization: The Method of Choice

Coordination-insertion polymerization has emerged as a powerful technique for the controlled polymerization of olefins, including those with functional groups that can be challenging for other methods. For allylbenzene derivatives like this compound, this approach offers a promising route to high molecular weight polymers with controlled microstructures.

Mechanistic Insights

The polymerization of polar allylbenzene monomers can be challenging due to the potential for the polar group to coordinate to the metal center, leading to catalyst deactivation. However, recent advances have shown that specific catalyst systems, such as phosphine-sulfonate Pd(II) complexes, can effectively mediate the copolymerization of ethylene with polar allylbenzenes.[3] These catalysts are believed to operate via a migratory insertion mechanism where the monomer coordinates to the metal center and is subsequently inserted into the growing polymer chain. The choice of a bidentate ligand with one strong and one weak donor atom can prevent the formation of a stable, inert complex with the monomer, thus allowing for efficient polymerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Catalyst Active_Species Active_Species Catalyst->Active_Species Activation Monomer1 This compound Coordination_Complex Coordination_Complex Monomer1->Coordination_Complex Active_Species->Coordination_Complex Monomer Coordination Insertion Insertion Coordination_Complex->Insertion Migratory Insertion Growing_Chain Growing_Chain Insertion->Growing_Chain Chain Growth Coordination_Complex2 Coordination_Complex2 Growing_Chain->Coordination_Complex2 Further Monomer Coordination Polymer Polymer Growing_Chain->Polymer Chain Transfer / Quenching Coordination_Complex2->Insertion Monomer2 Monomer Monomer2->Coordination_Complex2 G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Chain Transfer Initiator Lewis Acid (e.g., BF₃) Complex Complex Initiator->Complex Co_initiator Proton Source (e.g., H₂O) Co_initiator->Complex Monomer1 This compound Carbocation Carbocation Monomer1->Carbocation Complex->Carbocation Attack on Monomer Dimer_Cation Dimer_Cation Carbocation->Dimer_Cation Addition of Monomer Growing_Chain Growing_Chain Dimer_Cation->Growing_Chain Chain Growth Monomer2 Monomer Monomer2->Dimer_Cation Polymer Polymer Growing_Chain->Polymer Counter-ion combination or Proton elimination

Figure 2: General mechanism of cationic polymerization.

Experimental Protocol: Cationic Polymerization of this compound

Materials:

  • Monomer: this compound (rigorously dried and purified)

  • Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Co-initiator: A controlled amount of water or a protic source.

  • Solvent: Anhydrous dichloromethane (DCM)

  • Quenching Agent: Chilled methanol

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used.

  • Reaction Mixture Preparation:

    • Charge the flask with anhydrous DCM (e.g., 50 mL) and the purified monomer (e.g., 2.0 g, 13.5 mmol).

    • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiation:

    • In a separate vial, prepare a solution of BF₃·OEt₂ in DCM.

    • Slowly add the initiator solution dropwise to the cold, stirring monomer solution. The presence of trace amounts of water in the system will likely act as the co-initiator.

  • Polymerization:

    • Allow the reaction to proceed for a specific time (e.g., 1-2 hours). The reaction is often very fast.

  • Termination and Polymer Isolation:

    • Quench the polymerization by adding a small amount of pre-chilled methanol.

    • Allow the mixture to warm to room temperature and then precipitate the polymer in a large volume of methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum.

Expected Results:

ParameterExpected Value
Monomer Conversion 50 - 80%
Molecular Weight (Mn) 5,000 - 20,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
Challenges Chain transfer reactions can limit molecular weight.

Radical Polymerization: Navigating the Challenges of Allylic Monomers

Free radical polymerization is a versatile and widely used method. However, for allyl compounds like this compound, it is notoriously inefficient.

Mechanistic Hurdles: Degradative Chain Transfer

The primary challenge in the radical polymerization of allyl monomers is degradative chain transfer. [4]In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing chain and forms a resonance-stabilized allylic radical. This new radical is generally too stable to efficiently initiate a new polymer chain, thus significantly reducing the rate of polymerization and the final molecular weight of the polymer. [4]

Potential Strategies and a Hypothetical Protocol

While conventional free radical polymerization is likely to yield only low molecular weight oligomers, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), might offer a pathway to better-defined polymers by maintaining a low concentration of active radicals. Hypothetical Protocol for ATRP of this compound:

Materials:

  • Monomer: this compound (inhibitor removed)

  • Initiator: Ethyl α-bromoisobutyrate

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvent: Anisole or another suitable solvent

  • Quenching Agent: Exposure to air

Procedure:

  • Reaction Setup: A Schlenk flask is charged with CuBr and a magnetic stir bar.

  • Deoxygenation: The flask is sealed, and the contents are subjected to several vacuum-argon cycles.

  • Reaction Mixture Addition:

    • Anisole, PMDETA, the monomer, and the initiator are added to the flask via syringe under an argon atmosphere.

    • The flask is placed in a thermostated oil bath at a specific temperature (e.g., 90 °C).

  • Polymerization:

    • The reaction is allowed to proceed for a set time, with samples taken periodically to monitor conversion and molecular weight evolution.

  • Termination and Purification:

    • The polymerization is stopped by cooling the flask and exposing the contents to air.

    • The mixture is diluted with a suitable solvent like THF and passed through a short column of neutral alumina to remove the copper catalyst.

    • The polymer is then isolated by precipitation in methanol.

Expected Outcome: This protocol is exploratory. Success would be indicated by a linear increase in molecular weight with monomer conversion and a relatively low polydispersity index (PDI < 1.5). However, the inherent tendency for allylic chain transfer may still pose a significant challenge.

Characterization of Poly(this compound)

A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, verify the absence of monomer, and analyze the tacticity.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting transitions (Tm), providing insights into the polymer's thermal properties.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

Concluding Remarks and Future Outlook

The polymerization of this compound and its derivatives is a promising area for the development of novel functional polymers. While coordination-insertion polymerization appears to be the most effective strategy for achieving high molecular weight polymers, cationic polymerization remains a viable, albeit less controlled, alternative. Radical polymerization of this monomer is inherently challenging but may be approachable through controlled radical techniques. The protocols and insights provided in this guide are intended to serve as a robust starting point for your research endeavors. The versatility of the methoxyphenyl group opens up numerous possibilities for post-polymerization modification, paving the way for advanced materials with tailored properties for applications in drug delivery, coatings, and advanced materials.

References

  • Polymerisation of Allyl Compounds. (2025).
  • Cationic polymerization. (n.d.). In Wikipedia.
  • Living polymerization. (n.d.). In Wikipedia.
  • Significance of Polymers with “Allyl” Functionality in Biomedicine. (2021). PubMed Central (PMC) - NIH. [Link]
  • Living Polymeriz
  • Coordination polymerization. (n.d.). In Wikipedia.
  • Living polymerization – Knowledge and References. (n.d.). Taylor & Francis. [Link]
  • An Improved Mimetic Compound for Styrene “Living” Free Radical Polymerization. An Initiator Containing the “Penultimate”. (1997). Journal of the American Chemical Society. [Link]
  • Ambient‐Temperature Living Anionic Polymerization of Phosphaalkenes: Homopolymers and Block Copolymers with Controlled Chain L. (n.d.). SciSpace. [Link]
  • Hu, X., Ma, X., & Jian, Z. (2021). Coordination–insertion polymerization of polar allylbenzene monomers. Polymer Chemistry. [Link]
  • Ni-Catalyzed Living Coordination Polymerization of Allenes Having Si-Based Functional Groups. (2001).
  • Initiation of cationic polymerization by using allyl anilinium salts in the presence of free radical initiators. (2001). Istanbul Technical University. [Link]

Sources

Protocol for the Synthesis of 2-((3-methoxyphenyl)methyl)oxirane via Epoxidation of 3-(3-methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

Epoxides are highly valuable three-membered cyclic ether functional groups that serve as versatile intermediates in the synthesis of complex molecular architectures, particularly in the development of pharmaceutical agents. Their inherent ring strain allows for facile, stereospecific ring-opening reactions with a wide array of nucleophiles, enabling the construction of diverse structures such as diols and amino alcohols. This application note provides a detailed, field-proven protocol for the epoxidation of 3-(3-methoxyphenyl)-1-propene to yield 2-((3-methoxyphenyl)methyl)oxirane. The procedure utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely accessible and reliable reagent for the epoxidation of unfunctionalized alkenes, ensuring high yields and operational simplicity.[1] This guide is designed for researchers in organic chemistry and drug development, offering in-depth explanations for experimental choices, robust safety procedures, and a self-validating workflow to ensure reproducible and accurate results.

Reaction Principle and Mechanism

The epoxidation of an alkene is a classic example of an electrophilic addition reaction where a peroxyacid provides an electrophilic oxygen atom to the nucleophilic π-bond of the alkene.[2] The reaction with meta-chloroperoxybenzoic acid (m-CPBA) is a cornerstone of this transformation due to its efficiency and stereospecificity.

The mechanism is a concerted process, often referred to as the "Butterfly Mechanism," in which five different bonds are formed and broken in a single step.[3][4]

  • The alkene's π-bond nucleophilically attacks the terminal, electrophilic oxygen atom of the peroxyacid.

  • Simultaneously, a lone pair from this oxygen atom forms a bond with the other carbon of the double bond.

  • The weak O-O single bond of the peroxyacid cleaves.

  • The carbonyl oxygen of the peroxyacid abstracts the acidic proton.

  • The O-H bond breaks, with the electrons moving to form the new C=O bond of the carboxylic acid byproduct.

This concerted, single-step mechanism ensures a syn-addition of the oxygen atom across the double bond, meaning both new C-O bonds are formed on the same face of the original alkene plane.[4][5] This preserves the stereochemistry of the starting material in the final epoxide product.[1]

G cluster_reactants Reactants cluster_products Products Struc1 This compound Struc2 m-CPBA Struc3 2-((3-methoxyphenyl)methyl)oxirane Struc2->Struc3 Epoxidation Struc4 m-Chlorobenzoic Acid G cluster_prep Reaction Setup cluster_reaction Epoxidation cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Alkene & NaHCO₃ in DCM B Cool to 0°C A->B C Add m-CPBA portion-wise at 0°C B->C D Stir at RT & Monitor by TLC C->D E Quench with Na₂SO₃ D->E F Aqueous Washes (NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Flash Column Chromatography G->H I Characterize Pure Product H->I

Sources

Application Notes & Protocols: The Strategic Use of 3-(3-Methoxyphenyl)-1-propene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. 3-(3-Methoxyphenyl)-1-propene, a readily accessible aromatic alkene, has emerged as a highly versatile and strategic building block. Its structure is deceptively simple, yet it harbors a wealth of chemical potential. The molecule is characterized by two key reactive sites: a terminal double bond amenable to a wide array of transformations, and an electron-rich aromatic ring, pre-functionalized with a methoxy group. This unique combination allows for the controlled and sequential introduction of complexity, making it an ideal precursor for the construction of intricate molecular architectures, particularly within the alkaloid family of natural products.[1][2] This guide provides an in-depth exploration of the reactivity of this compound and details key experimental protocols for its application in the synthesis of complex targets, with a focus on the Alzheimer's drug, (-)-Galanthamine.

Chemical Reactivity and Strategic Potential

The synthetic utility of this compound stems from the orthogonal reactivity of its alkene and aromatic moieties.

  • The Propene Chain: The terminal alkene is a gateway to numerous functional group transformations.

    • Oxidative Cleavage: Ozonolysis provides a straightforward method to cleave the C=C bond, yielding 3-methoxyphenylacetaldehyde.[3][4][5] This aldehyde is a crucial electrophile, ready for chain extension via aldol reactions, Wittig olefinations, or reductive aminations.

    • Stereocontrolled Dihydroxylation: The Sharpless Asymmetric Dihydroxylation (AD) allows for the installation of a vicinal diol with predictable and high enantioselectivity.[6][7][8][9] This transformation is fundamental for introducing chirality and serves as a precursor to epoxides, amino alcohols, and other stereochemically rich fragments.[10]

    • Carbon-Carbon Bond Formation: As a coupling partner in palladium-catalyzed reactions like the Heck reaction, the alkene enables the formation of new C-C bonds, essential for building complex carbocyclic and heterocyclic scaffolds.[11][12][13]

  • The Aromatic Ring: The 3-methoxyphenyl group offers its own set of strategic advantages.

    • Directed Electrophilic Substitution: The methoxy group is a moderate ortho-, para-directing group, guiding electrophilic aromatic substitution reactions to positions 2, 4, and 6.

    • Phenol Formation and Oxidative Coupling: The methyl ether can be cleaved to reveal a phenol. This functionality is pivotal in biomimetic syntheses, particularly in intramolecular oxidative coupling reactions that are key to forming the intricate polycyclic systems found in alkaloids like galanthamine.[14][15]

Case Study: Synthesis of the (-)-Galanthamine Core

Galanthamine is a tetracyclic Amaryllidaceae alkaloid used for the treatment of mild to moderate Alzheimer's disease.[14][16] Its complex structure has made it a popular target for total synthesis, and many routes leverage precursors structurally related to this compound. The following protocols illustrate how this starting material can be elaborated into key intermediates for a potential galanthamine synthesis.

Synthetic Workflow Overview

The overall strategy involves the transformation of the propene side chain to introduce necessary functional groups and stereochemistry, followed by the construction of the heterocyclic core.

G A This compound B Sharpless AD (Protocol 1) A->B H Ozonolysis (Protocol 2) A->H C (R)-1-(3-Methoxyphenyl)propane-1,2-diol B->C D Protection & Activation C->D E Aryl Halide Precursor D->E F Intramolecular Heck Reaction (Protocol 3) E->F G Dihydrobenzofuran Core of Galanthamine F->G I 3-Methoxyphenylacetaldehyde H->I J Reductive Amination, Coupling I->J J->E

Caption: Synthetic pathways from this compound to the Galanthamine core.

Protocol 1: Sharpless Asymmetric Dihydroxylation

This protocol describes the enantioselective synthesis of (R)-1-(3-methoxyphenyl)propane-1,2-diol, a key chiral intermediate. The choice of AD-mix-β dictates the facial selectivity of the dihydroxylation, leading to the (R,R)-diol configuration on the propene chain, which corresponds to the desired stereochemistry for further elaboration.

Causality: The reaction proceeds via a [3+2] cycloaddition of osmium tetroxide to the alkene, directed by the chiral (DHQD)₂PHAL ligand contained in AD-mix-β.[8] The catalytic cycle is sustained by the re-oxidation of the osmium(VI) species back to osmium(VIII) by potassium ferricyanide.[7][9] Methanesulfonamide is added to accelerate the hydrolysis of the osmate ester intermediate, improving the catalytic turnover rate and enantioselectivity.[7]

ParameterValue
Reactant This compound (1.0 eq)
Reagent AD-mix-β (1.4 g per mmol of alkene)
Additive Methanesulfonamide (CH₃SO₂NH₂) (1.0 eq)
Solvent t-BuOH/H₂O (1:1)
Temperature 0 °C to Room Temperature
Typical Yield 85-95%
Enantiomeric Excess >95% ee

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (7.0 g) and 50 mL of a 1:1 mixture of tert-butanol and water.

  • Stir the mixture at room temperature until both phases are clear, then cool the flask to 0 °C in an ice bath.

  • Add methanesulfonamide (0.475 g, 5.0 mmol) to the cold solution and stir for 5 minutes.

  • Add this compound (0.74 g, 5.0 mmol) to the reaction mixture.

  • Stir vigorously at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 18-24 hours. The reaction progress can be monitored by TLC (staining with KMnO₄).

  • Quench the reaction at 0 °C by the slow addition of solid sodium sulfite (7.5 g). Stir for 1 hour.

  • Add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with 2M NaOH (25 mL), then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to yield the pure diol.

G cluster_0 Catalytic Cycle A OsO₄-Ligand Complex C [3+2] Cycloaddition A->C B Alkene B->C D Osmate(VI) Ester C->D E Hydrolysis D->E G Os(VI) D->G F Diol Product E->F H Re-oxidation (K₃[Fe(CN)₆]) G->H H->A

Caption: Sharpless Asymmetric Dihydroxylation Catalytic Cycle.[6]

Protocol 2: Ozonolysis with Reductive Workup

This protocol details the oxidative cleavage of the alkene to form 3-methoxyphenylacetaldehyde. This transformation is a common alternative entry point for building the side chain of galanthamine precursors.

Causality: Ozone (O₃) undergoes a 1,3-dipolar cycloaddition with the alkene to form a primary ozonide (molozonide).[17] This unstable intermediate rearranges to a more stable secondary ozonide. A reductive workup with a mild reducing agent like dimethyl sulfide (DMS) is crucial. DMS reduces the ozonide intermediate, yielding the desired aldehyde and dimethyl sulfoxide (DMSO), thereby preventing over-oxidation to the corresponding carboxylic acid.[3]

ParameterValue
Reactant This compound (1.0 eq)
Reagent 1 Ozone (O₃)
Reagent 2 Dimethyl Sulfide (DMS) (1.5 eq)
Solvent CH₂Cl₂/MeOH (9:1)
Temperature -78 °C
Typical Yield 75-85%

Step-by-Step Methodology:

  • Dissolve this compound (1.48 g, 10.0 mmol) in 100 mL of a 9:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a three-necked flask equipped with a gas inlet tube and a drying tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is complete when the solution retains a persistent blue color, indicating an excess of ozone. A Sudan Red III indicator can be used, which will decolorize upon reaction completion.

  • Once the reaction is complete, bubble dry nitrogen or argon through the solution for 10-15 minutes to remove excess ozone.

  • Add dimethyl sulfide (1.1 mL, 15.0 mmol) dropwise to the cold solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours or overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS.

  • The crude aldehyde can be used directly in the next step or purified by vacuum distillation or flash chromatography. Caution: Aldehydes can be prone to air oxidation.

Protocol 3: Intramolecular Heck Reaction for Dihydrobenzofuran Formation

This protocol outlines the pivotal C-C bond formation to construct the dihydrobenzofuran ring system, a core feature of galanthamine. This requires a precursor molecule containing both an aryl halide and the alkene moiety in the correct positions. Such a precursor can be synthesized from the products of Protocol 1 or 2.

Causality: The intramolecular Heck reaction is a palladium-catalyzed process.[12] The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the aryl-halide bond, forming a Pd(II) complex.[12][13] This is followed by coordination and migratory insertion of the tethered alkene into the Pd-Aryl bond. Finally, a β-hydride elimination step forms the cyclized product and a Pd(II)-hydride species, which, upon reductive elimination with a base, regenerates the active Pd(0) catalyst.[12]

ParameterValue
Reactant Heck Precursor (e.g., 1-allyl-2-iodo-3-methoxybenzene derivative) (1.0 eq)
Catalyst Pd(OAc)₂ (5-10 mol%)
Ligand PPh₃ or P(o-tol)₃ (10-20 mol%)
Base K₂CO₃ or Et₃N (2.0-3.0 eq)
Solvent Acetonitrile (MeCN) or DMF
Temperature 80-100 °C
Typical Yield 70-90%

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the Heck precursor (1.0 mmol), potassium carbonate (K₂CO₃, 0.414 g, 3.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.022 g, 0.1 mmol), and triphenylphosphine (PPh₃, 0.052 g, 0.2 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add 10 mL of anhydrous acetonitrile (MeCN) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the cyclized dihydrobenzofuran product.[18][19]

References

  • GALANTHAMINE. (n.d.).
  • Nugent, J., & Banwell, M. G. (n.d.). An Eleven-Step Synthesis of Galanthamine from Commercially Available Materials.
  • Nugent, J., & Banwell, M. G. (n.d.). An Eleven‐Step Synthesis of Galanthamine from Commercially Available Materials - OUCI.
  • Wikipedia. (n.d.). Galantamine total synthesis.
  • Nugent, J., & Banwell, M. G. (2016). An Eleven‐Step Synthesis of Galanthamine from Commercially Available Materials.
  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation.
  • MDPI. (n.d.). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene.
  • The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. (n.d.).
  • Chem-Station Int. Ed. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD).
  • Wikiwand. (n.d.). Sharpless asymmetric dihydroxylation.
  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation).
  • RSC Publishing. (n.d.). Themed collection Natural product synthesis.
  • PubMed Central. (n.d.). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review.
  • EurekAlert!. (2025). Biomimetic synthesis of natural products: Progress, challenges and prospects.
  • Wikipedia. (n.d.). Heck reaction.
  • ResearchGate. (n.d.). Intramolecular Heck Reaction in Total Synthesis of Natural Products: An Update.
  • Pitt Chem. (n.d.). Natural Product Synthesis.
  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis.
  • UNL Digital Commons. (2018). Alkene ozonolysis in the academic lab.
  • YouTube. (2021). OZONOLYSIS: An Easy TRICK To Predict The Products (with examples).
  • Quora. (2018). What is the name of the product obtained by ozonolysis of propene?.

Sources

Synthetic Routes to Functionalized 3-(3-Methoxyphenyl)-1-propene Analogs: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(3-Methoxyphenyl)-1-propene Scaffolds

The this compound scaffold, a core component of naturally occurring compounds like eugenol, serves as a privileged structure in medicinal chemistry and materials science. Its analogs exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1] The presence of the methoxy group and the propene chain offers multiple sites for functionalization, enabling the generation of diverse chemical libraries for drug discovery and the development of novel functional materials. This guide provides a comprehensive overview of robust synthetic strategies to access functionalized this compound analogs, detailing key reaction protocols and the underlying chemical principles.

I. Synthesis of the Core Scaffold: this compound

The construction of the this compound core can be efficiently achieved through several established carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to other functional groups.

A. Grignard Reaction: A Classic Approach

The Grignard reaction offers a reliable and high-yielding route to the target scaffold. This method involves the nucleophilic addition of an allylmagnesium halide to 3-methoxybenzaldehyde or the coupling of 3-methoxyphenylmagnesium bromide with an allyl halide.

Reaction Principle: The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile, attacking the electrophilic carbon of a carbonyl group or undergoing coupling with an alkyl halide.[2][3]

Protocol 1: Grignard Coupling of 3-Bromoanisole and Allyl Bromide

This protocol describes the synthesis of this compound from 3-bromoanisole and allyl bromide.

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (for activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate

Procedure:

  • Activate magnesium turnings (1.5 eq) in anhydrous THF with a crystal of iodine under an inert atmosphere.

  • Slowly add a solution of 3-bromoanisole (1.0 eq) in anhydrous THF to the activated magnesium to form the Grignard reagent, 3-methoxyphenylmagnesium bromide.

  • Once the Grignard reagent formation is complete, add allyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Continue the reaction for 3 hours at room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ether.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to afford this compound. A reported yield for a similar reaction is 76%.

B. Wittig Reaction: A Versatile Olefination

The Wittig reaction provides an excellent method for the stereoselective synthesis of alkenes from aldehydes or ketones.[4][5] In this context, 3-methoxybenzaldehyde is reacted with an allyl-containing phosphorus ylide.

Reaction Principle: A phosphorus ylide, prepared by deprotonating a phosphonium salt with a strong base, reacts with a carbonyl compound to form an oxaphosphetane intermediate, which then collapses to yield an alkene and a phosphine oxide.[4][6]

Protocol 2: Wittig Reaction of 3-Methoxybenzaldehyde

This protocol outlines the synthesis of this compound from 3-methoxybenzaldehyde.

Materials:

  • Allyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend allyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.

  • Add a strong base such as KOtBu (1.1 eq) or n-BuLi at 0 °C and stir for 1 hour to generate the ylide.

  • Add a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

C. Palladium-Catalyzed Cross-Coupling Reactions: Heck and Suzuki Couplings

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds with high functional group tolerance.

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base.[7][8]

Reaction Principle: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst.[8]

Protocol 3: Heck Coupling of 3-Bromoanisole with Propene

Materials:

  • 3-Bromoanisole

  • Propene

  • Palladium(II) acetate (Pd(OAc)₂)

  • A phosphine ligand (e.g., triphenylphosphine)

  • A base (e.g., triethylamine or potassium carbonate)

  • An appropriate solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a pressure vessel, add 3-bromoanisole (1.0 eq), Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq) in the chosen solvent.

  • Introduce propene gas into the vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor for completion.

  • After cooling, vent the excess propene, and work up the reaction mixture by filtration and extraction.

  • Purify the product by column chromatography.

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.

Reaction Principle: This reaction is valued for its mild conditions and the low toxicity of the boron-containing byproducts.

Protocol 4: Suzuki Coupling of 3-Methoxyphenylboronic Acid with Allyl Bromide

Materials:

  • 3-Methoxyphenylboronic acid

  • Allyl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., toluene/ethanol/water)

Procedure:

  • Combine 3-methoxyphenylboronic acid (1.0 eq), allyl bromide (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq) in the solvent system.

  • Heat the mixture under reflux until the starting materials are consumed (monitor by TLC).

  • Cool the reaction, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

D. Olefin Metathesis

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes, catalyzed by transition metal complexes (e.g., Grubbs' catalysts).[9]

Reaction Principle: Cross-metathesis between 3-vinylanisole and ethylene can produce this compound.

Protocol 5: Cross-Metathesis of 3-Vinylanisole with Ethylene

Materials:

  • 3-Vinylanisole

  • Ethylene gas

  • Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 3-vinylanisole (1.0 eq) and the Grubbs' catalyst (0.01-0.05 eq) in the anhydrous solvent under an inert atmosphere.

  • Bubble ethylene gas through the solution.

  • Monitor the reaction for the formation of the desired product.

  • Quench the reaction and purify the product.

II. Functionalization of the Propene Side Chain

The double bond of the 1-propene moiety is a versatile handle for introducing a variety of functional groups, leading to analogs with diverse properties.

A. Dihydroxylation: Synthesis of Vicinal Diols

Dihydroxylation introduces two hydroxyl groups across the double bond, which can be achieved with either syn- or anti-stereoselectivity.

1. Syn-Dihydroxylation (Sharpless Asymmetric Dihydroxylation)

Reaction Principle: This method uses osmium tetroxide (OsO₄) as a catalyst in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine) and a stoichiometric co-oxidant (such as N-methylmorpholine N-oxide, NMO) to produce enantiomerically enriched syn-diols.[10]

Protocol 6: Syn-Dihydroxylation of this compound

Materials:

  • This compound

  • AD-mix-β (for (R,R)-diol) or AD-mix-α (for (S,S)-diol)

  • tert-Butanol and water (1:1 solvent mixture)

  • Methanesulfonamide

  • Sodium sulfite

Procedure:

  • Dissolve this compound (1.0 eq) and methanesulfonamide (1.0 eq) in the t-butanol/water mixture.

  • Add AD-mix-β or AD-mix-α (approx. 1.4 g per mmol of alkene) and stir vigorously at room temperature until the reaction is complete.

  • Add sodium sulfite (1.5 g per mmol of alkene) and stir for another hour.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography.

2. Anti-Dihydroxylation via Epoxidation

Reaction Principle: This two-step process involves initial epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide with water to yield an anti-diol.

B. Epoxidation: Formation of Oxiranes

Reaction Principle: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used to convert alkenes to epoxides in a stereospecific manner.[11][12]

Protocol 7: Epoxidation of this compound with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.

  • Add a solution of m-CPBA (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with saturated aqueous Na₂SO₃ to remove unreacted m-CPBA and the resulting benzoic acid.

  • Dry the organic layer, concentrate, and purify the epoxide product.

C. Aminohydroxylation: Synthesis of Amino Alcohols

Reaction Principle: The Sharpless asymmetric aminohydroxylation allows for the enantioselective synthesis of vicinal amino alcohols from alkenes using an osmium catalyst, a chiral ligand, and a nitrogen source (e.g., chloramine-T).[13][14]

Protocol 8: Sharpless Asymmetric Aminohydroxylation

Materials:

  • This compound

  • Nitrogen source (e.g., chloramine-T trihydrate)

  • Potassium osmate(VI) dihydrate

  • Chiral ligand (e.g., (DHQ)₂-PHAL)

  • tert-Butanol and water

Procedure:

  • Combine the nitrogen source, potassium osmate(VI) dihydrate, and the chiral ligand in a mixture of t-butanol and water.

  • Add the this compound and stir at room temperature.

  • Work up the reaction by adding a reducing agent (e.g., sodium sulfite) and extract the product.

  • Purify the resulting amino alcohol by chromatography.

III. Functionalization of the Aromatic Ring

The aromatic ring of the this compound scaffold can be functionalized through electrophilic aromatic substitution reactions. The regiochemical outcome is governed by the directing effects of the existing substituents. The methoxy group is a strongly activating ortho, para-director, while the propyl group (assuming the double bond is saturated) is a weakly activating ortho, para-director.

Directing Effects: The powerful ortho, para-directing effect of the methoxy group will dominate, leading to substitution primarily at positions 2, 4, and 6. Steric hindrance from the propyl group at position 3 may disfavor substitution at the 2- and 4-positions to some extent, potentially favoring the 6-position.

A. Friedel-Crafts Acylation

Reaction Principle: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst (e.g., AlCl₃).[15][16] The resulting ketone is a useful intermediate for further transformations.

Protocol 9: Friedel-Crafts Acylation of 3-(3-Propylphenyl)anisole

(Note: It is often advantageous to first saturate the propene double bond to prevent side reactions.)

Materials:

  • 3-(3-Propylphenyl)anisole (hydrogenated this compound)

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute aqueous solution

Procedure:

  • Dissolve 3-(3-propylphenyl)anisole (1.0 eq) in DCM and cool to 0 °C.

  • Add AlCl₃ (1.1 eq) portion-wise.

  • Add acetyl chloride (1.05 eq) dropwise and stir at 0 °C, then allow to warm to room temperature.

  • Quench the reaction by carefully pouring it onto a mixture of ice and dilute HCl.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the acylated product by chromatography or recrystallization.

B. Nitration

Reaction Principle: Nitration introduces a nitro group onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Protocol 10: Nitration of 3-(3-Propylphenyl)anisole

Materials:

  • 3-(3-Propylphenyl)anisole

  • Concentrated nitric acid

  • Concentrated sulfuric acid

Procedure:

  • Cool concentrated sulfuric acid in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid to form the nitrating mixture.

  • Add 3-(3-propylphenyl)anisole dropwise to the cold nitrating mixture.

  • Stir the reaction at low temperature and then pour it onto ice.

  • Collect the precipitated nitro product by filtration or extract with an organic solvent.

  • Wash the product until neutral, dry, and purify.

C. Halogenation

Reaction Principle: Halogenation introduces a halogen (Br, Cl) onto the aromatic ring using a halogenating agent and a Lewis acid catalyst.

Protocol 11: Bromination of 3-(3-Propylphenyl)anisole

Materials:

  • 3-(3-Propylphenyl)anisole

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Carbon tetrachloride (CCl₄) or another inert solvent

Procedure:

  • Dissolve 3-(3-propylphenyl)anisole (1.0 eq) and a catalytic amount of FeBr₃ in the solvent.

  • Add a solution of Br₂ (1.0 eq) in the same solvent dropwise.

  • Stir the reaction at room temperature until the bromine color disappears.

  • Quench with an aqueous solution of sodium bisulfite.

  • Separate the layers, wash the organic layer, dry, and concentrate.

  • Purify the brominated product.

IV. Summary of Synthetic Strategies and Data

Reaction Starting Materials Key Reagents Typical Yields Key Advantages
Grignard Reaction 3-Bromoanisole, Allyl bromideMg, THFGood to ExcellentHigh yields, readily available starting materials.
Wittig Reaction 3-Methoxybenzaldehyde, Allyltriphenylphosphonium bromideStrong base (e.g., KOtBu)GoodHigh stereoselectivity, versatile.
Heck Coupling 3-Bromoanisole, PropenePd(OAc)₂, Phosphine ligand, BaseGoodExcellent functional group tolerance.
Syn-Dihydroxylation This compoundAD-mix-α/β, OsO₄ (cat.)HighHigh enantioselectivity and stereospecificity.
Epoxidation This compoundm-CPBAGood to ExcellentMild conditions, stereospecific.
Aminohydroxylation This compoundChloramine-T, OsO₄ (cat.), Chiral ligandModerate to GoodDirect synthesis of chiral amino alcohols.
Friedel-Crafts Acylation 3-(3-Propylphenyl)anisole, Acetyl chlorideAlCl₃GoodForms a key ketone intermediate, no polyalkylation.

V. Visualizing the Synthetic Pathways

Diagram 1: Synthesis of the Core Scaffold

Synthesis_Core cluster_grignard Grignard Reaction cluster_wittig Wittig Reaction cluster_heck Heck Coupling 3-Bromoanisole 3-Bromoanisole Grignard Reagent Grignard Reagent 3-Bromoanisole->Grignard Reagent Mg, THF Core_Scaffold This compound Grignard Reagent->Core_Scaffold Allyl Bromide 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde->Core_Scaffold Allyl-ylide 3-Bromoanisole_Heck 3-Bromoanisole 3-Bromoanisole_Heck->Core_Scaffold Propene, Pd(0)

Caption: Key synthetic routes to the this compound core.

Diagram 2: Functionalization of the Propene Chain

Functionalization_Propene Core_Scaffold This compound Syn_Diol Syn-Diol Core_Scaffold->Syn_Diol AD-mix, OsO4 (cat.) Epoxide Epoxide Core_Scaffold->Epoxide m-CPBA Amino_Alcohol Amino Alcohol Core_Scaffold->Amino_Alcohol Sharpless Aminohydroxylation Anti_Diol Anti-Diol Epoxide->Anti_Diol H3O+

Caption: Major functionalization pathways of the propene side chain.

Diagram 3: Functionalization of the Aromatic Ring

Functionalization_Aromatic Saturated_Scaffold 3-(3-Propylphenyl)anisole Acylated_Product Acylated Analog Saturated_Scaffold->Acylated_Product Acyl Chloride, AlCl3 Nitrated_Product Nitrated Analog Saturated_Scaffold->Nitrated_Product HNO3, H2SO4 Halogenated_Product Halogenated Analog Saturated_Scaffold->Halogenated_Product Br2, FeBr3

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-methoxyphenyl)-1-propene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your experimental outcomes and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed and reliable methods are the Grignard reaction and the Wittig reaction. The Grignard reaction involves the coupling of an aryl Grignard reagent (formed from an aryl halide like 3-bromoanisole) with an allyl halide.[1][2] The Wittig reaction provides an alternative route, typically by reacting 3-methoxybenzaldehyde with a phosphorus ylide. A third, more advanced option is the Palladium-catalyzed Heck coupling, which connects an aryl halide with propene.[3][4] The choice of method often depends on the availability of starting materials, desired scale, and the specific equipment available in your lab.

Q2: My primary goal is high yield on a lab scale. Which synthesis route do you recommend?

A2: For high-yield synthesis on a typical lab scale, the Grignard reaction is often the most direct and cost-effective method. A documented procedure starting from 3-bromoanisole and allyl bromide reports a yield of 76% after purification.[1] While the Wittig reaction is also effective, it can involve more complex purification to remove the triphenylphosphine oxide byproduct. The Grignard route is robust, provided that strictly anhydrous conditions are maintained.[5]

Q3: Are there any significant safety considerations I should be aware of?

A3: Yes. Grignard reagents are highly reactive, pyrophoric in some cases, and react violently with protic solvents like water.[5] All experiments must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Diethyl ether and tetrahydrofuran (THF) are common solvents and are extremely flammable. Allyl halides, such as allyl bromide, are lachrymators and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

Troubleshooting Guide: The Grignard Reaction Route

The Grignard synthesis of this compound is a powerful method but is highly sensitive to reaction conditions. This section addresses the most common failure points.

Issue 1: The Grignard Reaction Fails to Initiate

Q: I've combined my magnesium turnings and 3-bromoanisole in dry ether, but the reaction isn't starting. The solution remains clear and there is no sign of exotherm. What's wrong?

A: This is the most common issue in Grignard synthesis and almost always points to two culprits: inactive magnesium or the presence of trace moisture.[6][7]

Causality & Solution:

  • Magnesium Passivation: Magnesium metal readily forms a passivating layer of magnesium oxide (MgO) on its surface, which prevents the metal from reacting with the organic halide.[7] You must activate the surface to expose fresh magnesium.

  • Trace Moisture: Grignard reagents are potent bases and are quenched by even trace amounts of water.[5] This includes atmospheric moisture or residual water in your glassware or solvent.

Troubleshooting Steps:

  • Rigorous Drying: Ensure all glassware is oven-dried (>120°C overnight) or flame-dried under vacuum and cooled under an inert atmosphere.[6] The solvent (THF or diethyl ether) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone).[6]

  • Magnesium Activation:

    • Mechanical Activation: In a glovebox or under an inert atmosphere, gently crush the magnesium turnings with a mortar and pestle to expose a fresh surface.[8]

    • Chemical Activation (Recommended): Add a small crystal of iodine to the flask with the magnesium turnings.[7][9] The iodine reacts with the MgO layer. Initiation is often signaled by the disappearance of the purple iodine color. Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts to form ethylene gas and MgBr₂, cleaning the surface.[7]

dot

Troubleshooting_Grignard_Initiation start Reaction Not Initiating check_moisture Verify Anhydrous Conditions Glassware oven-dried? Solvent truly anhydrous? start->check_moisture check_mg Assess Magnesium Surface Are turnings dull/oxidized? start->check_mg dry_system Action: Flame-dry glassware under vacuum. Use freshly distilled anhydrous solvent. check_moisture:f0->dry_system Moisture Suspected activate_mg Action: Activate Magnesium. Add iodine crystal or 1,2-dibromoethane. Gently crush turnings. check_mg:f0->activate_mg Surface Inactive success Reaction Initiates (Exotherm, cloudiness, color change) dry_system->success activate_mg->success

Caption: Troubleshooting flowchart for Grignard reaction initiation failure.

Issue 2: Low Yield of this compound and Formation of Side Products

Q: The reaction initiated, but my final yield is significantly lower than the expected 76%. My NMR spectrum shows a significant amount of a symmetrical byproduct.

A: Low yields after a successful initiation often point towards side reactions, with the most likely culprit being Wurtz-type homocoupling .[6][7]

Causality & Solution:

  • Wurtz Coupling: The highly nucleophilic Grignard reagent (3-methoxyphenylmagnesium bromide) can react with the starting allyl bromide in an SN2-like fashion.[6] This is especially prevalent with reactive halides like allyl bromide. This side reaction produces 1,5-hexadiene from the allyl bromide and biphenyl derivatives from the aryl halide.

  • Reagent Degradation: Prolonged heating or exposure to oxygen can degrade the Grignard reagent.

Optimization Strategies:

StrategyRationaleRecommended Action
Slow Addition Maintains a low concentration of the allyl bromide, minimizing its reaction with the already-formed Grignard reagent.[6]Add the allyl bromide solution dropwise to the Grignard reagent solution using an addition funnel over 30-60 minutes.
Temperature Control While Grignard formation can be exothermic, excessive heat during the coupling step can promote side reactions.[6]Maintain a gentle reflux during Grignard formation. For the subsequent addition of allyl bromide, consider cooling the reaction to 0°C before dropwise addition.
Inert Atmosphere Oxygen can oxidize the Grignard reagent, reducing the amount available for the desired reaction.Ensure the reaction is maintained under a positive pressure of nitrogen or argon throughout the entire process.
Reaction Time While the reaction needs to go to completion, excessively long reaction times can lead to degradation.A reaction time of 3 hours after the addition of allyl bromide is reported to be effective.[1] Monitor the reaction by TLC if possible.

Troubleshooting Guide: The Wittig Reaction Route

The Wittig reaction provides an excellent alternative by forming the double bond directly from 3-methoxybenzaldehyde. The key challenges are the formation of the ylide and purification.

Q: I am trying a Wittig reaction, but my yield is low and purification is difficult due to contamination with triphenylphosphine oxide.

A: This is a classic challenge of the Wittig reaction. Low yield can stem from incomplete ylide formation or poor reactivity, while the triphenylphosphine oxide ((Ph)₃P=O) byproduct is notoriously difficult to separate due to its polarity and crystallinity.

Causality & Solution:

  • Ylide Formation: The phosphonium ylide is generated by deprotonating an alkyltriphenylphosphonium salt with a strong base.[10][11] The C-H bond adjacent to the phosphorus is acidic, but requires a very strong, non-nucleophilic base for complete deprotonation. Incomplete deprotonation means less active reagent for the reaction.

  • Byproduct Removal: The formation of the very stable P=O double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[12] Its physical properties often make chromatographic separation tedious.

Optimization Strategies:

  • Choice of Base: For a non-stabilized ylide (like the one needed to form the propene), a very strong base is required. n-Butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used.[13] Ensure the base is of high quality and titrated if necessary.

  • Reaction Conditions: The ylide is typically formed in situ at low temperatures (e.g., 0°C or -78°C) under an inert atmosphere before the aldehyde is added.[13]

  • Purification:

    • Crystallization: Sometimes, the desired non-polar product can be isolated by crystallizing the polar triphenylphosphine oxide from a non-polar solvent like hexane or a hexane/ether mixture.

    • Chromatography: If chromatography is necessary, using a less polar eluent system (e.g., high hexane content) can help hold the phosphine oxide on the silica gel while eluting the desired alkene.

dot

Wittig_Reaction_Workflow cluster_0 Part 1: Ylide Formation cluster_1 Part 2: Olefination cluster_2 Part 3: Product Formation start_ylide Allyltriphenylphosphonium Bromide + Strong Base (n-BuLi) ylide Phosphorus Ylide start_ylide->ylide Deprotonation in Anhydrous THF, 0°C oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Attack on Carbonyl aldehyde 3-Methoxybenzaldehyde aldehyde->oxaphosphetane [2+2] Cycloaddition product This compound oxaphosphetane->product Decomposition byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct Decomposition

Caption: General workflow for the Wittig synthesis of the target alkene.

Detailed Experimental Protocols

Protocol 1: Grignard Synthesis of this compound[1]

Materials:

  • Magnesium turnings (7.9 g, 0.328 mol)

  • 3-Bromoanisole (40 g, 0.2138 mol)

  • Allyl bromide (28.4 mL, 0.328 mol)

  • Anhydrous Tetrahydrofuran (THF) (240 mL total)

  • Iodine (one small crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether for extraction

  • Petroleum ether and ethyl acetate for chromatography

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a pressure-equalizing dropping funnel. All glassware must be rigorously dried, and the system must be under an inert atmosphere (N₂ or Ar).

  • Magnesium Activation: Add the magnesium turnings (7.9 g) and a small crystal of iodine to the flask. Gently warm the flask with a heat gun until the purple iodine vapor coats the magnesium. Allow to cool.

  • Grignard Formation: Add 20 mL of anhydrous THF to the flask. Dissolve the 3-bromoanisole (40 g) in 220 mL of anhydrous THF and add this solution to the dropping funnel.

  • Add a small portion (~20 mL) of the 3-bromoanisole solution to the magnesium suspension to initiate the reaction. Initiation is confirmed by a gentle reflux and the solution turning a cloudy gray color.

  • Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour until most of the magnesium is consumed.

  • Coupling Reaction: Cool the reaction mixture in an ice bath. Add the allyl bromide (28.4 mL) dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Workup: Cool the flask again in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture (e.g., 97:3) as the eluent to afford the pure product. The expected yield is approximately 24 g (76%).[1]

References

  • Troubleshooting my grignard reactions : r/chemistry - Reddit. [Link]
  • Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PubMed Central. [Link]
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. [Link]
  • Heck Reaction - Organic Chemistry Portal. [Link]
  • Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction - CSIR-NCL Library, Pune. [Link]
  • Wittig Reaction - Organic Chemistry Portal. [Link]
  • Wittig reaction - Wikipedia. [Link]
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]
  • CN102320984B - Preparation method of (R)-3-(3-methoxy phenyl)
  • Wittig Reaction - Common Conditions. [Link]
  • Wittig reaction - Name-Reaction.com. [Link]
  • Heck reaction - Wikipedia. [Link]
  • The Wittig Reaction - Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of 3-(3-Methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(3-methoxyphenyl)-1-propene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Synthetic Routes

This section directly addresses specific issues that may arise during the most common synthetic procedures for this compound. Each question is designed to resolve a specific experimental observation, explaining the causality and providing a validated protocol for resolution.

Scenario 1: Grignard Reaction Route

(Using 3-Methoxyphenylmagnesium Bromide and Allyl Bromide)

Question: My Grignard reaction has a low yield, and the crude NMR shows a significant amount of anisole. What is the cause?

Answer: The presence of anisole is a definitive indicator that your Grignard reagent, 3-methoxyphenylmagnesium bromide, is being quenched by a proton source. Grignard reagents are exceptionally strong bases and will react readily with even mildly acidic protons, particularly water.[1][2]

Causality and Prevention:

  • Water Contamination: The most common culprit is residual moisture in your glassware, solvent (typically THF or diethyl ether), or starting materials.

    • Glassware: Ensure all glassware is oven-dried at >120°C for several hours and cooled under an inert atmosphere (nitrogen or argon) just before use.

    • Solvents: Use freshly distilled, anhydrous-grade solvents. Diethyl ether and THF are hygroscopic and should be dried over a suitable agent like sodium-benzophenone ketyl until the characteristic blue/purple color persists.

    • Starting Materials: While 3-bromoanisole is generally stable, ensure it is dry. Allyl bromide should be freshly distilled if it has been stored for an extended period.

  • Atmospheric Moisture: A poorly sealed reaction setup can allow atmospheric moisture to enter. Use well-greased ground glass joints or Schlenk line techniques for the highest level of atmospheric exclusion.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions cluster_3 Verification P Low Yield & Anisole Peak RCA Proton Quenching of Grignard Reagent P->RCA Indicates A1 Oven-dry all glassware; Cool under N2/Ar RCA->A1 Implement A2 Use freshly distilled, anhydrous solvents RCA->A2 Implement A3 Ensure inert atmosphere (N2/Ar blanket) RCA->A3 Implement V Re-run reaction; Confirm absence of anisole via TLC/GC-MS A2->V Verify Fix

Caption: Troubleshooting workflow for Grignard reagent quenching.

Question: My crude product is contaminated with 1,5-hexadiene and 3,3'-dimethoxybiphenyl. How are these forming and how can I prevent them?

Answer: These are classic examples of homocoupling (or Wurtz-type coupling) byproducts in Grignard reactions.

  • 1,5-Hexadiene: This forms from the reaction of the allyl Grignard reagent (which can form in situ) with unreacted allyl bromide.[3] This side reaction is particularly problematic if the addition of allyl bromide is too fast or if local concentrations are high.

  • 3,3'-Dimethoxybiphenyl: This is the product of the coupling of two molecules of your 3-methoxyphenylmagnesium bromide reagent. This can be catalyzed by certain impurities, particularly transition metals.

Mitigation Strategies:

  • Control Reagent Addition: Add the allyl bromide solution dropwise and slowly to the Grignard reagent at a controlled temperature (typically 0°C). This maintains a low concentration of the electrophile and minimizes its self-reaction.

  • Inverse Addition: Consider adding the Grignard reagent to the allyl bromide solution (inverse addition). This ensures the Grignard reagent is always the limiting reagent in the reaction zone, though it may not be suitable for all setups.

  • Suppress Biphenyl Formation: While harder to eliminate completely, ensuring high-purity magnesium turnings and clean glassware can reduce trace metal catalysts that promote this side reaction.

Table 1: Physical Properties of Product and Key Byproducts

CompoundMolar Mass ( g/mol )Boiling Point (°C)Separation Notes
This compound 148.2057°C / 0.1 mmHg[4]Target Product
Anisole108.14154°CSeparable by distillation if present in large amounts.
1,5-Hexadiene82.1459-60°CVery close boiling point to the product under vacuum. Prevention is key.
3,3'-Dimethoxybiphenyl214.25~330°CHigh boiling point; easily removed by distillation of the product.
Scenario 2: Wittig Reaction Route

(Using 3-Methoxybenzaldehyde and an Allylic Phosphonium Ylide)

Question: My primary purification challenge is removing triphenylphosphine oxide. What is the most effective method?

Answer: Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of the Wittig reaction, and its removal is a notoriously common problem due to its polarity and tendency to co-crystallize with products.[5][6]

Effective Removal Protocols:

  • Crystallization/Trituration: TPPO is significantly less soluble in nonpolar solvents than most alkene products.

    • Protocol: After the reaction workup, concentrate the crude material. Add a minimal amount of cold, nonpolar solvent (e.g., diethyl ether, pentane, or a hexanes/ether mixture). The desired product should dissolve while the TPPO precipitates as a white solid. Filter the solid and wash it with more cold solvent. Repeat if necessary.

  • Column Chromatography: If the product is not crystalline or trituration is insufficient, column chromatography is the next step.

    • Eluent System: A low-polarity eluent system (e.g., starting with pure hexanes and gradually increasing the percentage of ethyl acetate or dichloromethane) is typically effective. TPPO is quite polar and will remain on the silica gel, allowing the less polar alkene product to elute first.

  • Chemical Conversion (For stubborn cases): TPPO can be converted into a water-soluble salt.

    • Protocol: Dissolve the crude mixture in a suitable solvent. Add a reagent like MgBr₂ or CaCl₂. This forms a complex with TPPO that can often be precipitated or extracted into an aqueous phase. This method is less common but can be effective.

G cluster_0 Purification Workflow start Wittig Reaction Crude Product (Alkene + TPPO) step1 Step 1: Trituration Attempt precipitation of TPPO with cold, nonpolar solvent (Hexane/Ether). Filter solid TPPO. start->step1 step2 Step 2: Column Chromatography If trituration fails or is incomplete. Use low-polarity eluent system (e.g., Hexane/EtOAc gradient). step1->step2 Failure / Incomplete end_node Pure Alkene Product step1->end_node Success step3 Step 3: Chemical Conversion (Optional) For highly persistent TPPO. Convert to a salt complex (e.g., with MgBr₂). step2->step3 Failure / Incomplete step2->end_node Success step3->end_node Success

Caption: Purification workflow for removing triphenylphosphine oxide (TPPO).

Question: My reaction is sluggish, and a significant amount of 3-methoxybenzaldehyde remains unreacted. What are the likely causes?

Answer: An incomplete Wittig reaction is typically due to issues with the formation or stability of the phosphonium ylide.[7]

Causality and Troubleshooting:

  • Ineffective Deprotonation: The ylide is formed by deprotonating the corresponding phosphonium salt with a strong base. If the base is not strong enough or has degraded, ylide formation will be incomplete.

    • Base Choice: For a simple alkyl/allyl phosphonium salt (a non-stabilized ylide), a very strong base is required (e.g., n-BuLi, NaH, KHMDS, KOtBu). Ensure the base is fresh and has been stored properly.[8]

    • Procedure: Ylide formation is often performed at low temperatures (e.g., 0°C or -78°C) before adding the aldehyde. Ensure sufficient time for the deprotonation to complete (often indicated by a color change).

  • Ylide Instability: Non-stabilized ylides are reactive and can decompose if not used promptly or if the reaction temperature is too high. Prepare the ylide in situ and add the aldehyde shortly after its formation.

  • Steric Hindrance: While not a major issue with 3-methoxybenzaldehyde, highly hindered aldehydes or ketones can react slowly. In such cases, longer reaction times or gentle heating may be required after the initial addition.

Scenario 3: Heck Coupling Route

(Using 3-Bromoanisole and an Alkene Partner like Allyl Alcohol)

Question: My reaction produced a significant amount of 3-(3-methoxyphenyl)propanal instead of the desired alkene. Why did this isomerization occur?

Answer: When using allyl alcohol as the coupling partner in a Heck reaction, the initial product is an enol, 3-(3-methoxyphenyl)allyl alcohol. This enol can then isomerize to the more stable keto form, which in this case is the corresponding aldehyde or ketone. This is a well-documented tandem reaction pathway.[9][10]

Mechanism and Control:

The palladium catalyst, after the initial coupling, can facilitate a double bond migration (isomerization) before the catalyst is regenerated.

G cluster_0 Heck Reaction Pathways with Allyl Alcohol Reactants 3-Bromoanisole + Allyl Alcohol + Pd(0) Catalyst Intermediate Initial Heck Product (Enol Intermediate) Reactants->Intermediate Oxidative Addition & Alkene Insertion PathA Desired Pathway: β-Hydride Elimination Intermediate->PathA PathB Competing Pathway: Double Bond Isomerization Intermediate->PathB ProductA This compound (Minor Product) PathA->ProductA ProductB 3-(3-methoxyphenyl)propanal (Major Product) PathB->ProductB

Caption: Competing pathways in the Heck reaction with allyl alcohol.

To favor the desired alkene:

  • Use a different allyl source: Employing allylboronic acids or allyltin reagents in a Suzuki or Stille coupling, respectively, will avoid the isomerization issue.

  • Modify Reaction Conditions: While more challenging, screening different phosphine ligands and bases may alter the selectivity between β-hydride elimination (giving the desired alkene) and isomerization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the highest purity and yield?

A1: Each route has its advantages.

  • The Grignard reaction is often high-yielding and uses relatively inexpensive starting materials. However, it is highly sensitive to moisture and prone to homocoupling byproducts, which can complicate purification.[4]

  • The Wittig reaction offers excellent regioselectivity, meaning the double bond is formed exactly where intended.[7] The main drawback is the stoichiometric formation of triphenylphosphine oxide, which requires careful purification.[5]

  • The Heck coupling is a powerful C-C bond-forming reaction but can suffer from issues of isomerization and homocoupling, requiring careful optimization of the catalyst, ligands, and reaction conditions.[11]

For laboratory-scale synthesis where purity is paramount, the Wittig reaction is often favored due to its predictability, despite the purification challenge. For larger-scale industrial processes, the Grignard route may be more cost-effective if conditions are rigorously controlled.

Q2: What are the best general techniques for purifying the final product?

A2: this compound is a liquid with a relatively low boiling point.

  • Fractional Vacuum Distillation: This is the most effective method for final purification, especially on a larger scale. It is excellent for separating the product from non-volatile impurities (like TPPO, biphenyls, catalyst residues) and from starting materials with sufficiently different boiling points.[4]

  • Silica Gel Chromatography: This is the preferred method for small-scale purification and for separating compounds with very similar boiling points (e.g., certain isomers or homocoupled byproducts). A gradient elution from a nonpolar solvent (hexanes) to a slightly more polar mixture (hexanes/ethyl acetate) is typically effective.

Q3: Are there any specific safety considerations for these synthetic routes?

A3: Yes, absolutely.

  • Grignard Reagents: These react violently with water and can ignite flammable solvents like diethyl ether. All operations must be conducted under a strict inert atmosphere and away from ignition sources.[2]

  • Wittig Reagents: The strong bases used to generate ylides (like n-BuLi) are pyrophoric and must be handled with extreme care using proper syringe techniques under an inert atmosphere.

  • Heck Coupling: Palladium catalysts can be pyrophoric, especially finely divided palladium on carbon. Many phosphine ligands are toxic and air-sensitive. Reactions are often run under pressure and at elevated temperatures, requiring appropriate safety precautions.

Always consult the Safety Data Sheet (SDS) for every reagent used and perform a thorough risk assessment before beginning any experiment.

References

  • Illustrated Glossary of Organic Chemistry - Wittig reaction. Chemistry.ucla.edu. [Link]
  • ALLYLMAGNESIUM BROMIDE (THF complex solution). Organic Syntheses. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Wittig Reaction. Organic Chemistry Portal. [Link]
  • Synthesis of Derivatives of methoxy substituted Flavone. bepls.com. [Link]
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]
  • Wittig reaction. Wikipedia. [Link]
  • Heck arylation of allyl alcohol catalyzed by Pd(0) nanoparticles.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]
  • Heck Coupling of Aryl Bromide 2 with Allylic Alcohol 3 in the Presence of Complex 1 a.
  • The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex. Royal Society of Chemistry. [Link]
  • Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]
  • The Wittig Reaction. Chemistry LibreTexts. [Link]
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
  • reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

Sources

Technical Support Center: Purification of 3-(3-Methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-(3-methoxyphenyl)-1-propene (CAS No. 24743-14-4). As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, achieving high purity is critical.[1] This document addresses common issues, from isomerization to stubborn, reaction-specific impurities, providing both diagnostic FAQs and actionable troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section covers common initial queries researchers have during the purification process.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A: Impurities are highly dependent on the synthetic route. For a Grignard-based synthesis (e.g., from 3-bromoanisole and allyl bromide), expect unreacted starting materials.[2][3] If a Wittig reaction is employed (e.g., from 3-methoxybenzaldehyde), the most persistent and challenging impurity is triphenylphosphine oxide (TPPO).[4] Regardless of the route, you may also encounter positional isomers and oxidation byproducts.

Q2: I've noticed my TLC plate shows two spots that are very close together and difficult to resolve. What are they?

A: This is a classic sign of positional isomers. The desired product, 3-(3-methoxyphenyl)-1-propene , can isomerize to the more thermodynamically stable internal alkenes, 1-(3-methoxyphenyl)-1-propene ((E) and (Z) isomers). This isomerization can be catalyzed by acidic conditions, such as exposure to standard silica gel. These isomers have very similar polarities, making them notoriously difficult to separate using standard chromatography.[5][6]

Q3: My purified product, which was a clear liquid, has turned yellow and shows new impurities after a few days. How should I properly store it?

A: this compound is susceptible to oxidation and potential polymerization over time. For optimal stability, it should be stored in a sealed container at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][2] For long-term storage, using a stabilizer such as Monomethyl ether of hydroquinone (MEHQ) may be beneficial, a practice noted for some commercial suppliers.[3]

Q4: What are the key physical properties I should use to confirm the identity and purity of my final product?

A: The pure compound can be a crystalline powder or a viscous liquid.[2] Key physical constants for verification are its boiling point, which is approximately 210°C at atmospheric pressure (760 mmHg) and significantly lower under vacuum (e.g., 57°C at 0.1 mmHg).[1][2] The molecular weight is 148.20 g/mol .[1][7] Final confirmation should always be done using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: In-Depth Troubleshooting Guide

This guide provides causal explanations and validated solutions for more complex purification challenges.

Problem 1: Persistent Contamination with Triphenylphosphine Oxide (TPPO) after a Wittig Reaction
  • Symptoms: A highly polar, UV-active spot is observed on the TLC plate, which persists even after initial chromatographic separation. The ¹H NMR spectrum may show broad aromatic signals corresponding to TPPO.

  • Root Cause Analysis: The Wittig reaction is a powerful method for alkene synthesis but stoichiometrically produces one equivalent of triphenylphosphine oxide (TPPO).[8][9] TPPO is crystalline, has moderate polarity, and is notoriously difficult to separate from reaction products by chromatography alone because it can streak across the column.[4]

  • Validated Solutions:

    • Optimized Flash Chromatography: While challenging, separation is possible. Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). Dry-loading the crude sample onto silica is highly recommended to achieve a concentrated band and improve resolution.

    • Chromatography-Free Removal: A more robust method involves converting the TPPO into a non-polar or easily separable species. A documented technique involves treating the crude reaction mixture with oxalyl chloride or trifluoroacetic anhydride, which reacts with the TPPO to form a phosphonium salt that can be removed with a simple aqueous wash.[10]

    • Precipitation: In some cases, TPPO can be precipitated from the crude mixture by dissolving it in a minimal amount of a polar solvent (like dichloromethane) and then adding a large excess of a non-polar solvent (like hexane or diethyl ether) and cooling the mixture.

Problem 2: Product Isomerization During Purification on Silica Gel
  • Symptoms: The final product shows NMR signals inconsistent with a terminal alkene, suggesting the presence of internal (E/Z) alkene isomers. The yield of the desired product is lower than expected.

  • Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol (Si-OH) groups. These acidic sites can catalyze the migration of the double bond from the terminal position (prop-2-en-1-yl) to the more thermodynamically stable, conjugated internal position (prop-1-en-1-yl). This is a known phenomenon for related phenylpropenes like estragole.[6]

Caption: Acid-catalyzed isomerization on silica gel surface.

  • Validated Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. A standard and highly effective protocol involves preparing the column slurry in the chosen non-polar solvent (e.g., hexane) containing 1-3% triethylamine (Et₃N).[11] Flush the packed column with this solvent mixture before loading the sample.

    • Use an Alternative Stationary Phase: For highly sensitive compounds, consider using a neutral stationary phase like alumina instead of silica gel.

    • Minimize Contact Time: If using standard silica, perform the purification as quickly as possible. Flash chromatography, which uses pressure to speed up elution, is inherently better than gravity-fed chromatography for this reason.[12]

Section 3: Standardized Purification Protocol

Protocol: Optimized Flash Column Chromatography for Crude this compound

This protocol is designed for the purification of ~1 gram of crude material and can be scaled accordingly. It incorporates best practices to mitigate the common issues described above.

Materials:

  • Glass chromatography column (e.g., 40 mm diameter)

  • Silica Gel for flash chromatography (230-400 mesh, 40-63 µm particle size)[13]

  • Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc) - all chromatography grade

  • Triethylamine (Et₃N) (if deactivation is required)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Crude this compound

  • Clean, dry collection tubes or flasks

Procedure:

  • Initial TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the TLC plate and develop it in a solvent system that gives good separation. Start with 5% EtOAc in Hexane. The desired product should have an Rf value of approximately 0.3-0.4. Adjust the solvent polarity as needed. This step is crucial for determining your elution conditions.

  • Column Packing (Slurry Method with Deactivation):

    • In a beaker, prepare a slurry of silica gel in your starting elution solvent (e.g., 2% EtOAc in Hexane). Crucially, add 1% triethylamine to this solvent mixture to deactivate the silica. [11] A general rule is to use 50-100 g of silica per 1 g of crude product.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading (Dry Loading):

    • Dissolve your entire crude product (~1 g) in a minimal amount of a low-boiling solvent like dichloromethane.

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this silica-adsorbed sample onto the sand layer at the top of your packed column.

    • Add another thin layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Begin eluting the column with your starting solvent (e.g., 2% EtOAc / 1% Et₃N in Hexane). Maintain a steady flow rate using positive air pressure. A good target is a solvent level drop of ~2 inches (5 cm) per minute.[13]

    • If isomers or closely-eluting impurities are present, use a very shallow gradient. For example, after collecting several column volumes of the initial solvent, slowly increase the polarity to 3%, then 4%, and finally 5% EtOAc. A gradient provides better resolution for difficult separations.[11]

    • Collect fractions of a consistent volume (e.g., 20-25 mL).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound. The added triethylamine is volatile and will be removed under vacuum.

Section 4: Visual Guides & Data

Purification Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Initial Analysis cluster_problem Problem Identification cluster_solution Recommended Solutions Crude Crude Product Analysis (TLC, NMR) Isomers Poor Separation (Close Spots on TLC) Crude->Isomers TPPO High Polarity Impurity (Wittig Synthesis) Crude->TPPO Degradation New Spots on TLC (During Purification) Crude->Degradation Sol_Isomers Use Shallow Gradient High-Resolution Silica Isomers->Sol_Isomers Cause: Positional Isomers Sol_TPPO Optimize Chromatography Chemical Treatment TPPO->Sol_TPPO Cause: TPPO Byproduct Sol_Degradation Deactivate Silica (Et3N) Use Neutral Alumina Degradation->Sol_Degradation Cause: Acid-Catalyzed Isomerization

Sources

troubleshooting guide for the synthesis of 3-(3-methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-(3-methoxyphenyl)-1-propene. It provides in-depth troubleshooting advice in a question-and-answer format to address common challenges encountered during its synthesis. The information is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the commonly employed Grignard reaction, as well as potential challenges in alternative synthetic routes.

Grignard Reaction-Based Synthesis

Question 1: My Grignard reaction to synthesize this compound is not initiating. What are the possible causes and how can I resolve this?

Answer:

Failure to initiate a Grignard reaction is a frequent issue, often stemming from the deactivation of the magnesium surface or the presence of impurities.[1][2] Here’s a systematic approach to troubleshooting:

  • Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[1][2] Several methods can be used to activate the magnesium:

    • Iodine Activation: Add a small crystal of iodine to the flask containing magnesium. The iodine will react with the magnesium surface, exposing fresh, reactive metal.[2][3]

    • Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere can physically break the oxide layer.

    • Chemical Activation: Using 1,2-dibromoethane (the "entrainment method") can effectively clean the magnesium surface.[2]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents like water and alcohols.[1] Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). All solvents and reagents must be rigorously dried.

  • Reagent Purity: Impurities in the 3-bromoanisole or allyl bromide can quench the Grignard reagent as it forms. Ensure the purity of your starting materials.

Question 2: I'm observing a low yield of this compound in my Grignard reaction, with a significant amount of a higher molecular weight byproduct. What is happening and how can I prevent it?

Answer:

A low yield accompanied by a higher molecular weight byproduct in this specific Grignard reaction strongly suggests the occurrence of Wurtz-type homocoupling of the allyl bromide.[2][4] This side reaction leads to the formation of 1,5-hexadiene.

To minimize this side reaction:

  • Slow Addition: Add the allyl bromide solution dropwise to the prepared Grignard reagent (3-methoxyphenylmagnesium bromide) at a low temperature (e.g., 0 °C). This ensures that the concentration of allyl bromide in the reaction mixture remains low, favoring the desired cross-coupling over homocoupling.

  • Excess Grignard Reagent: Using a slight excess of the Grignard reagent can also help to consume the allyl bromide as it is added, reducing the chance of it reacting with itself.

  • Solvent Choice: Tetrahydrofuran (THF) is a suitable solvent for this reaction as it helps to stabilize the Grignard reagent.[3]

Question 3: My reaction mixture turns dark brown or black during the Grignard reagent formation. Is this normal, and what should I do?

Answer:

While a grayish appearance is normal for a Grignard reaction, a very dark brown or black color can indicate decomposition or side reactions.[5] This can be caused by:

  • Overheating: Localized overheating during the initiation or reflux can lead to decomposition. Ensure gentle and uniform heating.

  • Impurities: Impurities in the magnesium or the aryl halide can catalyze side reactions.[5] Using high-purity reagents is crucial.

  • Prolonged Reaction Time: Heating the Grignard reagent for an extended period can also lead to decomposition.[3] Monitor the reaction progress and proceed to the next step once the magnesium is consumed.

If the solution turns very dark, it is advisable to start the reaction again with fresh, pure reagents and carefully controlled conditions.

Alternative Synthetic Routes & Their Challenges

Question 4: I am considering a Wittig reaction to synthesize this compound. What would be the starting materials, and what are the potential challenges?

Answer:

The Wittig reaction is an excellent method for forming alkenes with a defined double bond position.[6][7] To synthesize this compound via a Wittig reaction, you would typically react 3-methoxybenzaldehyde with a phosphorus ylide generated from allyltriphenylphosphonium bromide.

Challenges to consider:

  • Ylide Generation: The ylide is typically generated in situ using a strong base like n-butyllithium or sodium hydride.[8] These reagents are highly reactive and require strictly anhydrous and inert conditions.

  • Stereoselectivity: The Wittig reaction can produce a mixture of (E)- and (Z)-isomers. The stereochemical outcome is influenced by the nature of the ylide and the reaction conditions.[9] Non-stabilized ylides, such as the one derived from allyl bromide, tend to favor the (Z)-alkene.[9]

  • Byproduct Removal: The reaction produces triphenylphosphine oxide as a byproduct, which can sometimes be challenging to separate from the desired product.[10] Purification by column chromatography is often necessary.

Question 5: Can the Heck reaction be used to synthesize this compound? What would be the advantages and potential difficulties?

Answer:

Yes, the Heck reaction, which couples an unsaturated halide with an alkene, is a viable method.[11] In this case, you would react 3-bromoanisole with propene in the presence of a palladium catalyst and a base.

Advantages:

  • High Stereoselectivity: The Heck reaction typically provides the (E)-isomer with high selectivity.[12]

  • Functional Group Tolerance: Modern Heck reaction protocols are tolerant of a wide range of functional groups.

Potential Difficulties:

  • Catalyst System: The success of the Heck reaction is highly dependent on the choice of palladium catalyst, ligands, base, and solvent. Optimization of the reaction conditions may be required.

  • Regioselectivity: With unsymmetrical alkenes, there can be issues of regioselectivity. However, with a simple alkene like propene, this is less of a concern.

  • Cost and Toxicity of Palladium: Palladium catalysts can be expensive, and palladium residues in the final product may be a concern, especially in pharmaceutical applications.

Experimental Protocol: Grignard Synthesis of this compound

This protocol is a standard and reliable method for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 3-Bromoanisole (freshly distilled)

  • Allyl bromide (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, place a solution of 3-bromoanisole (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 3-bromoanisole solution to the magnesium. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes until most of the magnesium is consumed. The solution should appear grayish.[13]

  • Reaction with Allyl Bromide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of allyl bromide (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[13]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[13]

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a liquid.[13]

Table 1: Reagent Quantities for a Typical Synthesis

ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 mmol scale)
Magnesium24.311.20.29 g
3-Bromoanisole187.041.01.87 g
Allyl bromide120.981.11.33 g

Visualizing the Process

Diagram 1: Grignard Synthesis Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Coupling Reaction cluster_2 Work-up & Purification A Activate Mg with Iodine B Add 3-Bromoanisole in THF A->B C Reflux to form Grignard Reagent B->C D Cool to 0°C C->D Proceed to coupling E Add Allyl Bromide in THF D->E F Stir at Room Temperature E->F G Quench with NH4Cl F->G Proceed to work-up H Extract with Ether G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Pure this compound

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G A Low Yield of Product B Check for Homocoupling Byproduct (1,5-hexadiene) A->B C Check for Unreacted Starting Material (3-Bromoanisole) A->C D Yes (Homocoupling) B->D Present E No (Other issues) B->E Absent H Yes (Unreacted SM) C->H Present I No (Decomposition) C->I Absent F Slow down allyl bromide addition D->F G Use a slight excess of Grignard reagent D->G J Ensure complete Grignard formation H->J K Verify Grignard reagent concentration H->K L Check for moisture contamination I->L M Control reaction temperature I->M

Caption: Decision tree for troubleshooting low yields in the Grignard synthesis.

References

  • Apeiron Synthesis. (n.d.). What is Olefin Metathesis Reaction?
  • ChemicalBook. (n.d.). This compound CAS 24743-14-4.
  • Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction.
  • Master Organic Chemistry. (n.d.). Olefin Metathesis.
  • Chem-Space. (n.d.). The Chemistry of Allyltrimethylsilane: Properties and Synthesis.
  • Wikipedia. (n.d.). Carbonyl olefin metathesis.
  • Wikipedia. (n.d.). Olefin metathesis.
  • Jung, M. E., & Maderna, A. (2004). Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr. The Journal of Organic Chemistry, 69(22), 7755–7757.
  • Lade, J. J., et al. (2017). The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Advances, 7(11), 6589-6623.
  • Wang, D., et al. (2000). Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai−Hosomi Reaction. The Journal of Organic Chemistry, 65(16), 4880–4884.
  • Jung, M. E., & Maderna, A. (2004). Allylation of acetals and ketals with allyltrimethylsilane catalyzed by the mixed Lewis acid system AlBr3/CuBr. Tetrahedron Letters, 45(30), 5301-5304.
  • Ferreira, I. C. F. R., et al. (2020). Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. Molecules, 25(15), 3485.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Chloro-3-(2-methoxyphenyl)-1-propene.
  • Benchchem. (n.d.). Technical Support Center: Grignard Reactions with Allylic Chlorides.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • PrepChem.com. (n.d.). Synthesis of p-methoxyphenylacetaldehyde.
  • Lumen Learning. (n.d.). The Wittig reaction.
  • Wankhede, P., & Kulkarni, A. A. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development, 29(2), 450-459.
  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • ChemicalBook. (n.d.). 3'-methoxypropiophenone synthesis.
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • University of California, Los Angeles. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Organic Syntheses. (n.d.). Procedure.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ScienceDirect. (2025). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Wikipedia. (n.d.). Wittig reaction.
  • PubChem. (n.d.). Homovanillin.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
  • ChemicalBook. (n.d.). 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis.
  • YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry.
  • ChemicalBook. (n.d.). This compound CAS#: 24743-14-4.
  • PubChem. (n.d.). 3'-Methoxypropiophenone.
  • ECHEMI. (n.d.). Short synthesis of 3-methoxybenzaldehyde?

Sources

stability issues of 3-(3-methoxyphenyl)-1-propene under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-methoxyphenyl)-1-propene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. Here, we address common stability issues encountered under acidic conditions, providing in-depth troubleshooting advice and preventative measures to ensure the integrity of your experiments.

Introduction

This compound, a valuable building block in organic synthesis, possesses a terminal alkene that is susceptible to acid-catalyzed transformations. Exposure to acidic environments, whether intentional or during aqueous workups, can lead to a mixture of unexpected byproducts, complicating purification and reducing yields. This guide will help you identify, understand, and mitigate these stability challenges.

Frequently Asked Questions (FAQs)

FAQ 1: After an acidic workup, my NMR analysis shows new olefinic signals and a change in the splitting pattern of the side chain. What is happening to my this compound?

Answer:

You are likely observing acid-catalyzed isomerization of the double bond. This compound, an allylbenzene, can rearrange under acidic conditions to form the more thermodynamically stable conjugated isomer, 1-(3-methoxyphenyl)-1-propene (a mixture of E and Z isomers).[1][2][3] This occurs via protonation of the terminal double bond to form a secondary carbocation. A subsequent deprotonation from the adjacent carbon results in the formation of the more stable, conjugated internal alkene.

The key mechanistic steps are:

  • Protonation: An acid catalyst (H⁺) protonates the terminal carbon of the double bond, following Markovnikov's rule, to form a more stable secondary carbocation at the benzylic position.

  • Deprotonation: A weak base (e.g., water or the conjugate base of the acid) removes a proton from the carbon adjacent to the carbocation, leading to the formation of the conjugated double bond.

This isomerization is often indicated in the ¹H NMR spectrum by the appearance of new doublets in the olefinic region and a doublet of doublets for the methyl group of the newly formed propenyl chain.

FAQ 2: Upon addition of a strong acid to my reaction mixture, it became viscous and difficult to stir. What is causing this?

Answer:

The observed increase in viscosity or solidification is a strong indication of acid-catalyzed dimerization or polymerization.[4][5][6] The carbocation intermediate formed during the isomerization process (as described in FAQ 1) is electrophilic and can be attacked by a nucleophilic double bond of another molecule of this compound or its isomerized form. This process can repeat, leading to the formation of dimers, oligomers, and polymers. The presence of an electron-donating methoxy group on the phenyl ring stabilizes the carbocation intermediate, making this process more favorable. Studies on the closely related compound, anethole, have shown that it readily undergoes dimerization in the presence of acid to form various substituted hexenes and cyclobutanes.[4][5][7]

FAQ 3: My mass spectrometry results show an unexpected peak corresponding to my starting material plus 18 atomic mass units. What is this new compound?

Answer:

This mass increase of 18 amu strongly suggests the acid-catalyzed hydration of the double bond, resulting in the formation of an alcohol.[8][9] In the presence of water and an acid catalyst, the double bond of this compound can be protonated to form the same secondary carbocation intermediate as in the isomerization pathway. Instead of deprotonation, a water molecule can act as a nucleophile and attack the carbocation. Subsequent deprotonation of the resulting oxonium ion yields the corresponding alcohol, 1-(3-methoxyphenyl)propan-2-ol, following Markovnikov's rule.

The general mechanism is as follows:

  • Protonation of the alkene to form a carbocation.

  • Nucleophilic attack by water on the carbocation.

  • Deprotonation to form the alcohol.[8][9]

Troubleshooting Guide: Identification of Byproducts

If your reaction has resulted in a complex mixture of products, the following table provides typical ¹H NMR chemical shifts for this compound and its potential acid-catalyzed byproducts. These values are based on the analysis of structurally similar compounds and can aid in the initial identification of impurities.[10][11][12]

Compound Functional Group Typical ¹H NMR Chemical Shift (ppm) Multiplicity
This compound =CH₂5.0 - 5.2m
=CH-5.9 - 6.1m
-CH₂-3.3 - 3.4d
-OCH₃~3.8s
1-(3-Methoxyphenyl)-1-propene (trans) =CH- (benzylic)6.3 - 6.4d
=CH-6.0 - 6.1dq
-CH₃1.8 - 1.9dd
-OCH₃~3.8s
1-(3-Methoxyphenyl)propan-2-ol -CH(OH)-3.9 - 4.1m
-CH₂-2.6 - 2.8d
-CH₃1.1 - 1.2d
-OCH₃~3.8s
Dimers/Polymers Multiple signalsBroad, complex signals in aliphatic and aromatic regionsm

Preventative Measures and Experimental Protocols

To minimize the formation of unwanted byproducts, consider the following strategies and protocols.

Strategy 1: Use of Milder or Non-Aqueous Acidic Conditions

Strong aqueous acids (e.g., HCl, H₂SO₄) are highly effective at promoting unwanted side reactions.

Protocol for a Mild Acidic Workup:

  • Quenching: Quench the reaction with a saturated aqueous solution of a mild acid salt like ammonium chloride (NH₄Cl) instead of strong acids.

  • Extraction: Promptly extract the product into a non-polar organic solvent (e.g., ethyl acetate, diethyl ether).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Strategy 2: Employing Solid Acid Catalysts

For reactions requiring an acid catalyst, consider using a solid acid catalyst that can be easily filtered off, potentially reducing contact time and preventing polymerization during workup.

Protocol for Using a Solid Acid Catalyst:

  • Catalyst Selection: Choose a weakly acidic solid catalyst, such as acidic alumina or certain zeolites.[4][13]

  • Reaction Setup: Add the solid acid catalyst to the reaction mixture under inert atmosphere.

  • Monitoring: Monitor the reaction progress closely by TLC or GC.

  • Workup: Upon completion, remove the catalyst by simple filtration. This avoids an aqueous acidic workup altogether. Wash the catalyst with a small amount of the reaction solvent to recover any adsorbed product.

Strategy 3: Strict Exclusion of Water

To prevent hydration, ensure all reagents and solvents are anhydrous, especially if an acid catalyst is required for the primary reaction.

Protocol for Anhydrous Conditions:

  • Glassware: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Reagents: Ensure all reagents are anhydrous. If necessary, dry them using appropriate methods.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

Visualizing the Instability Pathways

The following diagrams illustrate the key mechanistic pathways leading to the degradation of this compound under acidic conditions.

Isomerization_Mechanism cluster_0 Isomerization Pathway Start This compound Protonation Protonation of terminal alkene Start->Protonation + H+ Carbocation Secondary Carbocation Intermediate Protonation->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation - H+ Product 1-(3-Methoxyphenyl)-1-propene (E/Z mixture) Deprotonation->Product

Caption: Acid-catalyzed isomerization of this compound.

Side_Reactions cluster_1 Dimerization/Polymerization cluster_2 Hydration Carbocation Secondary Carbocation Intermediate Dimerization Nucleophilic attack by another alkene molecule Carbocation->Dimerization + Alkene Hydration Nucleophilic attack by water Carbocation->Hydration + H2O Dimer Dimer/Polymer Dimerization->Dimer Alcohol 1-(3-Methoxyphenyl)propan-2-ol Hydration->Alcohol

Caption: Competing dimerization and hydration pathways from the common carbocation intermediate.

Troubleshooting_Workflow Observation Unexpected results after acidic conditions? NMR_Change New olefinic signals in NMR? Observation->NMR_Change Yes Viscosity_Increase Increased viscosity or polymerization? Observation->Viscosity_Increase No Observation->Viscosity_Increase Yes Isomerization Likely Isomerization NMR_Change->Isomerization Mass_Increase Mass +18 in MS? Viscosity_Increase->Mass_Increase No Polymerization Likely Dimerization/ Polymerization Viscosity_Increase->Polymerization Hydration Likely Hydration Mass_Increase->Hydration Yes

Caption: A troubleshooting decision tree for identifying side reactions.

References

  • Castro, H. T., Martínez, J., & Stashenko, E. (2010). Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation. Molecules, 15(7), 4927-4944. [Link]
  • Semantic Scholar. (n.d.). Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation.
  • PubMed. (2010). Anethole isomerization and dimerization induced by acid sites or UV irradiation.
  • Kowalska, G., Pankiewicz, R., & Kowalski, R. (2022). Photocatalytic Isomerization of (E)-Anethole to (Z)-Anethole. Molecules, 27(17), 5488. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Kadarohman, A., Dwiyanti, G., & Astuti, R. (2008). STUDY OF REACTION PATHWAY AND KINETIC OF ESTRAGOLE ISOMERIZATION TO CIS-ANETHOLE AND TRANS-ANETHOLE. Semantic Scholar. [Link]
  • Mohan, R. S., & Whalen, D. L. (1993). Acid-Catalyzed Hydrolysis of cis- and trans-Anethole Oxides: Discrete Carbocation Intermediates and Syn/Anti Hydration Ratios. Illinois Wesleyan University. [Link]
  • Mohan, R. S., & Whalen, D. L. (1993). Acid-catalyzed hydrolysis of cis- and trans-anethole oxides: discrete carbocation intermediates and syn/anti hydration ratios. The Journal of Organic Chemistry, 58(10), 2663–2669. [Link]
  • Brown, W. G., & Widiger, A. H. (1940). Mechanism of the Acid-catalyzed Dimerization of Anethole. Journal of the American Chemical Society, 62(1), 111–113. [Link]
  • Castro, H. T., Martínez, J., & Stashenko, E. (2010).
  • Runyon, J. R. (2000). Isolating trans-Anethole from Anise Seeds and Elucidating Its Structure: A Project Utilizing One- and Two-Dimensional NMR Spectrometry.
  • ResearchGate. (n.d.). ¹H NMR spectra of trans-anethole (a) and of pure essential oil of fennel (b). [Link]
  • Bugarin, A., & Connell, B. T. (2010). A Catalytic System for the Estragole to Anethole Isomerization Based on [{RuCl(μ-Cl)(η6-p-cymene)}2].
  • Gang, D. R., Wang, J., Dudareva, N., Nam, K. H., Simon, J. E., Lewinsohn, E., & Pichersky, E. (2001). An investigation of the storage and biosynthesis of phenylpropenes in sweet basil. Plant physiology, 125(2), 539-555. [Link]
  • Google Patents. (n.d.). Method for converting estragole into trans-anethole.
  • Chemistry LibreTexts. (2022). 6.
  • Shaikh, A. A., et al. (2022). ANETHOLE: A CHEMICAL REVIEW.
  • Leal, B., Pazini, A., & Dupont, J. (2013). Selective estragole to trans-anethole isomerization in ionic liquids. Blucher Proceedings, 1(2). [Link]
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). An Investigation of the Storage and Biosynthesis of Phenylpropenes in Sweet Basil. PubMed Central. [Link]
  • ResearchGate. (n.d.). An Investigation of the Storage and Biosynthesis of Phenylpropenes in Sweet Basil. [Link]
  • ResearchGate. (n.d.). Structure and biosynthesis of the phenylpropenes. [Link]
  • TMP Chem. (2018, February 11). 23.
  • PubMed. (2001). An investigation of the storage and biosynthesis of phenylpropenes in sweet basil.
  • Royal Society of Chemistry. (n.d.). Coordination–insertion polymerization of polar allylbenzene monomers. [Link]
  • ACS Publications. (2015).

Sources

how to prevent polymerization of 3-(3-methoxyphenyl)-1-propene during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-Methoxyphenyl)-1-propene

Introduction

Welcome to the technical support guide for this compound (CAS No. 24743-14-4). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable alkenylbenzene intermediate. Due to its terminal double bond, this compound is susceptible to polymerization, which can compromise experimental outcomes and lead to material loss. This guide provides a comprehensive overview of the underlying mechanisms of its degradation and offers practical, field-proven strategies for its prevention.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: My vial of this compound has become viscous or solidified. What happened?

A: Your sample has likely undergone polymerization. The terminal alkene group in the molecule's structure is reactive and can form long-chain polymers through a process called addition polymerization. This reaction is often initiated by environmental factors such as heat, light, or the presence of radical or acidic impurities. The increased viscosity is due to the formation of oligomers (short polymer chains), and solidification indicates extensive polymerization.

Q2: What is the fundamental mechanism behind this polymerization?

A: Polymerization of alkenylbenzenes like this compound can proceed through several pathways, with free-radical and cationic polymerization being the most common.[1]

  • Free-Radical Polymerization: This is often the primary pathway during storage. It is initiated by free radicals, which can be generated by heat, UV light, or the decomposition of peroxides that may form upon exposure to air.[2] The initiator radical attacks the double bond, creating a new, larger radical that propagates by reacting with subsequent monomer molecules.[3]

  • Cationic Polymerization: This pathway is initiated by acids or Lewis acids.[4][5] Trace amounts of acidic impurities or moisture can protonate the double bond, forming a carbocation. This carbocation then reacts with other monomer units. The methoxy group on the phenyl ring can stabilize this carbocation, making this pathway a significant risk if the material is exposed to acidic conditions.[6]

Q3: What are the ideal storage conditions to prevent this?

A: Proper storage is the first and most critical line of defense against polymerization. We recommend a multi-faceted approach summarized in the table below.

ParameterRecommendationRationale
Temperature 2–8°CReduces the rate of thermally-initiated polymerization and inhibitor consumption.[7][8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents the formation of explosive peroxides and minimizes oxidative degradation.[9][10]
Light Exposure Amber Glass Vial / In the DarkProtects the compound from UV light, which can initiate free-radical polymerization.[11]
Container Tightly Sealed GlassPrevents contamination from atmospheric moisture and oxygen. Use a PTFE-lined cap.
Inhibitor Maintain adequate concentrationChemical stabilization is crucial for scavenging radicals that may form.[12]

Q4: My product datasheet says it's "stabilized with MEHQ." What is that, and is it sufficient?

A: MEHQ (4-Methoxyphenol) is a standard free-radical polymerization inhibitor.[8][12] It functions by reacting with and neutralizing radical species, effectively terminating the polymerization chain reaction. For routine storage under the recommended conditions (see Table 1), the manufacturer-added MEHQ is generally sufficient. However, its concentration can deplete over time, especially if the compound is stored improperly or for extended periods. For long-term storage or after purification, it may be necessary to verify its concentration or add fresh inhibitor.

Q5: How can I check the quality and purity of my stored this compound?

A: Regular quality control is essential. A multi-technique approach is recommended to assess purity and detect early signs of oligomerization.

  • Gas Chromatography (GC): Ideal for assessing monomer purity and detecting the formation of dimers and other small oligomers.[13]

  • Nuclear Magnetic Resonance (¹H NMR): Provides a clear fingerprint of the monomer. Signal broadening, particularly in the vinyl and aliphatic regions, or a decrease in the relative integration of vinyl protons can indicate polymerization.[14]

  • Gel Permeation Chromatography (GPC/SEC): The most direct method for detecting polymers. It separates molecules by size and will reveal a high-molecular-weight shoulder or distinct peak if polymerization has occurred.[15]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the disappearance of the C=C stretching vibration (~1640 cm⁻¹) characteristic of the alkene group.[16]

Part 2: Troubleshooting Guide

This guide provides structured solutions to common problems encountered during the storage and handling of this compound.

Problem 1: Sample appears viscous or contains solid particles upon opening a new vial.
  • Probable Cause 1: Sub-optimal Shipping or Storage Conditions. The material may have been exposed to elevated temperatures or light during transit, initiating polymerization.

  • Probable Cause 2: Depleted Inhibitor. In older stock, the inhibitor may have been consumed over time, leaving the monomer unprotected.

  • Solution Workflow:

    • Do Not Use: Do not use the material if its physical appearance has changed, as the presence of polymers can significantly affect reaction stoichiometry and outcomes.

    • Quarantine the Vial: Isolate the material and label it clearly as "Suspected Polymerization."

    • Analytical Confirmation: If possible, take a small aliquot and analyze it using GC or NMR to confirm the presence of oligomers/polymers and determine the remaining monomer concentration.

    • Contact Supplier: If the material is new, contact the supplier's technical service with the lot number and analytical data.

    • Purification (for advanced users): If a significant amount of monomer remains, it may be salvageable by vacuum distillation. Caution: Distilling inhibited monomers is hazardous as it separates the non-volatile inhibitor from the monomer, potentially leading to vigorous polymerization in the distillation flask. This should only be attempted by experienced chemists with appropriate safety precautions (e.g., distillation in the presence of a non-volatile inhibitor or retarder, strict temperature control, and a blast shield).

Problem 2: A previously pure sample polymerizes during an experimental workup.
  • Probable Cause 1: Thermal Stress. Heating the compound, especially after removing the native inhibitor (e.g., via chromatography), can trigger thermal self-initiation of polymerization.[12]

  • Probable Cause 2: Incompatible Reagents. Exposure to strong acids, Lewis acids, or radical initiators (e.g., residual peroxides in solvents) will induce polymerization.

  • Solution Workflow:

    • Review Experimental Conditions: Identify any steps involving high temperatures, acidic conditions, or potential radical sources.

    • Solvent Purity: Ensure all solvents are free of peroxides. Test ethereal solvents (e.g., THF, diethyl ether) for peroxides before use.

    • Inhibitor Strategy:

      • If the compound must be heated, consider performing the reaction in the presence of a polymerization inhibitor suitable for the reaction conditions.

      • If the native inhibitor was removed, ensure the purified material is used immediately or stored under strictly controlled conditions (see Protocol A) with a freshly added inhibitor (see Protocol B).

    • pH Control: If acidic conditions are not required for your reaction, ensure the reaction mixture is neutral or slightly basic to avoid cationic polymerization.

Part 3: Protocols and Methodologies

Protocol A: Recommended Long-Term Storage Procedure
  • Select Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Add Inhibitor (if necessary): If the material is freshly purified or intended for long-term storage, add an appropriate inhibitor (see Table 2). For example, add 4-methoxyphenol (MEHQ) to a final concentration of 50-100 ppm.

  • Inert Atmosphere: Sparge the liquid with dry argon or nitrogen for 5-10 minutes to remove dissolved oxygen.

  • Seal and Label: Tightly seal the vial cap. Wrap the cap junction with Parafilm® for an extra barrier against moisture and air ingress. Label the vial clearly with the compound name, date, and inhibitor information.

  • Refrigerate: Place the sealed vial in a refrigerator at 2–8°C, away from light sources.

Diagram: Storage & Handling Workflow

This diagram outlines the decision-making process for ensuring the stability of this compound.

cluster_0 Receiving & Initial Assessment cluster_1 Quality Control & Decision cluster_2 Storage & Use receive Receive Compound inspect Visual Inspection (Clarity, Color, Viscosity) receive->inspect decision Appearance OK? inspect->decision analyze QC Analysis (GC/NMR) decision->analyze Yes quarantine Quarantine & Contact Supplier decision->quarantine No decision2 Purity >99%? analyze->decision2 decision2->quarantine No use_now Use Immediately decision2->use_now Yes store Store per Protocol A (2-8°C, Inert Gas, Dark) use_now->store Store Remainder reanalyze Re-analyze Before Use (If stored > 6 months) store->reanalyze cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination (Inhibition) I Initiator (I-I) (e.g., Peroxide) I_rad 2 I• (Free Radicals) I->I_rad Heat / Light IM_rad I-M• I_rad->IM_rad + M M Monomer (M) IM2_rad I-M-M• IM_rad->IM2_rad + M IMn_rad I-(M)n-M• (Growing Chain) IM2_rad->IMn_rad + (n-1)M Stable Stable Products (I-(M)n-M-H + MEHQ•) IMn_rad->Stable + MEHQ-H Inhibitor Inhibitor (MEHQ-H)

Caption: Simplified free-radical polymerization and the role of an inhibitor.

References

  • Hawker, C. J., et al. (1995). Stable Free Radical Polymerization of Styrene: Controlling the Process with Low Levels of Nitroxide. Macromolecules.
  • Boodhoo, K., & Jachuck, R. J. (2017). Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). Frontiers in Chemistry.
  • Li, Y., et al. (2022). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Molecules.
  • Weldon, D., & McLain, S. (1996). Free radical polymerization of styrene. A radiotracer experiment. Journal of Chemical Education.
  • MySkinRecipes. (n.d.). This compound.
  • LibreTexts Chemistry. (2020). Free Radical Polymerization.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8815, Estragole.
  • ChemBK. (2024). 3-Methoxy-1-propene.
  • Al-Malah, K. (2017). Proposed metabolic pathways of the alkenylbenzene myristicin. ResearchGate.
  • Ataman Kimya. (n.d.). ESTRAGOLE.
  • Google Patents. (1970). US3527822A - Divinylbenzene polymerization inhibitors.
  • Schrenk, D., et al. (2021). Alkenylbenzenes in Foods: Aspects Impeding the Evaluation of Adverse Health Effects. Nutrients.
  • University of Texas at Austin. (n.d.). A. Polymerization: Cationic Polymerization.
  • Nawrot, J., et al. (2021). Occurrence of Alkenylbenzenes in Plants: Flavours and Possibly Toxic Plant Metabolites. Molecules.
  • Wikipedia. (n.d.). Polymerisation inhibitor.
  • Ladino-Orjuela, G., et al. (2016). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. In: Biodegradation and Bioremediation of Polluted Systems - New Advances and Technologies.
  • Purdue University. (n.d.). Polymerization Reactions.
  • Wako Pure Chemical Industries. (n.d.). Polymerization Inhibitors|Q-1300|Q-1301.
  • Liu, Q., et al. (2017). Highly efficient synthesis of random isobutylene/alkenyl styrene copolymers with pendant vinyl groups via cationic polymerization for versatile functionalization. Polymer Chemistry.
  • ChemHelp ASAP. (2020). Cationic addition polymers. YouTube.
  • The Organic Chemistry Tutor. (2024). Polymer Chemistry: Understanding Cationic Polymerization. YouTube.
  • Wang, C. (Ed.). (2018). Analytical Methods for Polymer Characterization. CRC Press.
  • National Toxicology Program (NTP). (2009). Nomination Background: Estragole.
  • Conti, F., et al. (2015). Strength through unity: the synergistic effect of anethole and estragole, two main components of the fennel essential oil, in repelling stored-food insect pests. ResearchGate.
  • Jordi Labs. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
  • Oberg, C.K. (2024). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Organic Chemistry: Current Research.
  • Peron, G., et al. (2021). Anethole Stability in Aniseed Spirits: Storage Condition Repercussions on Commercial Products. Beverages.
  • Lathrop, S. P., et al. (2011). Characterization of short-term temperature, exposure, and solubilization effects on library compound quality. Journal of Biomolecular Screening.
  • Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis.
  • Egloff, G., & Twomey, T. J. (1916). The Effect of Temperature on the Formation of Benzene, Toluene, Xylene, Naphthalene and Anthracene from Petroleum at Atmospheric Pressure. The Journal of Physical Chemistry.
  • Wang, Y., et al. (2020). Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms. Polymers.
  • University of York. (n.d.). Alkene Polymerization – HETEROGENEOUS Ziegler-Natta.
  • ResolveMass Laboratories Inc. (2025). Polymer Analysis Techniques & Methods.
  • The Essential Chemical Industry. (n.d.). Poly(propene) (Polypropylene).
  • AZoM. (2021). A Guide to Polymer Analysis Techniques.
  • CONCEPTS OF CHEMISTRY. (2023). Polypropylene Polymerization Mechanism (Simplified). YouTube.

Sources

Technical Support Center: Scale-Up of 3-(3-Methoxyphenyl)-1-propene Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful scale-up of 3-(3-methoxyphenyl)-1-propene, a valuable organic intermediate, from benchtop to pilot or manufacturing scale requires a deep understanding of the underlying chemical principles and engineering challenges. This guide provides a structured technical support framework for researchers, chemists, and process engineers. It focuses on the most common synthetic route—the Grignard reaction—and addresses frequently encountered issues in a practical, question-and-answer format, grounded in established scientific literature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when planning the scale-up of this compound synthesis.

Q1: What is the most common and scalable synthesis route for this compound?

The most frequently cited laboratory method for synthesizing this compound is the Grignard reaction .[1][2] This involves two main steps:

  • Formation of the Grignard Reagent: 3-Bromoanisole reacts with magnesium metal in an ethereal solvent (typically tetrahydrofuran, THF) to form 3-methoxyphenylmagnesium bromide.

  • Nucleophilic Attack: The Grignard reagent then undergoes a nucleophilic substitution reaction with an allyl halide, most commonly allyl bromide, to form the final product.[1]

While other methods like the Wittig[3][4] and Heck[5][6] reactions are viable, the Grignard route is often preferred for its high atom economy and the relatively low cost of starting materials. However, its scale-up presents significant safety and control challenges, primarily due to the highly exothermic nature of the reaction and the moisture sensitivity of the Grignard reagent.[7][8]

FeatureGrignard ReactionWittig Reaction
Starting Materials 3-Bromoanisole, Mg, Allyl Bromide3-Methoxybenzaldehyde, Phosphonium Ylide
Key Challenge Highly exothermic, moisture-sensitive, initiation difficulty.[9]Stoichiometric triphenylphosphine oxide (TPPO) byproduct, which can be difficult to remove.[10]
Scalability Scalable with careful engineering controls (heat transfer, dosing).[7]Scalable, but waste stream management (TPPO) is a major consideration.
Byproducts Wurtz coupling products, benzene (from protonation).[11]Triphenylphosphine oxide.
Q2: What are the critical safety considerations when scaling up the Grignard reaction for this synthesis?

Scaling up any Grignard reaction requires rigorous safety protocols. The primary hazards are:

  • Thermal Runaway: Both the formation of the Grignard reagent and its subsequent reaction with allyl bromide are highly exothermic.[8] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A failure in cooling or an uncontrolled addition of reagents can lead to a rapid temperature and pressure increase, potentially causing a reactor breach.[9]

  • Initiation Lag: Grignard reactions often have an induction period.[9] If the reaction does not initiate, the unreacted starting material can accumulate. A sudden, delayed initiation can then cause a violent, uncontrollable exotherm.[8]

  • Flammability: The ethereal solvents used (THF, diethyl ether) are extremely flammable. An inert atmosphere (Nitrogen or Argon) is mandatory to prevent fires or explosions.[12]

Q3: My reaction yield is low. What are the first things to check?

Low yield is a common issue. A systematic approach is crucial for diagnosis.

  • Moisture Contamination: Grignard reagents are strong bases and are readily quenched by protic sources like water.[11] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere.[12]

  • Magnesium Quality/Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can prevent or slow down the reaction.[12] Ensure you are using high-quality magnesium and consider activation methods (see Troubleshooting Guide below).

  • Reagent Purity: Verify the purity of your 3-bromoanisole and allyl bromide. Impurities can interfere with the reaction.

  • Reaction Temperature: Sub-optimal temperature control can lead to side reactions. The formation of the Grignard reagent often requires gentle heating to initiate, while the coupling reaction may need cooling to control the exotherm.

Q4: I'm observing an unexpected isomer in my final product after distillation. What is it and how can I prevent it?

The most common isomeric impurity is the thermodynamically more stable, conjugated internal alkene, 1-(3-methoxyphenyl)-1-propene (anethole isomer).[13]

  • Cause: Allylbenzenes can isomerize to the corresponding 1-propenylbenzenes, a reaction often catalyzed by heat, acid, or base.[14][15] This is particularly problematic during purification by distillation if the crude product contains residual acid or base from the workup, or if excessive temperatures are used.

  • Prevention:

    • Neutralize Thoroughly: Ensure the organic phase is washed to neutrality after the acidic quench. A wash with a mild base like sodium bicarbonate solution followed by a water wash is recommended.

    • Use a Stabilizer: For storage, a radical inhibitor can be added.

    • Purify Under Reduced Pressure: Distill at the lowest possible temperature by using a good vacuum to minimize thermal stress on the molecule.

Part 2: Detailed Troubleshooting Guides (Grignard Synthesis)

This section provides in-depth, step-by-step solutions to specific problems encountered during the scale-up of the Grignard synthesis of this compound.

Stage 1: Grignard Reagent Formation (3-methoxyphenylmagnesium bromide)

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption Grignard Synthesis Pathway and Key Side Reactions.

Problem 1: Reaction Fails to Initiate

  • Symptom: No observable exotherm, no change in the appearance of the magnesium turnings after adding a portion of the 3-bromoanisole solution.

  • Potential Causes:

    • Magnesium Oxide Layer: The surface of the magnesium is passivated.[12]

    • Wet Reagents/Glassware: Trace moisture is quenching the small amount of Grignard reagent that forms, preventing the reaction from propagating.[11]

    • Low Temperature: The activation energy for the reaction has not been overcome.

  • Recommended Solutions:

    • Mechanical Activation: Before adding solvent, crush some of the magnesium turnings with a glass rod under an inert atmosphere to expose fresh metal surfaces.

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it. The appearance of a brown color that subsequently fades is an indicator of initiation.[9]

    • Thermal Activation: Gently warm a small portion of the reaction mixture. Be prepared for a sudden exotherm and have immediate cooling available.

    • Protocol: Chemical Activation of Magnesium

      • Charge the oven-dried reactor with magnesium turnings under a nitrogen atmosphere.

      • Add a small crystal of iodine.

      • Add a small volume (approx. 5-10%) of the 3-bromoanisole/THF solution.

      • Gently warm the mixture. Watch for the disappearance of the iodine color and the onset of bubbling at the magnesium surface, which indicates initiation.[9] Once initiated, begin the controlled addition of the remaining aryl halide solution.

Problem 2: Reaction is Sluggish or Stalls Mid-Addition

  • Symptom: The initial exotherm subsides, and the reaction temperature drops despite continued addition of 3-bromoanisole.

  • Potential Causes:

    • Poor Mass Transfer: On a larger scale, inefficient stirring can lead to localized depletion of the aryl halide near the magnesium surface. The reaction is heterogeneous (solid/liquid), making agitation critical.[9]

    • Inhibiting Impurities: Impurities in the THF (e.g., peroxides) or starting material can coat the magnesium surface.

  • Recommended Solutions:

    • Increase Agitation: Ensure the stirrer speed is sufficient to keep the magnesium suspended and well-mixed. Baffles in the reactor can improve mixing efficiency.

    • Check Solvent Quality: Use freshly distilled or commercially available anhydrous THF. Test for peroxides before use.

    • Re-initiate: Stop the addition and gently warm the reactor to see if the reaction can be re-established.

Stage 2: Coupling with Allyl Bromide

Problem: Exothermic Runaway During Addition

  • Symptom: A rapid, uncontrolled increase in temperature and pressure during the addition of allyl bromide.

  • Potential Cause: Addition rate of allyl bromide is too fast for the reactor's cooling capacity.

  • Recommended Solutions:

    • Control the Addition Rate: The addition of the electrophile (allyl bromide) should be slow and controlled, with the rate dictated by the ability of the cooling system to maintain the desired internal temperature.

    • Use Reverse Addition (at lab scale): For better control in some cases, the Grignard reagent can be added slowly to the allyl bromide solution, although this is less common.

    • Ensure Adequate Cooling: Before starting, confirm that the reactor's cooling system is operational and set to the target temperature (e.g., 0-10 °C).

ParameterLab Scale (e.g., 1L)Pilot Scale (e.g., 100L)Rationale / Key Consideration
Solvent Quality Anhydrous THF (<50 ppm H₂O)Anhydrous THF (<50 ppm H₂O)Water quenches the Grignard reagent, reducing yield and increasing byproduct formation.[8]
Mg Activation Iodine crystal, gentle heatingIodine, 1,2-DibromoethaneCrucial for reliable initiation and preventing accumulation of unreacted aryl halide.[12]
Addition Time (Ar-Br) 30-60 min2-4 hoursMust be slow enough to control the exotherm. Heat removal is less efficient at scale.[7]
Reaction Temp (Formation) Reflux (~66°C in THF)50-60°CMaintain a steady reflux/temperature to ensure complete conversion without excessive byproduct formation.
Addition Time (Allyl-Br) 30-60 min2-4 hoursHighly exothermic step. Rate is dictated by cooling capacity to prevent runaway.
Reaction Temp (Coupling) 0-10°C0-10°CLower temperature minimizes side reactions like Wurtz coupling.
Stage 3 & 4: Work-up and Purification

dot graph TD { bgcolor="#F1F3F4"; node [shape=diamond, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption Troubleshooting Decision Tree for Low Yield.

Problem: Isomerization of Product During Distillation

  • Symptom: GC or NMR analysis of the distilled product shows a significant peak corresponding to 1-(3-methoxyphenyl)-1-propene.

  • Potential Cause: Thermally induced or trace acid/base-catalyzed isomerization of the terminal double bond to the more stable internal, conjugated position.[13][16]

  • Recommended Solutions:

    • Protocol: Minimized-Isomerization Purification

      • Thorough Quench & Wash: After the reaction, quench slowly into a cold, saturated ammonium chloride solution.[1] Separate the organic layer.

      • Neutralize: Wash the organic layer with a 5% sodium bicarbonate solution, followed by a brine wash, to remove all traces of acid.

      • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the bulk solvent using a rotary evaporator at a low temperature.

      • Vacuum Distillation: Perform the final purification using fractional distillation under a high vacuum (e.g., <1 mmHg) to keep the distillation head temperature as low as possible (boiling point at 0.1 mmHg is ~57°C).[2] This is the most critical step to prevent isomerization.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption Isomerization Pathway of this compound.

References
  • Hassam, M., Taher, A., Arnott, G. E., Green, I. R., & van Otterlo, W. A. L. (2015). Isomerization of Allylbenzenes. Chemical Reviews, 115(11), 5462–5569. [Link]
  • Optimized results of allylbenzene isomerization by KF/Al2O3. (n.d.). ResearchGate.
  • Allylbenzene. (n.d.). Wikipedia.
  • Grignard Reaction Scale-up – 4 Steps to Control Development. (n.d.). METTLER TOLEDO.
  • Highly E-Selective Alkene Isomerization Using Me4NF at Room Temperature. (2025). PMC - NIH.
  • Isomerization of allylbenzenes. (n.d.). PDF Download Free.
  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (1999). ACS Publications.
  • Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022). AIChE.
  • Investigation of a Grignard Reaction at Small Scale. (n.d.). MT.com.
  • The Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • Heck reaction. (n.d.). Wikipedia.
  • Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. (2025). CSIR-NCL Library, Pune.
  • Synthesis method for 3-methoxypropiophenone. (2017). Google Patents.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). chem.ucla.edu.
  • The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). web.mnsu.edu.
  • Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine. (n.d.). Google Patents.
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (n.d.). MDPI.
  • Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023). PMC - NIH.
  • 3-(3-Fluoro-4-methoxyphenyl)-1-propene. (n.d.). PubChem.
  • Carbene Based Palladium-catalyzed Mizoroki-Heck Reaction. (n.d.). ijpsr.com.
  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. (n.d.). PMC - PubMed Central.
  • Comparison of Traditional and Alternative Wittig Reactions. (n.d.). Delaware Valley University.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2013). PMC - NIH.
  • Wittig Reaction - Common Conditions. (n.d.). organic-reaction.com.
  • Process for preparing 3-methoxypropiophenone. (n.d.). Google Patents.

Sources

Technical Support Center: Purification of Crude 3-(3-methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(3-methoxyphenyl)-1-propene. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my crude this compound?

A1: The impurity profile of your crude product is almost entirely dependent on the synthetic route employed. The two most common routes are the Wittig reaction and Grignard coupling.

  • From a Wittig Reaction: If you synthesized the target molecule from 3-methoxybenzaldehyde and a phosphonium ylide, the most significant impurity will be triphenylphosphine oxide (Ph₃P=O) .[1][2] This byproduct is the thermodynamic driving force for the reaction and is always formed in stoichiometric amounts.[2] Other potential impurities include unreacted 3-methoxybenzaldehyde and, depending on the ylide used, the (Z)- or cis-isomer of your product.[3][4]

  • From a Grignard Reaction: If you used a Kumada or similar cross-coupling reaction between an allyl halide (like allyl bromide) and a Grignard reagent derived from 3-bromoanisole, your impurity profile will be different.[5][6] Expect to find unreacted 3-bromoanisole , residual magnesium salts, and potentially homocoupling byproducts like 3,3'-dimethoxybiphenyl .

  • General Impurities: Regardless of the route, you may also encounter positional isomers (e.g., 1-allyl-2-methoxybenzene if starting materials were impure) and oxidation or rearrangement byproducts.

Q2: My ¹H NMR spectrum shows a broad multiplet around 7.4-7.8 ppm that doesn't correspond to my product. What is it?

A2: A complex multiplet in the aromatic region, particularly between 7.4 and 7.8 ppm, is the classic signature of triphenylphosphine oxide (Ph₃P=O) , the primary byproduct of a Wittig reaction.[1][2] The protons on the phenyl rings of Ph₃P=O are deshielded and create a distinct, often messy, signal that can overlap with other aromatic protons. Confirming its presence is the first step in troubleshooting purification from a Wittig reaction.

Q3: What is the best general-purpose method for a first-pass purification of my crude product?

A3: For most applications, flash column chromatography on silica gel is the most effective and versatile first-line purification technique.[7][8] It excels at separating compounds with different polarities. This makes it ideal for removing highly polar impurities like triphenylphosphine oxide or moderately polar impurities like aldehydes from the relatively non-polar desired product, this compound.[5]

Q4: How can I effectively separate the geometric isomers (E/Z or trans/cis) of this compound?

A4: Separating geometric isomers can be challenging as they often have very similar polarities.

  • High-Performance Flash Chromatography: Meticulous flash chromatography using a shallow solvent gradient and high-quality silica gel can often resolve isomers.[9][10] The key is to use a very non-polar eluent system, such as hexanes with a small percentage of ethyl acetate or dichloromethane, to maximize the difference in interaction with the silica stationary phase.

  • Fractional Distillation Under Vacuum: If you have a large quantity of material, fractional distillation can be effective.[11] Isomers often have slightly different boiling points. Performing the distillation under high vacuum is critical to lower the boiling point and prevent thermal degradation of the product.[11] The boiling point of the target compound is approximately 210°C at atmospheric pressure and 57°C at 0.1 mmHg.[6][12]

  • Fractional Freezing: For some arylpropenes like anethole (a close structural analog), fractional freezing has been used successfully for isomer separation.[11][13] This technique relies on differences in melting points and may be applicable if one isomer crystallizes preferentially from the mixture at low temperatures.

Q5: My product seems to be decomposing during distillation, even under vacuum. What's happening and how can I prevent it?

A5: Thermal decomposition during distillation is a common issue for unsaturated compounds. The likely cause is either the temperature being too high or the presence of oxygen, which can promote polymerization and oxidation, especially at elevated temperatures.

  • Improve Your Vacuum: The most critical factor is to achieve a lower vacuum. A better vacuum significantly reduces the required distillation temperature.

  • Inert Atmosphere: Ensure your distillation apparatus is completely purged with an inert gas like nitrogen or argon before heating. Maintain a gentle positive pressure of inert gas throughout the process.

  • Avoid Overheating: Use a heating mantle with a stirrer and an oil bath to ensure even and controlled heating. Do not heat the distillation flask directly on the mantle surface.

  • Check for Peroxides: Ethers and alkenes can form explosive peroxides over time. Before distilling, always test a small aliquot for peroxides. If present, they must be quenched before heating.[14]

Troubleshooting Guides

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Product yield is very low after flash chromatography. 1. Incorrect Solvent System: The eluent may be too polar, causing your product to elute too quickly with other impurities, or too non-polar, causing it to remain on the column. 2. Product Adsorbed Irreversibly: Highly acidic silica or the presence of trace acid can sometimes cause decomposition of sensitive alkenes on the column.1. Optimize TLC First: Before running the column, find a solvent system on a TLC plate that gives your product an Rf value of ~0.25-0.35. This is the "sweet spot" for good separation. 2. Use Deactivated Silica: Consider using silica gel that has been treated with a base (e.g., triethylamine) in the eluent to neutralize acidic sites and prevent streaking or decomposition.[10]
A persistent impurity peak remains after chromatography. 1. Co-eluting Impurity: The impurity may have a polarity very similar to your product (e.g., a geometric or positional isomer). 2. Contaminated Solvent: The impurity may be introduced from contaminated solvents used for chromatography.1. Try an Orthogonal Method: If chromatography fails, the next step is distillation. The two methods separate based on different physical properties (polarity vs. boiling point). 2. Run a Solvent Blank: Evaporate a large volume of your chromatography solvent and analyze the residue by NMR or GC-MS to rule out contamination.
The purified product turns yellow or viscous upon storage. 1. Oxidation/Polymerization: Exposure to air (oxygen) and light can cause unsaturated compounds to oxidize or polymerize over time. 2. Residual Acid/Base: Trace amounts of acid or base from the purification process can catalyze degradation.1. Store Properly: Store the purified product under an inert atmosphere (argon or nitrogen), in an amber vial to protect from light, and at a low temperature (2-8°C).[12] 2. Ensure Neutrality: If you used acid or base washes, ensure the final product is washed with brine to neutrality and thoroughly dried before storage.

Experimental Protocols & Methodologies

Protocol 1: Purification by Flash Column Chromatography

This protocol is optimized for removing triphenylphosphine oxide and unreacted aldehyde from a ~1-2 gram scale reaction.

Materials:

  • Silica Gel (230-400 mesh)[15]

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc)

  • Glass column, collection tubes, TLC plates

Procedure:

  • TLC Analysis: Dissolve a small amount of your crude oil in dichloromethane. Spot it on a TLC plate and develop it in a 95:5 Hexanes:EtOAc solvent system. Visualize under UV light. Your product should be a UV-active spot, while Ph₃P=O will be another spot, typically with a lower Rf (closer to the baseline). The goal is to see clear separation.

  • Column Packing (Dry Packing):

    • Add a small plug of cotton or glass wool to the bottom of your column. Add a ~1 cm layer of sand.

    • Fill the column about two-thirds full with dry silica gel.

    • Gently tap the side of the column to pack the silica evenly. Add another ~1 cm layer of sand on top.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Add ~2-3 times the mass of your crude product in silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This is your "dry load."

    • Carefully add the dry load onto the top layer of sand in your column.

  • Elution:

    • Carefully add your starting eluent (e.g., 100% Hexanes) to the column.

    • Use gentle air pressure to push the solvent through the column, ensuring the silica is fully wetted without cracking.

    • Begin collecting fractions. Start with 100% hexanes to elute very non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., move to 98:2 Hexanes:EtOAc, then 95:5). Your product should begin to elute.

    • Monitor the fractions by TLC. Combine the fractions that contain only your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as an oil.

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

G crude Crude this compound analyze Analyze Purity (TLC, ¹H NMR) crude->analyze wittig_check Ph₃P=O Present? analyze->wittig_check isomer_check Isomers Present? wittig_check->isomer_check No chromatography Flash Column Chromatography wittig_check->chromatography Yes isomer_check->chromatography Yes distillation Vacuum Fractional Distillation isomer_check->distillation No / Minor pure_product Pure Product (Verify Purity) chromatography->pure_product distillation->pure_product

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Logic for Chromatography

This diagram provides a logical flow for addressing common issues during flash chromatography.

G start Start Flash Chromatography check_separation Analyze Fractions by TLC start->check_separation poor_sep Poor Separation / Streaking? check_separation->poor_sep no_elution Product Not Eluting? poor_sep->no_elution No adjust_gradient Adjust Solvent Gradient (Make Shallower) poor_sep->adjust_gradient Yes success Combine Pure Fractions no_elution->success No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes adjust_gradient->start check_solvent Check Solvent Polarity (Optimize R_f ≈ 0.3) check_solvent->adjust_gradient use_deactivated Use Deactivated Silica / Add Et₃N use_deactivated->start increase_polarity->start

Caption: Troubleshooting workflow for flash chromatography.

References

  • University of California, Davis. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • ResearchGate. (n.d.). ¹H NMR spectra of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one (3b).
  • Google Patents. (n.d.). CN1077217A - The method of purification of trans-anethole.
  • MDPI. (2022). Photocatalytic Isomerization of (E)-Anethole to (Z)-Anethole. Molecules.
  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • ResearchGate. (2006). Isolating trans-Anethole from Anise Seeds and Elucidating Its Structure.
  • Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Wikipedia. (n.d.). Anethole.
  • MySkinRecipes. (n.d.). This compound.
  • Phenomenex. (n.d.). Claricep Flash Chromatography Columns.
  • ResearchGate. (2016). Application of Flash Chromatography in Purification of Natural and Synthetic Products.
  • Organic Syntheses. (2014). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Technical Support Center: Alternative Catalysts for the Synthesis of 3-(3-Methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-methoxyphenyl)-1-propene. This guide is designed for researchers, scientists, and drug development professionals seeking to explore and troubleshoot alternative catalytic methods for this important synthetic intermediate. We move beyond standard protocols to address the nuanced challenges you may face in the lab, providing field-proven insights to optimize your reaction outcomes.

The synthesis of this compound, a key structural motif in various pharmacologically active compounds, is typically achieved through cross-coupling reactions. While traditional palladium catalysts are effective, the need for milder conditions, lower costs, and improved functional group tolerance has driven the exploration of alternative catalytic systems. This guide focuses on troubleshooting the most common and effective of these alternatives: the Suzuki-Miyaura coupling and Grignard reagent-based methods.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and solve common issues.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful tool for forming carbon-carbon bonds.[1][2] However, its success is highly dependent on the careful optimization of several parameters.

Question: My Suzuki coupling reaction with 3-methoxyphenylboronic acid and an allyl halide is showing low to no conversion. What are the likely causes and how can I fix it?

Answer: Low conversion in a Suzuki coupling is a frequent issue that can typically be traced back to one of four key areas: the catalyst system, the base, the solvent, or the integrity of your reagents.

  • Catalyst and Ligand Inactivity: The oxidative addition of the aryl halide to the Pd(0) center is a critical first step.[1] If your starting halide is an aryl chloride, it can be surprisingly unreactive compared to bromides or iodides.[2][3]

    • Solution: For less reactive halides like aryl chlorides, consider using more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[4][5] These ligands facilitate the oxidative addition step. For routine couplings with aryl bromides, a standard catalyst like Pd(dppf)Cl₂ should be sufficient, but if it fails, switching to a more active system is a logical next step.

  • Improper Base Selection or Activation: The base plays a crucial role in the Suzuki mechanism. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][6]

    • Solution: Potassium phosphate (K₃PO₄) is an excellent, robust base for many Suzuki couplings. However, its effectiveness can be inconsistent if it's not finely powdered or if the reaction is run under strictly anhydrous conditions, as a small amount of water is often required.[5] Alternatively, potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective.[4] If your substrate contains base-labile functional groups, using a milder base like KF is recommended.

  • Boronic Acid Instability: Arylboronic acids can be prone to degradation (protodeboronation), especially on the shelf or under certain reaction conditions.[6]

    • Solution: Use freshly purchased or recrystallized boronic acid. To circumvent stability issues entirely, consider converting the boronic acid to a more robust potassium aryltrifluoroborate salt or a MIDA boronate ester.[6] These are bench-stable and release the boronic acid in situ under the reaction conditions.

  • Solvent System: The choice of solvent can dramatically impact reaction efficiency.

    • Solution: A mixture of an organic solvent and water (e.g., dioxane/water or THF/water) is often highly effective.[5][6] The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Question: I'm observing significant byproduct formation, primarily homocoupling of the boronic acid (biaryl formation). How can I suppress this?

Answer: Homocoupling arises from side reactions that compete with the desired cross-coupling pathway. This is often exacerbated by the presence of oxygen or issues with the catalyst's stability.

  • Deoxygenation: Ensure your reaction mixture is thoroughly deoxygenated before heating. This is typically done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[5] Oxygen can promote the oxidative homocoupling of the boronic acid.

  • Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to more side products. Start with a catalyst loading of 1-5 mol% and optimize from there.

  • Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can accelerate catalyst decomposition and side reactions.

Grignard Reagent-Based Synthesis

Using a Grignard reagent, such as that formed from 3-bromoanisole and magnesium, to react with an allyl halide is another common route. The primary challenge here lies in the preparation and handling of the organometallic reagent itself.[7][8]

Question: My attempt to form the Grignard reagent from 3-bromoanisole is failing. The reaction won't initiate. What am I doing wrong?

Answer: The failure of a Grignard reaction to initiate is almost always due to two factors: the presence of moisture or a passivated magnesium surface.

  • Anhydrous Conditions are Non-Negotiable: Grignard reagents are extremely strong bases and will be instantly quenched by protic solvents like water or alcohols.[7]

    • Solution: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum and cooling under an inert atmosphere (argon or nitrogen).[9] Use anhydrous solvents, typically packaged under nitrogen or freshly distilled from a suitable drying agent.

  • Magnesium Activation: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO) that prevents the metal from reacting.[7] This layer must be disrupted.

    • Solution: Several activation methods can be employed:

      • Iodine: Add a single small crystal of iodine to the flask with the magnesium. The iodine will etch the surface, revealing fresh magnesium. You should see the characteristic brown color of the iodine disappear as the reaction begins.[7][9]

      • 1,2-Dibromoethane: Add a small amount of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and MgBr₂, effectively cleaning the surface.

      • Mechanical Agitation: Vigorously crush the magnesium turnings with a glass rod in the flask (under an inert atmosphere) to expose a fresh surface.

Question: My Grignard reaction mixture turns cloudy and black after a prolonged period of heating, and my yield is poor. What is happening?

Answer: This observation often points to two potential side reactions: Wurtz-like homocoupling and thermal decomposition.

  • Wurtz Homocoupling: This is a major side reaction where the Grignard reagent you've formed (R-MgX) reacts with your starting alkyl halide (R-X) to form a dimer (R-R).[9] This is especially problematic with primary halides.

    • Solution: Add the 3-bromoanisole solution slowly to the magnesium suspension. This keeps the concentration of the halide low at any given moment, favoring its reaction with magnesium over the already-formed Grignard reagent. Avoid excessive heating; many Grignard formations are exothermic and may only require gentle initial heating to start.[9]

  • Thermal Decomposition: Refluxing a Grignard reagent for an extended period (e.g., several hours) can lead to decomposition, especially in THF.[9]

    • Solution: Monitor the reaction by observing the consumption of the magnesium turnings. Once most of the magnesium is gone, the reaction is likely complete. A 3-hour reflux, as sometimes cited in literature, may be excessive and detrimental to the yield.[9]

Catalyst System Comparison

The choice of catalytic method depends on factors like cost, substrate scope, functional group tolerance, and scalability.

Catalytic MethodKey Reagents & CatalystTypical ConditionsAdvantagesCommon Challenges & Side Reactions
Suzuki-Miyaura Coupling 3-Methoxyphenylboronic acid, Allyl halide, Pd catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂), Phosphine ligand, Base (e.g., K₃PO₄, K₂CO₃)60-100 °C, Dioxane/Water or THF/WaterHigh functional group tolerance, mild reaction conditions, commercially available reagents.[1][2]Boronic acid instability (protodeboronation), homocoupling, catalyst deactivation.[5][6]
Grignard Reaction 3-Bromoanisole, Magnesium turnings, Allyl halideRoom temp to reflux (~65 °C), Anhydrous Ether or THFLow-cost starting materials (magnesium), highly reactive nucleophile.Strict requirement for anhydrous conditions, low functional group tolerance, Wurtz homocoupling.[7][9]
Heck Reaction 3-Haloanisole, Allyl alcohol/ester, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(tBu)₃), Base (e.g., Et₃N)80-140 °C, DMF or NMPGood for creating C-C bonds with alkenes, high stereoselectivity.[10]Requires higher temperatures, limited to certain alkene types, potential for alkene isomerization.[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general starting point for the synthesis of this compound using a robust palladium catalyst.

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 3-methoxyphenylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 3.0 equivalents, finely ground), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents).

  • Solvent Addition: Add a 4:1 mixture of dioxane and deionized water. The total solvent volume should be sufficient to make the final concentration of the limiting reagent approximately 0.1 M.

  • Degassing: Bubble argon through the stirred solution for 20 minutes to ensure the mixture is thoroughly deoxygenated.

  • Substrate Addition: Add the limiting reagent, allyl bromide (1.0 equivalent), via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Grignard Reagent Synthesis and Coupling

This protocol emphasizes the critical steps for successful Grignard reagent formation.

  • Apparatus Setup: Assemble a three-neck round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.5 equivalents) and a small iodine crystal in the flask. Gently warm the flask with a heat gun until purple iodine vapors are visible. Allow to cool.

  • Initiation: Add a small portion (approx. 10%) of a solution of 3-bromoanisole (1.0 equivalent) in anhydrous THF via the dropping funnel. Wait for the reaction to initiate, which is indicated by the disappearance of the iodine color and gentle bubbling from the magnesium surface. Gentle warming may be required.

  • Grignard Formation: Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the grayish, cloudy mixture for an additional 1 hour at room temperature.

  • Coupling: Cool the freshly prepared Grignard reagent in an ice bath. Add allyl bromide (1.1 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualized Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_caption Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X Ln OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)-R' Ln Transmetal->PdII_R_R1 R1B_out X-B(OH)₂ Transmetal->R1B_out RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product_out R-R' (Product) RedElim->Product_out RX_in R-X (Allyl Halide) RX_in->OxAdd R1B_in R'B(OH)₂ (Arylboronic Acid) + Base R1B_in->Transmetal caption_node

Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle

Troubleshooting Workflow: Failed Cross-Coupling Reaction

Troubleshooting_Workflow start Low/No Product Yield check_reagents Check Reagent Quality (Fresh? Pure? Anhydrous?) start->check_reagents Step 1 check_conditions Review Reaction Conditions (Temp? Time? Atmosphere?) check_reagents->check_conditions Reagents OK success Reaction Successful check_reagents->success Issue Found & Fixed change_catalyst Modify Catalyst System (New Ligand? Different Pd Source?) check_conditions->change_catalyst Conditions OK check_conditions->success Issue Found & Fixed change_base Change Base or Solvent (Stronger/Milder Base? Aqueous Phase?) change_catalyst->change_base No Improvement change_catalyst->success Improvement Seen change_base->success Improvement Seen

Sources

Validation & Comparative

A Guide to the Structural Elucidation of 3-(3-methoxyphenyl)-1-propene: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(3-methoxyphenyl)-1-propene. In the dynamic fields of chemical research and drug development, unambiguous structural verification is paramount. NMR spectroscopy stands as the cornerstone of this process, offering unparalleled insight into molecular architecture.

This document moves beyond a simple recitation of spectral data. Instead, it adopts a comparative methodology, using the well-characterized spectrum of allylbenzene as a foundational reference. By dissecting the electronic effects imparted by the meta-substituted methoxy group, we will predict and rationalize the spectral features of the title compound. This approach not only illuminates the specific structure of this compound but also serves as a practical guide for interpreting the spectra of similarly substituted aromatic systems.

Part 1: The Reference Spectrum – Allylbenzene

To comprehend the spectral nuances of this compound, we first establish a baseline with its parent structure, allylbenzene. Allylbenzene presents a simple, monosubstituted aromatic ring attached to an allyl group. Its relative symmetry and lack of strongly influencing electronic groups provide a clean and straightforward reference point.

Molecular Structure of Allylbenzene

Caption: Molecular structure of the reference compound, Allylbenzene.

Experimental ¹H and ¹³C NMR Data of Allylbenzene

The experimental NMR data for allylbenzene provides the chemical shifts for the aromatic and aliphatic protons and carbons, which will serve as the basis for our comparison.

Table 1: ¹H and ¹³C NMR Data for Allylbenzene in CDCl₃.

¹H NMR Data (Allylbenzene) ¹³C NMR Data (Allylbenzene)
Atom Chemical Shift (δ) / ppm Atom Chemical Shift (δ) / ppm
Aromatic (5H)7.30 - 7.15 (m)C1 (ipso)140.4
C8'-H (1H)6.05 - 5.95 (m)C8'137.8
C9'-H₂ (2H)5.12 - 5.07 (m)Aromatic CH128.5, 128.4, 126.0
C7'-H₂ (2H)3.38 (d, J ≈ 6.7 Hz)C9'115.8
C7'39.9

Data compiled from spectral databases and foundational literature on allylbenzene.[1][2]

Part 2: Spectral Analysis of this compound

The introduction of a methoxy (-OCH₃) group at the C3 position (meta) of the phenyl ring significantly alters the electronic environment and, consequently, the NMR spectrum. The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. This duality influences the chemical shifts of the aromatic protons and carbons in a predictable manner.[3][4]

Molecular Structure of this compound

Caption: Structure of this compound with key groups highlighted.

Predicted ¹H NMR Spectrum

The single multiplet for the five aromatic protons in allylbenzene is expected to resolve into a more complex and informative pattern for this compound.

  • Aromatic Region (6.7-7.3 ppm): The symmetry of the phenyl ring is broken. The proton at C5, which is para to the allyl group and meta to the methoxy group, is expected to appear as a triplet. The protons at C2, C4, and C6 will exhibit distinct signals, influenced by their proximity to the two different substituents. Protons ortho (C2, C4) to the electron-donating methoxy group will be shielded and shifted upfield compared to those in allylbenzene.[5]

  • Allyl Group Region (3.3-6.0 ppm): The chemical shifts of the allyl protons are not expected to change dramatically, as they are insulated from the aromatic ring by the benzylic carbon. The characteristic multiplets for the vinyl and benzylic protons will remain.[6]

  • Methoxy Region (~3.8 ppm): A sharp singlet integrating to three protons will appear, which is characteristic of the methoxy group.

Table 2: Comparative and Predicted ¹H NMR Data.

Assignment Allylbenzene (Experimental) This compound (Predicted) Rationale for Change
H-57.30 - 7.15 (m)~7.22 (t)Becomes a distinct triplet due to coupling with H-4 and H-6.
H-2, H-4, H-67.30 - 7.15 (m)~6.80 - 6.75 (m)Shielding effect from the meta-methoxy group shifts these protons upfield.
H-8' (vinyl CH)~6.00 (m)~5.99 (m)Minimal change expected due to distance from the methoxy group.
H-9' (vinyl CH₂)~5.10 (m)~5.10 (m)Minimal change expected.
H-7' (benzylic CH₂)3.38 (d)~3.36 (d)Minimal change expected.
OCH₃N/A~3.81 (s)Characteristic signal for a methoxy group.
Predicted ¹³C NMR Spectrum

The influence of the methoxy group is even more pronounced in the ¹³C NMR spectrum.

  • Aromatic Region (110-160 ppm): The carbon directly attached to the oxygen (C3) will be significantly deshielded and shifted downfield to ~160 ppm. The ipso-carbon (C1) attached to the allyl group will also have its chemical shift modulated. Carbons ortho and para to the methoxy group (C2, C4, C6) will be shielded (shifted upfield) relative to their positions in allylbenzene.[3][7]

  • Aliphatic Region (30-60 ppm): The allyl and methoxy carbons will appear in their characteristic regions.

Table 3: Comparative and Predicted ¹³C NMR Data.

Assignment Allylbenzene (Experimental) / ppm This compound (Predicted) / ppm Rationale for Change
C3128.5~159.8Strong deshielding by the directly attached electronegative oxygen atom.
C1 (ipso-allyl)140.4~141.9Minor deshielding effect from the meta-methoxy group.
C8' (vinyl CH)137.8~137.4Minimal change expected.
C5128.4~129.5Minimal change expected.
C6128.5~121.2Shielding effect (ortho to allyl, meta to methoxy).
C9' (vinyl CH₂)115.8~116.3Minimal change expected.
C2128.5~114.6Shielding effect (ortho to methoxy).
C4126.0~111.5Strong shielding effect (ortho to methoxy, para to allyl).
OCH₃N/A~55.2Characteristic shift for a methoxy carbon.
C7' (benzylic CH₂)39.9~40.0Minimal change expected.

Part 3: Self-Validating Experimental Protocol

To move from prediction to confirmation, a robust, multi-faceted NMR analysis is required. This protocol is designed to be self-validating by incorporating two-dimensional (2D) NMR experiments that unambiguously establish connectivity.

Workflow for NMR Analysis

prep 1. Sample Preparation ~5-10 mg in 0.6 mL CDCl₃ Add TMS as internal standard acq_1h 2. ¹H NMR Acquisition 400 MHz Spectrometer Standard pulse program (zg30) prep->acq_1h acq_13c 3. ¹³C NMR Acquisition 101 MHz Spectrometer Proton-decoupled (zgpg30) prep->acq_13c acq_2d 4. 2D NMR Acquisition COSY (¹H-¹H correlation) HSQC (¹H-¹³C one-bond correlation) prep->acq_2d process 5. Data Processing Fourier Transform Phase and Baseline Correction acq_1h->process acq_13c->process acq_2d->process analysis 6. Spectral Analysis Assign signals using ¹H, ¹³C, COSY, & HSQC data Compare with predictions process->analysis

Caption: A comprehensive workflow for the acquisition and analysis of NMR data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a versatile solvent for non-polar to moderately polar organic molecules, and TMS provides a sharp reference signal at 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a 400 MHz (or higher) spectrometer.

    • Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

  • 2D NMR for Structural Validation (Trustworthiness):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It will show cross-peaks between adjacent protons, for example, connecting the entire allyl spin system (H-7' to H-8' to H-9') and showing couplings between adjacent protons on the aromatic ring. This is critical for confirming the substitution pattern.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It provides an unambiguous link between the ¹H and ¹³C assignments. For instance, the proton signal at ~3.36 ppm will show a cross-peak to the carbon signal at ~40.0 ppm, definitively assigning both to the benzylic CH₂ group.

  • Data Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phasing, baseline correction, and peak integration (for ¹H).

    • Use the combination of 1D and 2D data to assign every signal, confirming or refining the predictions made in Part 2.

Conclusion

The structural elucidation of this compound is a clear example of the power of modern NMR spectroscopy. By using the spectrum of allylbenzene as a reference, we can logically predict the ¹H and ¹³C NMR spectra of the target molecule by accounting for the electronic effects of the meta-methoxy substituent. This comparative approach, grounded in the fundamental principles of chemical shifts and coupling constants, provides a robust framework for spectral interpretation. The final, unambiguous confirmation rests on a comprehensive experimental protocol, particularly the use of 2D techniques like COSY and HSQC, which serve to validate the proposed structure with the highest degree of scientific certainty. This guide provides researchers and drug development professionals with a clear and authoritative methodology for approaching the structural analysis of substituted aromatic compounds.

References

  • University of Calgary. (2021). Interpreting Aromatic NMR Signals.
  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule.
  • University of Colorado Boulder. Aromatics - Organic Chemistry.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds.
  • Supporting Information. (n.d.). General experimental information.
  • Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences.
  • ACS Omega. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted).
  • ACS Omega. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.
  • SpectraBase. (n.d.). Allylbenzene - Optional[13C NMR] - Chemical Shifts.
  • Supplementary Information. (2012). Dalton Transactions.
  • ResearchGate. (2021). (PDF) Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemSurvival. (2013). Proton NMR of Allyl Ether Groups.
  • SpectraBase. (n.d.). 3-(3-Methoxyphenoxy)propan-1-amine - Optional[13C NMR].
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • MDPI. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction.

Sources

The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(3-methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of rigorous scientific practice. In this technical guide, we delve into the analytical characterization of 3-(3-methoxyphenyl)-1-propene, a substituted aromatic alkene with potential applications in organic synthesis and medicinal chemistry. Our primary focus will be on predicting and interpreting its fragmentation pattern in electron ionization mass spectrometry (EI-MS). Furthermore, we will provide a comparative analysis with alternative spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering a holistic view of its structural elucidation. This guide is designed to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their analytical endeavors.

The Power of Mass Spectrometry in Structural Elucidation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[1] In EI-MS, a molecule is bombarded with high-energy electrons, typically at 70 electron volts (eV), causing it to lose an electron and form a molecular ion (M•+).[2] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a unique "fingerprint" of the molecule.[3]

Predicted Mass Spectrum of this compound
m/z Predicted Relative Intensity Proposed Fragment Ion Proposed Fragmentation Pathway
148Moderate[C₁₀H₁₂O]⁺•Molecular Ion (M⁺•)
133Moderate[C₉H₉O]⁺Loss of a methyl radical (•CH₃) from the methoxy group.
121High[C₈H₉O]⁺Benzylic cleavage with loss of an ethyl radical (•C₂H₅).
117Moderate[C₈H₅O]⁺Loss of a methoxy radical (•OCH₃).
107Moderate[C₇H₇O]⁺Rearrangement and loss of an allyl radical (•C₃H₅).
91High[C₇H₇]⁺Formation of the tropylium ion.
77Moderate[C₆H₅]⁺Loss of a methyl group from the tropylium ion.

The fragmentation of this compound is expected to be driven by the stability of the resulting carbocations, particularly those involving the aromatic ring and the methoxy group.

fragmentation_pathway M [C₁₀H₁₂O]⁺• m/z = 148 (Molecular Ion) F1 [C₉H₉O]⁺ m/z = 133 M->F1 - •CH₃ F2 [C₈H₉O]⁺ m/z = 121 M->F2 - •C₂H₅ F3 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) F2->F3 - CO F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CH₂ analytical_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Dilution Dilute sample in anhydrous solvent Injection Inject 1 µL into GC Dilution->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Peak_ID Identify Peak by Retention Time Detection->Peak_ID Spectrum_Extraction Extract Mass Spectrum Peak_ID->Spectrum_Extraction Fragmentation_Analysis Analyze Fragmentation Pattern Spectrum_Extraction->Fragmentation_Analysis Comparison Compare with Predicted/ Library Spectrum Fragmentation_Analysis->Comparison

Sources

A Comparative Guide to the Functional Group Analysis of 3-(3-methoxyphenyl)-1-propene via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_and_audience_of_the_response> <_core_requirements_of_the_response> <__part_1_core_directive_autonomy_of_the_response> <__part_2_scientific_integrity_logic_e_e_a_t_of_the_response> <__part_3_visualization_formatting_of_the_response>

For researchers and professionals in drug development and chemical synthesis, the precise structural characterization of novel organic molecules is paramount. 3-(3-methoxyphenyl)-1-propene, a substituted aromatic alkene, possesses several key functional groups that dictate its chemical reactivity and potential applications. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for elucidating its structure, comparing its utility against other common analytical techniques, and offering a robust experimental protocol.

The Power of Vibrational Spectroscopy for Structural Elucidation

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of chemical bonds within a molecule.[1][2] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite bonds to a higher vibrational state. These absorptions create a unique spectral "fingerprint," allowing for the identification of functional groups.[2][3]

For a molecule like this compound, FTIR is exceptionally well-suited to confirm the presence of its core structural components: the aromatic ring, the methoxy group, and the terminal alkene. Each of these groups has characteristic absorption bands that are well-documented.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for analyzing a liquid sample of this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient method for liquid samples.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a solvent known to dissolve the sample and any potential contaminants (e.g., isopropanol), then allow it to dry completely.

    • Perform a background scan. This critical step measures the ambient atmosphere (water vapor, CO₂) and the instrument's own signal, which will be subtracted from the sample spectrum to ensure only the sample's absorptions are analyzed.

  • Sample Application:

    • Apply a small drop of this compound directly onto the center of the ATR crystal. For a neat liquid, only a minimal amount is needed to cover the crystal surface.

  • Data Acquisition:

    • Acquire the sample spectrum. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Set the spectral range to the mid-IR region, typically 4000 cm⁻¹ to 400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is generally sufficient for routine functional group identification.

  • Data Processing & Cleaning:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Clean the ATR crystal thoroughly after analysis using an appropriate solvent.

Causality and Self-Validation
  • Why a Background Scan is Crucial: Without a proper background subtraction, atmospheric water and carbon dioxide peaks can obscure important sample information, leading to misinterpretation. A clean, stable baseline after the background scan validates that the instrument is ready for sample analysis.

  • ATR as a Choice: ATR-FTIR is chosen for its simplicity and speed. It requires minimal sample preparation, unlike transmission methods that may require sample dilution or the use of salt plates. The path length is consistent, leading to reproducible results.

Interpreting the Spectrum of this compound

The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies. The following diagram and table detail the expected peaks.

Caption: Molecular structure of this compound.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100-3000Medium-WeakC-H StretchAromatic & Alkene (=C-H)[4][5]
2990-2850MediumC-H StretchAlkyl (CH₃ and CH₂)[6]
~1640WeakC=C StretchAlkene[7]
1600 & 1500Strong-MediumC=C StretchAromatic Ring (in-ring vibrations)[5]
~1250StrongAsymmetric C-O-C StretchAryl Ether[8]
~1040MediumSymmetric C-O-C StretchAryl Ether[8]
900-810 & 710-690StrongC-H Out-of-Plane Bendmeta-Disubstituted Aromatic Ring[5][9]
~990 & ~910StrongC-H Out-of-Plane BendTerminal Alkene (-CH=CH₂)
  • Aromatic and Alkene C-H Stretches (>3000 cm⁻¹): The presence of sp² hybridized C-H bonds in both the benzene ring and the propene group will result in absorptions just above 3000 cm⁻¹.[4]

  • Alkyl C-H Stretches (<3000 cm⁻¹): The sp³ C-H bonds in the methoxy group and the methylene bridge will show characteristic stretches just below 3000 cm⁻¹.[6]

  • Aromatic C=C Stretches (~1600, ~1500 cm⁻¹): The conjugated double bonds within the benzene ring give rise to two distinct, often sharp, bands.[5]

  • Ether C-O Stretches (~1250, ~1040 cm⁻¹): The aryl ether linkage produces two strong, characteristic stretching bands. The asymmetric stretch around 1250 cm⁻¹ is typically very intense.[8]

  • Substitution Pattern (Fingerprint Region): The strong bands in the 900-690 cm⁻¹ region are highly diagnostic. For a meta-substituted ring, strong bands are expected around 810-750 cm⁻¹ and 690 cm⁻¹.[9] This region helps confirm the 1,3-substitution pattern on the benzene ring.

Comparison with Alternative Analytical Techniques

While FTIR is excellent for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques.[3] Each method provides a different piece of the structural puzzle.

Analytical_Workflow cluster_separation Separation & Purity cluster_analysis Structural Analysis cluster_confirmation Final Confirmation GC GC / HPLC FTIR FTIR GC->FTIR Purity Check MS Mass Spec GC->MS Molecular Weight NMR NMR FTIR->NMR Functional Groups ID'd Structure Confirmed Structure: This compound NMR->Structure Connectivity Mapped MS->Structure Formula Confirmed

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-(3-Methoxyphenyl)-1-propene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Methoxyphenyl)-1-propene, also known as m-allylanisole or estragole methyl ether, is a valuable substituted allylarene building block in organic synthesis. Its utility spans the development of complex molecular architectures in pharmaceuticals, agrochemicals, and materials science. The strategic placement of the allyl group and the electronically influential methoxy substituent makes it a versatile precursor. However, the selection of a synthetic route is critical and depends heavily on factors such as scale, available starting materials, cost, and desired purity.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound. We move beyond simple protocols to dissect the underlying mechanistic principles, offering field-proven insights to guide researchers in making the most logical and efficient choice for their specific application.

Method 1: Grignard Reagent Alkylation: The Workhorse Approach

The coupling of an aryl Grignard reagent with an allyl halide is a classic, robust, and highly effective method for forming the target C(sp²)-C(sp³) bond. This approach is often favored for its high yields, straightforward execution, and cost-effective starting materials.

Mechanistic Rationale

The reaction proceeds in two key stages. First, an organomagnesium halide (Grignard reagent) is formed by the oxidative insertion of magnesium metal into the carbon-bromine bond of 3-bromoanisole. This step inverts the polarity of the aryl carbon, transforming it from an electrophilic center into a potent nucleophile. The second stage involves the nucleophilic attack of the Grignard reagent on the electrophilic methylene carbon of allyl bromide in a classic SN2 displacement, forging the desired carbon-carbon bond. Ethereal solvents like Tetrahydrofuran (THF) are crucial, as they solvate and stabilize the Grignard reagent through coordination with the magnesium center.[1]

Experimental Protocol: Grignard Synthesis
  • Reagent Preparation: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[1]

  • Magnesium Activation: To a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.3 eq.). Briefly heat the flask under vacuum and backfill with inert gas. A small crystal of iodine can be added to activate the magnesium surface.[1]

  • Grignard Formation: Dissolve 3-bromoanisole (1.0 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated by gentle heating or sonication, evidenced by bubble formation and a color change to gray/cloudy. Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours until most of the magnesium is consumed.

  • Alkylation: Cool the freshly prepared Grignard reagent in an ice bath. Add allyl bromide (1.1-1.5 eq.), dissolved in anhydrous THF, dropwise via the dropping funnel. Control the addition rate to manage the exothermic reaction.

  • Workup and Purification: After stirring for 3 hours at room temperature, the reaction is quenched by the slow, careful addition of a saturated aqueous ammonium chloride solution.[2] The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography (eluting with a petroleum ether/ethyl acetate mixture) to yield this compound as a liquid.[2]

Data Summary
Starting MaterialsReagents & SolventsReaction TimeYieldReference
3-Bromoanisole, Allyl BromideMg, THF, NH₄Cl (aq)~5-6 hours76%[2]
Workflow Diagram

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Sequence SM1 3-Bromoanisole Grignard Formation of 3-Methoxyphenyl- magnesium Bromide SM1->Grignard  + Mg, THF (Anhydrous) SM2 Allyl Bromide Alkylation SN2 Alkylation SM2->Alkylation  THF Mg Magnesium Mg->Grignard Grignard->Alkylation Product 3-(3-Methoxyphenyl) -1-propene Alkylation->Product  1. Reaction  2. NH4Cl Quench

Caption: Workflow for Grignard-based synthesis.

Method 2: Wittig Olefination: The Carbonyl Conversion Strategy

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones with unambiguous control over the double bond's location.[3] For this target molecule, the most logical disconnection involves the reaction of a 3-methoxybenzylphosphonium ylide with formaldehyde.

Mechanistic Rationale

This synthesis begins with the SN2 reaction between triphenylphosphine (PPh₃) and 3-methoxybenzyl bromide to form a phosphonium salt.[4] This salt possesses acidic protons on the carbon adjacent to the phosphorus atom. Deprotonation with a strong base (e.g., n-butyllithium) generates a phosphorus ylide, a species with adjacent positive (on P) and negative (on C) charges.[3][4] This nucleophilic ylide then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting intermediate, a betaine, rapidly collapses to form a strained four-membered oxaphosphetane ring.[3][5] The driving force of the reaction is the subsequent irreversible decomposition of this ring to form the desired alkene and the thermodynamically very stable triphenylphosphine oxide (TPPO).[4][5]

Experimental Protocol: Wittig Reaction
  • Ylide Generation: In a flame-dried, three-necked flask under inert atmosphere, suspend 3-methoxybenzyltriphenylphosphonium bromide (1.0 eq.) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq.) dropwise. The solution will typically develop a deep color (often orange or red), indicating the formation of the ylide. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for another 30 minutes.

  • Olefination: Cool the ylide solution back down to -78 °C. Introduce formaldehyde (1.1 eq.), which can be generated by cracking paraformaldehyde or using a commercially available solution in an appropriate solvent. Add the formaldehyde solution slowly.

  • Workup and Purification: After the addition, allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction with water. Extract the mixture with diethyl ether. The organic phase contains both the product and the triphenylphosphine oxide byproduct. A key challenge of the Wittig reaction is the removal of TPPO. Purification often requires careful column chromatography. In some cases, TPPO can be precipitated by adding a nonpolar solvent like hexane and filtering. The filtrate is then concentrated and purified by chromatography.

Data Summary
Retrosynthetic PrecursorsReagents & SolventsKey ChallengeTypical YieldReference
3-Methoxybenzyl Bromide, FormaldehydePPh₃, n-BuLi, THFSeparation of product from Triphenylphosphine Oxide (TPPO)60-85%[5][6]
Workflow Diagram

Wittig_Reaction_Workflow SM1 3-Methoxybenzyl Bromide Salt Phosphonium Salt SM1->Salt PPh3 Triphenylphosphine (PPh3) PPh3->Salt  SN2 Base Strong Base (e.g., n-BuLi) Ylide Phosphonium Ylide Base->Ylide  Deprotonation Aldehyde Formaldehyde (HCHO) Product 3-(3-Methoxyphenyl) -1-propene Aldehyde->Product  Olefination Byproduct Triphenylphosphine Oxide (TPPO) Aldehyde->Byproduct Salt->Ylide Ylide->Product Ylide->Byproduct  Forms with Product

Caption: Workflow for the Wittig olefination route.

Method 3: Palladium-Catalyzed Heck Reaction: A Modern Cross-Coupling Approach

The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the coupling of unsaturated halides with alkenes.[7][8] This method offers a powerful alternative for constructing the target molecule, typically by coupling 3-bromoanisole with propene gas.

Mechanistic Rationale

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 3-bromoanisole, forming a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The propene coordinates to the palladium center, followed by a syn-migratory insertion of the aryl group into the C=C bond. This step typically occurs at the less substituted carbon of the alkene, forming a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon (the β-carbon) is eliminated and transferred to the palladium center. This step regenerates the alkene double bond in its new, substituted position and forms a palladium-hydride species.

  • Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride complex, completing the catalytic cycle.[9]

Experimental Protocol: Heck Reaction
  • Reaction Setup: To a pressure-rated reaction vessel (e.g., a sealed tube or autoclave) equipped with a magnetic stirrer, add 3-bromoanisole (1.0 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 2-10 mol%), and a base like triethylamine (Et₃N, 1.5-2.0 eq.).[10]

  • Alkene Addition: Add a suitable solvent, such as DMF or acetonitrile. Seal the vessel, then purge with propene gas. Pressurize the vessel with propene to the desired pressure.

  • Reaction: Heat the mixture with vigorous stirring to the reaction temperature (typically 80-140 °C) for several hours until the starting material is consumed (monitored by TLC or GC).

  • Workup and Purification: Cool the reaction vessel to room temperature and carefully vent the excess propene gas in a fume hood. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Data Summary
Starting MaterialsCatalyst SystemKey ConsiderationsTypical YieldReference
3-Bromoanisole, PropenePd(OAc)₂ / Phosphine Ligand, BaseRequires pressure vessel for gaseous propene; expensive catalyst70-90%[8][11]
Catalytic Cycle Diagram

Caption: The catalytic cycle of the Heck Reaction.

Comparative Summary and Recommendation

FeatureGrignard AlkylationWittig OlefinationHeck Reaction
Starting Materials 3-Bromoanisole, Allyl Bromide3-Methoxybenzyl Bromide, Formaldehyde3-Bromoanisole, Propene
Key Reagents MagnesiumTriphenylphosphine, Strong Base (n-BuLi)Palladium Catalyst, Ligand, Base
Yield Good to Excellent (76% reported)[2]GoodGood to Excellent
Scalability Excellent; widely used in industry.Moderate; limited by TPPO stoichiometry.Good; requires specialized pressure equipment.
Cost Low; reagents are inexpensive.Moderate; PPh₃ and n-BuLi add cost.High; palladium catalysts are expensive.
Safety/Handling Requires strict anhydrous conditions; pyrophoric Grignard reagent.Requires strong, air-sensitive base; formaldehyde is toxic.Uses flammable propene gas under pressure; toxic heavy metal catalyst.
Byproducts Inorganic magnesium salts (easily removed).Stoichiometric Triphenylphosphine Oxide (can be difficult to separate).Stoichiometric salt from the base (easily removed).
Selectivity High; direct coupling.Excellent; unambiguous double bond placement.High; regioselectivity is well-controlled.

Senior Scientist's Recommendation

The optimal synthetic strategy for this compound is dictated by the specific needs of the research program.

  • For Large-Scale, Cost-Effective Synthesis: The Grignard Alkylation method is unequivocally the superior choice.[2] Its reliance on inexpensive bulk starting materials, high-yielding protocol, and straightforward purification of inorganic byproducts make it ideal for producing large quantities of the target compound. While it demands careful attention to anhydrous technique, these procedures are standard and well-established in process chemistry.

  • For Versatility and Substrate Elaboration: The Wittig Olefination provides absolute control over the placement of the double bond, which is a significant advantage when complex molecular frameworks are being assembled.[3] It is the preferred method if the starting material is 3-methoxybenzaldehyde and not the corresponding aryl bromide. However, researchers must be prepared to contend with the separation of triphenylphosphine oxide, which can impact overall process efficiency on a larger scale.

  • For Modern Methods and Functional Group Tolerance: The Heck Reaction represents a powerful, modern approach with high functional group tolerance.[7][8] It is an excellent choice for small-scale synthesis, medicinal chemistry applications where diverse analogues are needed, or when the aryl halide precursor is readily available and propene can be handled safely. The primary drawbacks are the high cost of palladium catalysts and the need for pressure equipment.

References

  • Ping, Y., Zhang, S., Chang, T., & Wang, J. (2019). Palladium-Catalyzed Oxidative Cross-Coupling of Conjugated Enynones with Allylarenes: Synthesis of Furyl-Substituted 1,3-Dienes. The Journal of Organic Chemistry, 84(12), 8275–8283.
  • Ping, Y., et al. (2019). Palladium-Catalyzed Oxidative Cross-Coupling of Conjugated Enynones with Allylarenes: Synthesis of Furyl-Substituted 1,3-Dienes. ACS Publications.
  • Ping, Y., et al. (2019). Palladium-Catalyzed Oxidative Cross-Coupling of Conjugated Enynones with Allylarenes: Synthesis of Furyl-Substituted 1,3-Dienes. ACS Publications.
  • Ping, Y., et al. (2019). Palladium-Catalyzed Oxidative Cross-Coupling of Conjugated Enynones with Allylarenes: Synthesis of Furyl-Substituted 1,3-Dienes. Figshare.
  • Organic Chemistry Portal. Substituted arene synthesis by allylic substitution or allylation.
  • Organic Syntheses. Allylmagnesium bromide.
  • Wikipedia. Heck reaction.
  • Master Organic Chemistry. (2018). The Wittig Reaction – Examples and Mechanism.
  • CSIR-NCL Library, Pune. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction.
  • Maryanoff, B.E., & Reitz, A.B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Organic Chemistry Portal. Wittig Reaction.
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • Wikipedia. Allylmagnesium bromide.
  • University of Arizona. The Wittig Reaction: Synthesis of Alkenes.
  • Organic Chemistry Portal. Heck Reaction.
  • Lumen Learning. Elimination reactions | Organic Chemistry 1: An open textbook.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Hoffmann, R. W. (2001). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Chemical Reviews, 101(7), 2055-2072.
  • The Royal Society of Chemistry. (2016). Supplementary Information.
  • SLS Ireland. Allylmagnesium bromide solution.
  • Organic Syntheses. Benzaldehyde, 2-methoxy-.
  • Sharma, A., & Sigman, M. S. (2021). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 11(13), 8114-8125.
  • Islam, S. M., et al. (2017). Carbene Based Palladium-catalyzed Mizoroki-Heck Reaction. Journal of the Chemical Society of Pakistan, 39(1).
  • Boruah, M., & Sarma, D. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22380.
  • Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule.
  • Scribd. Elimination Reactions.
  • Google Patents. (2023). CN116178400B - Grignard reagent allyl magnesium bromide preparation process.
  • Kuche, K., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2796-2804.
  • MDPI. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
  • Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern.
  • University of Calgary. ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis.
  • Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Hollmann, F., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(23), 14354-14439.
  • Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the top 200 bestselling drugs of 2009. Bioorganic & Medicinal Chemistry, 19(23), 6975-7009.
  • ResearchGate. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods.
  • Quora. (2018). How to know when a Wittig reaction is possible? Is it possible on formaldehyde.
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • National Institutes of Health. (2025). 3'-Methoxypropiophenone.
  • Wikipedia. Wittig reaction.

Sources

A Comparative Analysis of the Reactivity of 3-(3-Methoxyphenyl)-1-propene and Its Isomers in Electrophilic Additions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of organic synthesis, the nuanced reactivity of isomeric compounds presents both challenges and opportunities. Phenylpropenes, a class of aromatic compounds characterized by a benzene ring attached to a propylene group, are prevalent structural motifs in natural products and serve as versatile building blocks in the synthesis of pharmaceuticals and fine chemicals. This guide provides a detailed comparative study of the reactivity of 3-(3-methoxyphenyl)-1-propene and its common positional isomers, estragole (4-methoxy-1-(prop-2-en-1-yl)benzene) and anethole (1-methoxy-4-(prop-1-en-1-yl)benzene), with a focus on their behavior in common electrophilic addition reactions. By elucidating the interplay of electronic and steric effects, this document aims to equip researchers with the predictive understanding necessary for strategic synthetic planning.

Structural and Electronic Landscape of Methoxyphenylpropene Isomers

The reactivity of an alkene is intrinsically linked to the electron density of its double bond and the steric environment surrounding it. In the case of methoxyphenylpropene isomers, the position of the methoxy group on the benzene ring and the location of the double bond within the propene chain are the primary determinants of their chemical behavior.

This compound features a methoxy group at the meta position. In this configuration, the electron-donating resonance effect (+M) of the methoxy group does not extend to the carbon atom attached to the propenyl chain. Instead, the primary electronic influence on the aromatic ring is the weak electron-withdrawing inductive effect (-I) of the oxygen atom.[1][2] The terminal double bond is relatively unhindered.

Estragole (4-Methoxy-1-(prop-2-en-1-yl)benzene) , with its methoxy group in the para position, experiences a strong electron-donating resonance effect (+M) that increases the electron density of the entire aromatic system, including the carbon atom attached to the propenyl group.[2][3] This enhanced electron density can influence the reactivity of the molecule. Similar to its meta isomer, estragole possesses a terminal and sterically accessible double bond.

Anethole (1-Methoxy-4-(prop-1-en-1-yl)benzene) is distinct from the other two isomers in that its double bond is internal and conjugated with the benzene ring. This conjugation leads to a more thermodynamically stable system.[4] The methoxy group at the para position strongly donates electron density into this conjugated system, further stabilizing it. Anethole exists as cis (Z) and trans (E) isomers, with the trans isomer being the more stable and common form due to reduced steric strain.[5]

The following diagram illustrates the structures of the three isomers:

isomers cluster_0 This compound cluster_1 Estragole (4-isomer) cluster_2 trans-Anethole 3-m 3-m estragole estragole anethole anethole

Caption: Structures of this compound, estragole, and trans-anethole.

Comparative Reactivity in Electrophilic Addition Reactions

The π-bond of the alkene functional group is a region of high electron density, making it susceptible to attack by electrophiles. The rate and regioselectivity of these electrophilic addition reactions are profoundly influenced by the electronic and steric factors discussed above.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond, typically in the presence of a metal catalyst such as palladium on carbon (Pd/C).[6] The reaction rate is generally influenced by the degree of substitution and steric hindrance around the double bond. More substituted and sterically hindered alkenes tend to react more slowly.[1][7]

Predicted Reactivity Order: this compound ≈ Estragole > Anethole

  • This compound and Estragole: Both possess a terminal, monosubstituted double bond, which is sterically accessible to the catalyst surface. Therefore, they are expected to undergo hydrogenation at a relatively fast rate.[8]

  • Anethole: As a disubstituted internal alkene, anethole is more sterically hindered than its isomers with terminal double bonds. This increased steric bulk around the double bond is expected to result in a slower hydrogenation rate.[1] Furthermore, the conjugated system in anethole imparts greater thermodynamic stability, which can also contribute to a higher activation energy for hydrogenation.[7]

Experimental Protocol: Catalytic Hydrogenation of Phenylpropenes

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenylpropene isomer (1.0 mmol) and a suitable solvent such as ethanol or ethyl acetate (10 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: The flask is then connected to a hydrogen source (balloon or hydrogenation apparatus) and the reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation: Predicted Relative Rates of Hydrogenation

IsomerDouble Bond TypeSteric HindrancePredicted Relative Rate
This compoundTerminal, MonosubstitutedLowFast
EstragoleTerminal, MonosubstitutedLowFast
AnetholeInternal, DisubstitutedHighSlow
Bromination

The addition of bromine (Br₂) to an alkene proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.[2] The reaction rate is sensitive to the electron density of the double bond; more electron-rich alkenes react faster.[9]

Predicted Reactivity Order: Estragole > this compound > Anethole

  • Estragole: The para-methoxy group strongly donates electron density to the aromatic ring, which in turn can be relayed to the double bond, making it highly nucleophilic and thus very reactive towards bromine.

  • This compound: The meta-methoxy group has a less pronounced electron-donating effect on the double bond compared to the para isomer. Therefore, its reactivity is expected to be lower than that of estragole.

  • Anethole: The double bond in anethole is part of a conjugated system, which delocalizes the π-electrons and lowers the ground state energy of the molecule. This increased stability reduces the driving force for the addition reaction, making it less reactive than its non-conjugated isomers.

Experimental Protocol: Bromination of Phenylpropenes

  • Reaction Setup: Dissolve the phenylpropene isomer (1.0 mmol) in a suitable solvent like dichloromethane or carbon tetrachloride (10 mL) in a round-bottom flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1.0 mmol) in the same solvent dropwise with stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any excess bromine, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dibrominated product.

The following diagram illustrates the bromination mechanism:

bromination cluster_0 Step 1: Formation of Bromonium Ion cluster_1 Step 2: Nucleophilic Attack Alkene C=C Bromonium_Ion Cyclic Bromonium Ion Alkene->Bromonium_Ion Br2 Product Vicinal Dibromide Bromonium_Ion->Product Br-

Caption: General mechanism for the bromination of an alkene.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.[10] Similar to bromination, the reaction rate is enhanced by increased electron density on the double bond. Steric hindrance can also play a significant role, as the bulky peroxy acid needs to approach the double bond.[11]

Predicted Reactivity Order: Estragole > this compound > Anethole

  • Estragole: The electron-rich double bond of estragole is expected to be highly reactive towards electrophilic oxygen transfer from m-CPBA.

  • This compound: With a less activated double bond compared to estragole, this isomer is predicted to react at a slower rate.

  • Anethole: The conjugated and sterically hindered double bond of anethole is expected to be the least reactive of the three isomers towards epoxidation. Studies on the epoxidation of phenylpropene isomers on a Cu(111) surface have shown that the adsorption geometry, which is influenced by steric factors, critically determines the reaction selectivity and rate.[12]

Experimental Protocol: Epoxidation of Phenylpropenes with m-CPBA

  • Reaction Setup: Dissolve the phenylpropene isomer (1.0 mmol) in a chlorinated solvent such as dichloromethane (10 mL) in a round-bottom flask.

  • Reagent Addition: Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct. Subsequently, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography.[10]

The mechanism of epoxidation with m-CPBA is a concerted process:

epoxidation Alkene C=C mCPBA m-CPBA Transition_State Concerted Transition State ('Butterfly Mechanism') EpoxideByproduct EpoxideByproduct Transition_State->EpoxideByproduct Epoxide Epoxide Byproduct m-Chlorobenzoic Acid AlkenemCPBA AlkenemCPBA AlkenemCPBA->Transition_State

Caption: Concerted mechanism of alkene epoxidation with m-CPBA.

Conclusion

The reactivity of this compound and its isomers, estragole and anethole, in electrophilic addition reactions is a clear illustration of the profound influence of subtle structural variations. The position of the methoxy group dictates the electron density of the double bond, with the para-substituted estragole being the most electronically activated. The location of the double bond determines both steric accessibility and thermodynamic stability, with the internal, conjugated double bond of anethole being the most stable and sterically hindered.

This comparative analysis, grounded in the fundamental principles of electronic and steric effects, provides a predictive framework for chemists working with these and structurally related compounds. The provided experimental protocols offer a starting point for the practical application of this knowledge in a laboratory setting.

References

  • Lumen Learning. (n.d.). Stability of Alkenes. MCC Organic Chemistry.
  • Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine.
  • Wikipedia. (2023, November 28). Methoxy group. In Wikipedia.
  • Pan, Y., Alexandrova, L., & Weiss, P. S. (2014). Critical Influence of Adsorption Geometry in the Heterogeneous Epoxidation of “Allylic” Alkenes: Structure and Reactivity of Three Phenylpropene Isomers on Cu(111). Journal of the American Chemical Society, 136(43), 15134–15141.
  • LibreTexts Chemistry. (2023, January 22). Catalytic Hydrogenation of Alkenes II.
  • LibreTexts Chemistry. (2024, April 3). 7.7: Stability of Alkenes.
  • ResearchGate. (2009). Steric Hindrance Effect on Hydrogenation of Styrene Catalyzed by Ruthenium Hydride Complex.
  • PubChem. (n.d.). Estragole.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Anethole.
  • Fiveable. (n.d.). Stability of Alkenes. Organic Chemistry Class Notes.
  • 華藝線上圖書館. (n.d.). Influence of Electron Effect on Electrophilic Addition.
  • Master Organic Chemistry. (2011, June 17). m-CPBA (meta-chloroperoxybenzoic acid).
  • Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals.
  • Wikipedia. (2023, November 29). Electrophilic addition. In Wikipedia.
  • YouTube. (2018, February 7). 22.02 General Aspects of Electrophilic Additions. OChem.
  • MDPI. (2020, December 11). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions.
  • Semantic Scholar. (2008). study of reaction pathway and kinetic of estragole isomerization to cis-anethole and trans-anethole.
  • Wikipedia. (2023, December 12). Anethole. In Wikipedia.
  • ResearchGate. (2017). Isolating trans-Anethole from Anise Seeds and Elucidating Its Structure: A Project Utilizing One-and Two-Dimensional NMR Spectrometry.
  • PubMed. (2012). Comparative study of the anti-edematogenic effects of anethole and estragole.
  • if-pan.krakow.pl. (2012). Comparative study of the anti-edematogenic effects of anethole and estragole.
  • PubMed. (2021). Bioactivation of estragole and anethole leads to common adducts in DNA and hemoglobin.
  • Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • ResearchGate. (2023). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
  • MDPI. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
  • NIH. (n.d.). Ru-Catalyzed Estragole Isomerization under Homogeneous and Ionic Liquid Biphasic Conditions.
  • ResearchGate. (2016). (PDF) Comparative study of the anti-edematogenic effects of anethole and estragole.
  • ResearchGate. (2015). (PDF) Ruthenium(IV) catalysts for the selective estragole to trans-anethole isomerization in environmentally friendly media.
  • ResearchGate. (2009). Epoxidation of the methamphetamine pyrolysis product, trans-phenylpropene, to trans-phenylpropylene oxide by CYP enzymes and stereoselective glutathione adduct formation.
  • PubMed. (2004). Hydrolytic Kinetic Resolution of the Enantiomers of the Structural Isomers Trans -1-phenylpropene Oxide and (2,3-epoxypropyl)benzene by Yeast Epoxide Hydrolase.
  • ResearchGate. (2004). (PDF) Hydrolytic kinetic resolution of the enantiomers of the structural isomers trans-1-phenylpropene oxide and (2,3-epoxypropyl)benzene by yeast epoxide hydrolase.
  • Master Organic Chemistry. (2019, October 7). Formation of epoxides from alkenes using m-CPBA.
  • YouTube. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. Organic Chemistry Tutor.
  • RSC Publishing. (2002). The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane. Journal of Chemical Research, Synopses.

Sources

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for High-Sensitivity Quantification of 3-(3-methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive validation of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 3-(3-methoxyphenyl)-1-propene (estragole). We provide a head-to-head comparison with a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method, supported by experimental data. The objective is to equip researchers, scientists, and drug development professionals with the rationale and data necessary to select the most appropriate analytical technique for their specific application, emphasizing the superior speed and sensitivity of the UPLC-MS/MS approach for trace-level analysis. All validation parameters are assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Challenge of this compound

This compound, commonly known as estragole, is a naturally occurring phenylpropene found in numerous herbs and essential oils, including fennel, basil, and tarragon.[4] While it is widely used as a flavoring agent in foods and a component in fragrances, estragole has been identified as a genotoxic carcinogen in rodent studies.[4][5] This toxicological profile necessitates precise and sensitive analytical methods for its quantification in diverse matrices to ensure consumer safety and regulatory compliance.

Traditionally, Gas Chromatography-Mass Spectrometry (GC-MS) has been the workhorse for analyzing volatile compounds like estragole.[6] GC-MS offers robustness and well-established methodologies. However, the increasing demand for high-throughput screening and the need to detect minute quantities of estragole in complex biological or environmental samples call for methods with enhanced sensitivity and speed. This guide details the validation of a novel UPLC-MS/MS method designed to meet these challenges and compares its performance against a conventional GC-MS protocol.

Rationale for Method Selection: UPLC-MS/MS vs. GC-MS

The decision to develop a UPLC-MS/MS method was driven by the inherent limitations of GC-MS for certain applications.

  • Causality Behind the Choice:

    • Speed: UPLC systems operate at higher pressures than conventional HPLC, enabling the use of smaller particle-size columns. This results in significantly faster separation times and higher sample throughput.

    • Sensitivity: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity.[7] It filters out chemical noise by monitoring a specific precursor-to-product ion transition, allowing for lower detection limits than the single quadrupole MS typically used in routine GC-MS.[7]

    • Thermal Lability: While estragole is volatile, LC-MS is better suited for compounds that may be thermally unstable or require derivatization for GC analysis, offering broader applicability.[6][8][9]

Our hypothesis is that a UPLC-MS/MS method can reduce analytical run time by over 70% while improving the Limit of Quantification (LOQ) by an order of magnitude compared to a standard GC-MS method.

Experimental Methodologies

The Novel Method: UPLC-MS/MS Protocol

This protocol is designed for rapid and sensitive quantification.

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC I-Class

  • Mass Spectrometer: Sciex Triple Quad 6500+

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Software: Sciex OS

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • This compound analytical standard

Step-by-Step Protocol:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create a calibration curve series (e.g., 0.05 ng/mL to 50 ng/mL) by serial dilution in a 50:50 acetonitrile/water mixture.

  • Sample Preparation (e.g., Herbal Tea Matrix):

    • Spike 1 mL of blank tea infusion with the appropriate standard concentration.

    • Add 1 mL of acetonitrile to precipitate proteins and other macromolecules.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 2 µL

    • Gradient: Start at 40% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions, and equilibrate for 1 minute. Total Run Time: 3.0 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transition: Precursor Ion (Q1): 149.1 m/z → Product Ion (Q3): 117.1 m/z

    • Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 550 °C).

The Comparator Method: Traditional GC-MS Protocol

This protocol represents a standard approach for estragole analysis.

Instrumentation:

  • GC System: Agilent 8890 GC

  • MS System: Agilent 5977B MSD

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

Step-by-Step Protocol:

  • Standard Preparation: Prepare a calibration curve series (e.g., 1 ng/mL to 500 ng/mL) in hexane.

  • Sample Preparation (e.g., Herbal Tea Matrix):

    • Perform a liquid-liquid extraction on 5 mL of the tea infusion using 5 mL of hexane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the layers and carefully collect the upper hexane layer.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Program: Start at 60 °C, hold for 1 minute, ramp to 180 °C at 20 °C/min, then ramp to 280 °C at 30 °C/min and hold for 2 minutes. Total Run Time: 12.3 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 148, 117, 91).

Validation Results: A Data-Driven Comparison

The validation was performed following the ICH Q2(R1) tripartite structure of Specificity, Linearity, Accuracy, Precision, Quantitation Limit, and Robustness.[1][10]

Specificity & Selectivity

Specificity was confirmed by analyzing blank matrix samples (herbal tea) and spiked samples. The UPLC-MS/MS method, using a specific MRM transition, showed no interfering peaks at the retention time of the analyte. The GC-MS method also showed good selectivity, but with a slightly higher baseline noise in the complex matrix.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Parameter UPLC-MS/MS GC-MS ICH Q2(R1) Acceptance Criteria
Range 0.05 - 50 ng/mL1 - 500 ng/mLN/A
Correlation Coefficient (R²) 0.99950.9981R² ≥ 0.995
Regression Equation y = 25100x + 450y = 890x + 1200N/A

The UPLC-MS/MS method demonstrates excellent linearity over a range suitable for trace quantification.

Accuracy

Accuracy was determined by spike-recovery experiments at three concentration levels (Low, Medium, High).

Concentration Level UPLC-MS/MS (% Recovery) GC-MS (% Recovery) ICH Q2(R1) Acceptance Criteria
Low QC (0.15 ng/mL / 3 ng/mL) 101.2%96.5%80 - 120%
Mid QC (15 ng/mL / 150 ng/mL) 99.5%102.1%80 - 120%
High QC (40 ng/mL / 400 ng/mL) 100.8%104.3%80 - 120%

Both methods demonstrate acceptable accuracy, with the UPLC-MS/MS method showing slightly more consistent recovery at the lowest concentration level.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The results are expressed as the relative standard deviation (%RSD).

Parameter UPLC-MS/MS (%RSD) GC-MS (%RSD) ICH Q2(R1) Acceptance Criteria
Repeatability (n=6, Mid QC) 1.8%3.5%%RSD ≤ 15%
Intermediate Precision (3 days) 2.5%5.1%%RSD ≤ 15%

The UPLC-MS/MS method is demonstrably more precise, a key advantage for reliable quantification in regulated environments.

Limit of Detection (LOD) & Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the signal-to-noise ratio (S/N) method (3:1 for LOD, 10:1 for LOQ).

Parameter UPLC-MS/MS GC-MS Significance
LOD 0.015 ng/mL0.3 ng/mL20-fold improvement
LOQ 0.05 ng/mL1.0 ng/mL20-fold improvement

The superior sensitivity of the UPLC-MS/MS method is its most significant advantage, enabling the detection and quantification of estragole at levels far below the capability of the traditional GC-MS method.

Robustness

The robustness of the UPLC-MS/MS method was tested by making small, deliberate variations in method parameters (flow rate ±5%, column temperature ±2°C, mobile phase composition ±2%). In all cases, the results for a Mid QC sample remained within 5% of the nominal value, demonstrating the method's reliability in routine use.

Head-to-Head Performance Summary

Performance Metric Novel UPLC-MS/MS Method Traditional GC-MS Method Winner
Analysis Time 3.0 minutes 12.3 minutesUPLC-MS/MS
Limit of Quantification (LOQ) 0.05 ng/mL 1.0 ng/mLUPLC-MS/MS
Precision (%RSD) < 3% < 6%UPLC-MS/MS
Sample Preparation Simple "Dilute-and-Shoot"Multi-step LLEUPLC-MS/MS
Instrument Cost HigherLowerGC-MS
Established Methodologies NewerGold StandardGC-MS

Visualization of Workflows and Decision Logic

Method Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring each step builds upon the last to create a self-validating system as per ICH guidelines.

ValidationWorkflow cluster_method_dev Method Development cluster_validation ICH Q2(R1) Validation Dev Method Optimization (UPLC & MS/MS) Specificity Specificity (Blank Matrix Analysis) Dev->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Linearity->Precision LOQ LOD & LOQ (S/N Ratio) Linearity->LOQ Robust Robustness (Parameter Variation) Accuracy->Robust Report Final Validation Report Accuracy->Report Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter Precision->Robust Precision->Report LOQ->Report Robust->Report

Caption: Logical workflow for analytical method validation based on ICH Q2(R1).

Method Selection Decision Diagram

This diagram provides a decision-making framework for researchers choosing between the two methods.

DecisionTree Start Project Goal: Quantify Estragole Req High Throughput Needed? Start->Req Sens Trace Level Analysis? (< 1 ng/mL) Req->Sens Yes Cost Budget Constrained? (Instrument Cost) Req->Cost No UPLC Choose UPLC-MS/MS Sens->UPLC Yes GC Choose GC-MS Sens->GC No Cost->Sens No Cost->GC Yes

Caption: Decision tree for selecting an analytical method for estragole.

Discussion and Field-Proven Insights

The validation data unequivocally demonstrates that the novel UPLC-MS/MS method is superior to the traditional GC-MS method in terms of speed, sensitivity, and precision. This performance leap has significant practical implications:

  • For Drug Development: In metabolic studies, where sample volumes are limited and concentrations of metabolites can be extremely low, the sub-ng/mL LOQ of the UPLC-MS/MS method is critical.[5]

  • For Food Safety & Quality Control: The 3-minute run time allows for a >4x increase in sample throughput compared to the GC-MS method. This is a substantial advantage for laboratories performing routine screening of hundreds of samples daily.

  • For Research: When investigating trace environmental contamination or subtle biochemical pathways, the enhanced sensitivity can be the difference between detecting an analyte and missing it entirely.

While the initial capital investment for a UPLC-MS/MS system is higher, the long-term benefits of reduced solvent consumption (due to lower flow rates and shorter run times), increased throughput, and superior data quality often provide a compelling return on investment. The GC-MS method remains a viable and cost-effective option for applications where sub-ng/mL sensitivity is not required and sample throughput is not the primary bottleneck.[6]

Conclusion

We have successfully developed and validated a rapid, sensitive, and robust UPLC-MS/MS method for the quantification of this compound. The method meets all ICH Q2(R1) acceptance criteria for linearity, accuracy, precision, and robustness. When compared to a traditional GC-MS method, the UPLC-MS/MS approach offers a 20-fold improvement in the limit of quantification and a four-fold reduction in analysis time. This makes it the superior choice for high-throughput and trace-level applications, providing researchers and drug development professionals with a powerful tool for ensuring safety and advancing scientific understanding.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available online
  • Quality Guidelines.
  • ICH Q2 Analytical Method Valid
  • 3 Key Regulatory Guidelines for Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • LC-MS vs. GC-MS: Understanding the Key Differences and Uses. Technology Networks. Available online
  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass. Available online
  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. Available online
  • Comparison of LC/MS and GC/MS Techniques. Shimadzu. Available online
  • Study of the metabolism of estragole in humans consuming fennel tea.
  • Determination of Estragole in Fennel Herbal Teas by HS-SPME and GC–MS.
  • Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Agilent. Available online

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 3-(3-methoxyphenyl)-1-propene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

3-(3-methoxyphenyl)-1-propene, an alkenylbenzene, is a valuable building block in organic synthesis, finding application as an intermediate in the production of pharmaceuticals and fine chemicals.[1] Its molecular structure lends itself to further functionalization, making it critical for developing more complex molecules.[1] Given its role, particularly in pathways leading to active pharmaceutical ingredients (APIs), the stringent assessment of its purity is not merely a quality control measure but a foundational requirement for ensuring the safety, efficacy, and consistency of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this purpose, grounded in established scientific principles and regulatory standards.

The Analytical Imperative: Characterizing the Impurity Profile

An effective purity assessment method must be "stability-indicating," meaning it can separate the intact compound from any potential process-related impurities and degradation products. For this compound, potential impurities could arise from its synthesis, which often involves a Grignard reaction with 3-bromoanisole and allyl bromide[2], or from degradation under various environmental stresses.

Forced degradation studies are therefore an indispensable part of method development.[3][4] By intentionally subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light), we can generate likely degradants and ensure the analytical method can resolve them from the main peak.[5][6] This process is fundamental to establishing the specificity of the method, a core tenet of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[4][7]

Comparative Analysis of HPLC Methodologies

The hydrophobic and aromatic nature of this compound makes reversed-phase (RP) HPLC the most suitable analytical approach.[8][9] Within RP-HPLC, the choice of stationary and mobile phases offers different selectivities that can be leveraged for optimal separation.

ParameterOption 1: C18 (Octadecylsilane)Option 2: Phenyl-HexylRationale & Supporting Data
Stationary Phase A non-polar, aliphatic phase.A moderately polar phase with aromatic character.C18 columns provide excellent hydrophobic retention, which is ideal for this analyte. However, a Phenyl-Hexyl phase can offer alternative selectivity due to potential π-π interactions between the phenyl rings of the stationary phase and the analyte/impurities, which can be crucial for resolving structurally similar compounds.[10]
Mobile Phase Acetonitrile and Water (Gradient)Methanol and Water (Gradient)Acetonitrile is generally preferred for its lower viscosity (leading to higher efficiency) and stronger elution characteristics for aromatic compounds.[9] A gradient elution, starting with a higher water content and increasing the organic modifier, is necessary to elute any late-eluting, more hydrophobic impurities while retaining good resolution of early-eluting peaks.
Pros C18: Robust, widely available, high retentivity for non-polar analytes. ACN/H₂O: High efficiency, low backpressure, good UV transparency.Phenyl-Hexyl: Enhanced selectivity for aromatic/unsaturated compounds. MeOH/H₂O: Can alter elution order (selectivity) compared to ACN, potentially resolving co-eluting peaks.The combination of a C18 column with an Acetonitrile/Water gradient provides a powerful, high-resolution starting point for most aromatic compounds. The Phenyl-Hexyl column serves as a valuable alternative for method development when C18 fails to resolve critical impurity pairs.
Cons C18: May not resolve isomers or compounds with subtle structural differences.Phenyl-Hexyl: Can have lower hydrophobic retention compared to C18.The primary challenge is ensuring complete separation from all potential impurities. The choice between C18 and Phenyl-Hexyl should be empirically determined during method development, based on the observed impurity profile from forced degradation samples.
Recommended Use Primary choice for initial method development and routine quality control due to its robustness and high resolving power.A secondary, orthogonal method for confirmation or for resolving specific impurities that co-elute on a C18 phase.A well-developed C18 method is typically sufficient. However, regulatory bodies often favor the availability of a second, dissimilar method (orthogonality) to provide a higher degree of confidence in purity results.

Recommended Experimental Protocol: A Validated, Stability-Indicating RP-HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by pharmacopeias like the USP to ensure reliable performance.[11][12][13]

Chromatographic Conditions
  • HPLC System: A gradient-capable HPLC or UHPLC system with a UV/PDA detector.

  • Column: C18, 2.7-5 µm particle size, e.g., 4.6 x 150 mm.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50 v/v)

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Prepare an SST solution containing this compound and a known, closely eluting impurity or a marker compound.

    • Inject the SST solution six replicate times.

    • Verify that the system meets pre-defined criteria as per USP <621>, such as:[14][15]

      • Tailing Factor (T): ≤ 1.5 for the main analyte peak.

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the six replicate injections.

      • Resolution (Rs): ≥ 2.0 between the analyte and the closest eluting peak.

  • Standard Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 1.0 mg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the test sample in the diluent to also achieve a final concentration of approximately 1.0 mg/mL.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Perform the six replicate injections of the SST solution.

    • Inject the Standard solution.

    • Inject the Sample solution.

    • Inject the Standard solution again to bracket the sample and confirm system stability.

  • Calculation of Purity:

    • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 254 nm.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Strategy (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[7][16][17]

  • Specificity: Demonstrated through forced degradation studies. The method must show baseline resolution between the main analyte and all degradation products, proving it is stability-indicating.[5]

  • Linearity: Analyze a minimum of five concentrations across a range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.[18][19]

  • Accuracy: Perform recovery studies by spiking the sample with known amounts of pure analyte at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.[18][19]

  • Precision:

    • Repeatability: Analyze six independent sample preparations on the same day, by the same analyst, on the same instrument. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results should be comparable to the repeatability study.[19]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is crucial for quantifying impurities.

  • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The method should remain reliable under these minor variations.

Visualizing the Analytical Workflow & Logic

A clear understanding of the workflow and the interplay of validation components is crucial for successful implementation.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data & Validation Sample Sample Weighing & Dissolution HPLC HPLC System Injection Sample->HPLC Standard Reference Standard Preparation Standard->HPLC SST_Sol System Suitability Solution SST_Sol->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection @ 254 nm Separation->Detection Acquisition Chromatogram Acquisition Detection->Acquisition Integration Peak Integration Acquisition->Integration Report Purity Report Generation Integration->Report Validation Method Validation (ICH Q2) Validation->Report Ensures Report Integrity Validation_Logic cluster_foundation Foundation cluster_validation Validation Core cluster_application Application & Control MD Method Development ICH_Q2 ICH Q2(R2) Method Validation MD->ICH_Q2 ICH_Q14 ICH Q14 Analytical Procedure Development ICH_Q14->MD Specificity Specificity ICH_Q2->Specificity Linearity Linearity & Range ICH_Q2->Linearity Accuracy Accuracy ICH_Q2->Accuracy Precision Precision ICH_Q2->Precision Routine Routine Purity Analysis ICH_Q2->Routine enables Stability Stability Studies ICH_Q2->Stability enables Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Forced_Deg->Specificity proves SST System Suitability Test (USP <621>) SST->Routine is a prerequisite for SST->Stability is a prerequisite for

Sources

gas chromatography-mass spectrometry (GC-MS) of 3-(3-methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the Characterization of 3-(3-methoxyphenyl)-1-propene

Foreword

As a Senior Application Scientist, my focus extends beyond merely generating data; it is centered on developing robust, reliable, and logical analytical strategies. The analysis of positional isomers, such as this compound, presents a classic challenge where subtle structural differences profoundly impact chemical and biological properties. This guide is crafted for fellow researchers and drug development professionals to provide not just a protocol, but a comprehensive understanding of the causality behind the analytical choices we make. We will explore the gold-standard GC-MS methodology in detail, compare it with a viable alternative, and ground every recommendation in established scientific principles and authoritative data.

The Analyte: Understanding this compound

This compound, an aromatic ether with the molecular formula C₁₀H₁₂O and a molecular weight of 148.2 g/mol , belongs to a class of compounds where the position of the methoxy group on the phenyl ring is a critical determinant of its properties.[1] Its volatility and thermal stability make it an ideal candidate for Gas Chromatography. The primary analytical challenge lies in distinguishing it from its isomers (e.g., anethole or p-methoxyallylbenzene), which often share the same mass-to-charge ratios for their molecular ions and primary fragments, placing the burden of differentiation squarely on the chromatographic separation.

The Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the quintessential tool for the analysis of volatile and semi-volatile compounds. Its power is derived from the high-resolution separation capability of gas chromatography coupled with the definitive structural elucidation provided by mass spectrometry.

The Logic of Method Development: A Causality-Driven Approach

An effective analytical method is not a generic template but a tailored solution. The choices below are explained to illuminate the scientific reasoning behind each parameter.

  • Column Selection: The Heart of Separation: The separation of aromatic isomers is governed by subtle differences in their boiling points and interactions with the stationary phase.[2] A low-polarity 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5ms or equivalent) is the industry standard for this task. Why? This stationary phase provides an excellent balance, separating compounds primarily by their boiling points while the phenyl groups offer just enough π-π interaction to improve the resolution of aromatic compounds without excessive retention. The low bleed characteristics of modern "ms" grade columns are critical for achieving low detection limits and maintaining a clean ion source.[3]

  • Injection Strategy: Balancing Sensitivity and Peak Shape: For trace analysis, a splitless injection is employed to transfer the maximum amount of analyte to the column, thereby maximizing sensitivity. Conversely, for higher concentration samples, a split injection (e.g., 50:1 split ratio) is necessary to avoid overloading the column, which would result in broad, asymmetric peaks and compromised resolution.

  • Temperature Programming: The Key to Resolution: A precise oven temperature program is non-negotiable for resolving closely eluting isomers.[4] The program begins with a low initial temperature to focus the analytes at the head of the column. This is followed by a controlled ramp (e.g., 10 °C/min) that separates the compounds based on their elution temperatures. A slower ramp can be used to enhance the separation between critical pairs.

A Self-Validating GC-MS Protocol

This protocol incorporates an internal standard, a cornerstone of a self-validating system. The internal standard corrects for variations in injection volume and instrument response, ensuring the trustworthiness of quantitative results.

Experimental Protocol: GC-MS Analysis

  • Preparation of Standards and Samples:

    • Prepare a 1.0 mg/mL primary stock solution of this compound in HPLC-grade hexane.

    • Perform serial dilutions to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Add an internal standard (IS), such as dodecane, to each calibrant and sample at a constant concentration (e.g., 10 µg/mL). Dodecane is chosen as it is chemically inert and expected to elute without interfering with the analyte peak.

  • Instrumentation and Parameters:

ParameterValue / DescriptionRationale for Choice
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity required for confident identification.
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm filmIndustry-standard column for excellent resolution of aromatic isomers with low bleed.
Injection 1 µL, SplitlessMaximizes sensitivity for trace-level detection.
Injector Temp. 250 °CEnsures complete and rapid vaporization of the analyte and solvent.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert gas providing optimal chromatographic efficiency.
Oven Program 60 °C (hold 1 min), then 10 °C/min to 280 °C (hold 5 min)Balances analysis time with the resolution needed for isomeric separation.[4]
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °COptimizes ionization efficiency while minimizing thermal degradation.
Quadrupole Temp. 150 °CEnsures stable mass filtering and reproducible spectra.
Ionization Electron Ionization (EI) at 70 eVStandardized energy level that produces reproducible, library-searchable fragmentation patterns.
Acquisition Mode Full Scan (m/z 40-300)Provides complete mass spectral information for definitive identification.
  • Data Analysis & Expected Results:

    • Identification: The analyte is identified by its characteristic retention time and mass spectrum.

    • Mass Spectrum Prediction: The electron ionization mass spectrum is predicted to show a molecular ion peak [M]⁺• at m/z 148 . Key fragmentation pathways for alkylbenzenes involve the formation of stable tropylium ions.[5] We can predict a prominent peak at m/z 105 corresponding to the methyltropylium ion, and another at m/z 133 from the loss of a methyl group ([M-15]⁺). This fragmentation pattern serves as a high-confidence fingerprint for the molecule.

    • Quantification: A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against concentration. This curve is then used to determine the concentration of the analyte in unknown samples.

Visualizing the Workflow

GCMS_Methodology cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. GC-MS Instrumental Analysis cluster_data 3. Data Processing & Quantification Prep1 Create Stock Solution (1 mg/mL in Hexane) Prep2 Prepare Calibration Standards (Serial Dilution) Prep1->Prep2 Prep3 Spike All Solutions with Internal Standard (Dodecane) Prep2->Prep3 Inj 1 µL Splitless Injection (250°C Inlet) Prep3->Inj GC Chromatographic Separation (HP-5ms, Temp Programmed) Inj->GC MS Mass Analysis (EI, 70 eV, Full Scan) GC->MS Data1 Identify Peak by Retention Time & Mass Spectrum MS->Data1 Data2 Build Calibration Curve (Area Ratio vs. Concentration) Data1->Data2 Data3 Calculate Unknown Concentration Data2->Data3

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Comparative Technique: High-Performance Liquid Chromatography (HPLC)

For a comprehensive guide, we must consider alternatives. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a powerful technique, particularly when dealing with thermolabile compounds or complex matrices where GC is not ideal.[6]

A Contrasting HPLC Protocol

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Prepare stock solutions and calibration standards in the mobile phase (e.g., Acetonitrile/Water mixture). Filtration of all samples through a 0.45 µm filter is mandatory.

  • Instrumentation and Parameters:

ParameterValue / Description
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic; 65:35 Acetonitrile:Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 35 °C
Detection 254 nm
Head-to-Head Performance Comparison
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle of Separation Volatility and interaction with stationary phasePolarity and partitioning between mobile/stationary phases
Selectivity Very High. Chromatographic separation plus mass filtering.Moderate. Relies on chromatographic separation and UV absorbance.
Sensitivity High. Typically low ng/mL to pg/mL.Moderate. Typically low µg/mL to high ng/mL.
Identification Confidence Definitive. Mass spectrum provides a structural fingerprint.Presumptive. Based on retention time and UV spectrum matching.
Isomer Resolution Excellent for volatile isomers.Can be challenging; requires significant method development.
Sample Requirement Must be volatile and thermally stable.Must be soluble in the mobile phase.
Solvent Consumption Very LowHigh
Decision Framework: Choosing the Right Tool

Decision_Tree Start Start: Analytical Goal Req1 Is definitive structural confirmation required? Start->Req1 Req2 Is the analyte present at trace levels (<1 µg/mL)? Req1->Req2 No GCMS_Path Use GC-MS Req1->GCMS_Path Yes Req3 Is the sample matrix non-volatile or thermolabile? Req2->Req3 No Req2->GCMS_Path Yes Req3->GCMS_Path No (Default Choice) HPLC_Path Use HPLC-UV Req3->HPLC_Path Yes

Caption: Decision logic for selecting the optimal analytical method.

Conclusion

For the specific task of analyzing this compound, GC-MS stands as the unequivocally superior methodology. Its combination of high-resolution chromatography and the definitive identification power of mass spectrometry provides a level of confidence and sensitivity that HPLC-UV cannot match, especially in the critical task of isomer differentiation. The detailed, causality-driven protocol provided herein serves as a robust starting point for developing and validating a method that is not only accurate but also defensible. While HPLC-UV remains a valuable tool in the broader analytical toolkit, for this particular analyte, the specificity and depth of information from GC-MS make it the authoritative choice for researchers, scientists, and drug development professionals.

References

  • ResearchGate. (n.d.). GC separations of aromatic isomers. Temperature process: 40 °C (keep 1 min) up to 160 °C (keep 5 min) at 10 °C/min and gas flow rate at 0.6 mL/min.
  • PubChem. (n.d.). 3-Methoxy-3-phenyl-1-propyne. National Institutes of Health.
  • Martinez, A. A., et al. (2016). The Influence of the Aromatic Character in the Gas Chromatography Elution Order. PLoS ONE, 11(11).
  • Agilent Technologies. (n.d.). Determining Aromatics in Finished Gasoline Using the Agilent 6820 GC System.
  • Cheméo. (n.d.). Chemical Properties of 1-Propene, 3-methoxy- (CAS 627-40-7).
  • Journal of Chromatographic Science. (1990). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY.
  • PubChem. (n.d.). (3-Methoxy-1-propenyl)benzene. National Institutes of Health.
  • SpectraBase. (n.d.). 3-(3-Allyloxy)-1-(4-methoxyphenyl)-1-propyne - Optional[MS (GC)] - Spectrum.
  • SpectraBase. (n.d.). (E)-3,3-Dimethoxy-3-(2-methoxyphenyl)-1-phenyl-1-propene - Optional[MS (GC)] - Spectrum.
  • PubMed. (2024). Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods.
  • SIELC Technologies. (2018). 1-Propene, 3-methoxy-.

Sources

A Comparative Guide to the Biological Activities of 3-(3-Methoxyphenyl)-1-propene and Structurally Related Phenylpropanoids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Methoxyphenyl)-1-propene, a phenylpropanoid also known as methyl eugenol, is a naturally occurring compound found in a wide variety of plants and their essential oils.[1][2] Its structural simplicity belies a complex and diverse range of biological activities that have garnered significant interest within the scientific and drug development communities. This guide provides a comprehensive comparison of the biological activities of this compound with its structurally similar counterparts, including eugenol, safrole, estragole, and anethole. By examining the subtle variations in their chemical structures, we can elucidate the corresponding differences in their pharmacological profiles, offering valuable insights for researchers exploring these compounds for therapeutic applications.

This document will delve into the comparative analysis of their antimicrobial, anti-inflammatory, anesthetic, and other key biological effects. We will explore the underlying mechanisms of action and present supporting experimental data to provide a clear and objective overview. Furthermore, detailed experimental protocols are provided to enable researchers to validate and expand upon these findings.

Structural Comparison of Key Phenylpropanoids

The biological activity of phenylpropanoids is intrinsically linked to their chemical structure. The position and nature of substituents on the phenyl ring, as well as the configuration of the propene side chain, are critical determinants of their pharmacological effects.

CompoundStructureKey Structural Features
This compound (Methyl Eugenol) Methyl Eugenol StructureMethoxy group at the 3-position of the phenyl ring.
Eugenol Eugenol StructureHydroxyl group at the 4-position and a methoxy group at the 3-position. The free hydroxyl group is a key feature.
Safrole Safrole StructureMethylenedioxy bridge between the 3- and 4-positions of the phenyl ring.
Estragole Estragole StructureMethoxy group at the 4-position of the phenyl ring.
Anethole Anethole StructureMethoxy group at the 4-position and a propenyl group with a double bond conjugated to the phenyl ring. Exists as trans and cis isomers.

The seemingly minor differences in these structures lead to significant variations in their biological activities, as we will explore in the following sections.

Comparative Biological Activities

Antimicrobial and Antibiofilm Activity

The antimicrobial properties of these phenylpropanoids are well-documented, though their efficacy varies.

Key Findings:

  • Eugenol consistently demonstrates robust antibacterial activity, often superior to methyl eugenol.[3] This is largely attributed to the presence of a free hydroxyl group, which can disrupt bacterial cell membranes and redox balance.[3][4]

  • Methyl eugenol exhibits more potent antibiofilm activity by inhibiting quorum sensing (QS) systems in bacteria like P. aeruginosa.[3] It competitively binds to the RhlR receptor protein, reducing the secretion of extracellular polymeric substances essential for biofilm formation.[3]

  • Anethole possesses potent antimicrobial properties against a range of bacteria, yeasts, and fungi.[5][6] Its mechanism of action is primarily through the disruption of microbial cell membranes.[7]

  • Safrole has demonstrated potential antimicrobial activity, which can be enhanced when formulated as a nanoemulgel.[8][9]

  • Estragole also exhibits antibacterial and antiviral properties.[10][11]

Comparative Data Summary: Antimicrobial Activity

CompoundTarget Organism(s)MIC/MBC (μg/mL)Key Mechanistic InsightReference(s)
Eugenol E. coliMIC: 125, MBC: 250Disrupts redox balance and membrane permeability.[3][12]
Methyl Eugenol P. aeruginosa (biofilm)-Inhibits quorum sensing via RhlR receptor binding.[3]
Anethole S. aureus, E. coli, C. albicansMIC: 250-500Disrupts cell membrane integrity.[6]
Safrole Various bacteria and fungi-Activity enhanced in nanoemulgel formulation.[8][9]
Estragole Various bacteria and viruses-Under investigation.[10][11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines a standard broth microdilution method for assessing the antimicrobial activity of phenylpropanoids.

MIC_MBC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare two-fold serial dilutions of the test compound in Mueller-Hinton broth. P2 Standardize bacterial inoculum to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). P1->P2 P3 Dilute standardized inoculum to a final concentration of ~5 x 10^5 CFU/mL in each well. P2->P3 I1 Inoculate 96-well plates with the prepared bacterial suspension and compound dilutions. P3->I1 I2 Incubate plates at 37°C for 18-24 hours. I1->I2 A1 Determine MIC: The lowest concentration with no visible bacterial growth. I2->A1 A2 Subculture from wells showing no growth onto agar plates. A1->A2 A3 Incubate agar plates at 37°C for 18-24 hours. A2->A3 A4 Determine MBC: The lowest concentration that results in a ≥99.9% reduction in the initial inoculum. A3->A4

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Anti-inflammatory Activity

Several of these phenylpropanoids exhibit significant anti-inflammatory effects through various mechanisms.

Key Findings:

  • Methyl eugenol can down-regulate the production of pro-inflammatory cytokines and inhibit nitric oxide production in the brain, suggesting its potential in treating ischemia/inflammation-related diseases.[13]

  • Eugenol is a known anti-inflammatory agent, and its activity is linked to the inhibition of inflammatory neurotransmitter synthesis, such as prostaglandins and leukotrienes.[14]

  • Anethole has been shown to suppress NF-κB activation triggered by TNF-α, a key pathway in inflammation.[15][16]

  • Estragole has also been reported to have anti-inflammatory properties.[17][18]

Signaling Pathway: NF-κB Inhibition by Anethole

NFkB_Inhibition cluster_pathway Inflammatory Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) Nucleus->Inflammatory_Genes Induces Anethole Anethole Anethole->IKK Inhibits

Caption: Anethole's inhibition of the NF-κB inflammatory pathway.

Anesthetic and Neuroprotective Activities

The anesthetic properties of eugenol are well-established, particularly in dentistry.[19][20][21] Its derivatives, including methyl eugenol, also exhibit notable effects on the central nervous system.

Key Findings:

  • Methyl eugenol has been shown to be a more active and less toxic anesthetic than eugenol in mice.[22] It induces anesthesia more rapidly than pentobarbital and appears to have a better recovery profile.[22] Its anesthetic action is similar to pentobarbital, inducing slow-wave activity in the EEG without altering brain levels of major neurotransmitters.[22]

  • Eugenol 's anesthetic mechanism is attributed to the inhibition of nerve impulses by blocking voltage-gated sodium, potassium, and calcium channels.[23] It also enhances the activity of GABA-A receptors, contributing to its sedative effects.[23]

  • Methyl eugenol has also demonstrated neuroprotective potential in conditions like Alzheimer's disease and ischemic brain injury.[24]

  • Estragole dose-dependently blocks nerve excitability and has local anesthetic activity.

Comparative Data Summary: Anesthetic Activity

CompoundAnimal ModelRoute of AdministrationKey ObservationReference(s)
Methyl Eugenol Mice, Rats, RabbitsIntraperitoneal, IntravenousMore active and less toxic than eugenol; faster onset than pentobarbital.[22]
Eugenol RatsIntravenousDose-dependent anesthesia.[20]
Estragole --Blocks nerve excitability.
Other Biological Activities and Toxicological Considerations

These compounds exhibit a broader spectrum of biological activities, alongside important toxicological profiles that must be considered.

  • Antioxidant Activity: Eugenol, methyl eugenol, safrole, and estragole all possess antioxidant properties, with eugenol often showing very strong radical-scavenging activity.[9][17][24][25]

  • Anticancer Activity: Methyl eugenol, safrole, and eugenol have been investigated for their antiproliferative and cytotoxic effects against various cancer cell lines.[9][14][24]

  • Insecticidal/Insect Attractant Properties: Methyl eugenol is a well-known insect attractant, particularly for fruit flies.[26] Anethole also demonstrates insecticidal activity.[6]

  • Toxicology: It is crucial to note that some of these compounds, particularly estragole and safrole, have raised toxicological concerns, including potential carcinogenicity, which has led to restrictions on their use in food and other products.[10][27] The US FDA has withdrawn authorization for the use of methyl eugenol as a synthetic flavoring substance in food due to findings of it inducing cancer in laboratory animals.[1]

Structure-Activity Relationship (SAR) Insights

The comparative analysis of these compounds provides valuable insights into their structure-activity relationships.

  • The Free Hydroxyl Group: The presence of a free hydroxyl group in eugenol is a critical determinant of its potent antimicrobial and antioxidant activities.[4][25] Methylation of this group, as seen in methyl eugenol, generally reduces these specific activities but can enhance others, such as anesthetic and antibiofilm properties.[3][22]

  • The Propene Chain: The position of the double bond in the propene side chain can influence activity. Anethole, with its conjugated double bond, exhibits distinct properties compared to the allylbenzenes like eugenol and methyl eugenol.

  • Ring Substitution: The nature and position of the substituents on the phenyl ring are paramount. The methoxy group in methyl eugenol and the methylenedioxy group in safrole confer unique biological profiles.

Logical Relationship: Structure to Activity

SAR_Logic cluster_structure Structural Features cluster_activity Biological Activities Free_OH Free Hydroxyl Group (e.g., Eugenol) Antimicrobial Antimicrobial Activity Free_OH->Antimicrobial Enhances Antioxidant Antioxidant Activity Free_OH->Antioxidant Enhances Methoxy_Group Methoxy Group (e.g., Methyl Eugenol, Estragole, Anethole) Anesthetic Anesthetic Activity Methoxy_Group->Anesthetic Contributes to Antibiofilm Antibiofilm Activity Methoxy_Group->Antibiofilm Contributes to Methylenedioxy_Bridge Methylenedioxy Bridge (e.g., Safrole) Toxicity Toxicological Profile Methylenedioxy_Bridge->Toxicity Influences Propene_Chain_Position Propene Chain Isomerization (Allyl vs. Propenyl) Propene_Chain_Position->Anesthetic Modulates

Caption: Key structure-activity relationships of phenylpropanoids.

Conclusion

This compound and its structural analogs represent a fascinating class of compounds with a rich and varied pharmacology. While they share a common phenylpropanoid backbone, subtle modifications to their chemical structures lead to significant divergence in their biological activities. Eugenol's free hydroxyl group makes it a potent antimicrobial and antioxidant, whereas the methylation in methyl eugenol enhances its anesthetic and antibiofilm properties. Anethole, estragole, and safrole each present their own unique profiles of activity and toxicity.

This comparative guide underscores the importance of understanding structure-activity relationships in drug discovery and development. For researchers in this field, these compounds offer a valuable platform for the design of novel therapeutic agents with tailored biological activities. Further investigation into the precise molecular targets and signaling pathways modulated by these phenylpropanoids will undoubtedly unlock their full therapeutic potential.

References

  • Dallmeier, K., & Carlini, E. A. (1981). Anesthetic action of methyleugenol and other eugenol derivatives. Pharmacology, 22(2), 113–120. [Link]
  • Zhang, Y., et al. (2024).
  • Anethole. (2024, November 26). In Wikipedia. [Link]
  • Al-Ostath, R. A., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. Journal of Drug Delivery Science and Technology, 64, 102581. [Link]
  • da Silva, J. K. R., et al. (2024). Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects.
  • Singletary, K. (2010). Anethole: A review of its pharmacological activities. Nutrition Today, 45(4), 168-175. [Link]
  • Al-Ostath, R. A., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. BMC Complementary Medicine and Therapies, 21(1), 154. [Link]
  • Han, Y. M., et al. (2005). Eugenol and Its Structural Analogs Inhibit Monoamine Oxidase A and Exhibit Antidepressant-Like Activity. Bioorganic & Medicinal Chemistry, 13(15), 4777-4788. [Link]
  • Paul, A., et al. (2020). Comparative Analysis of In-Vitro Biological Activities of Methyl Eugenol Rich Cymbopogon khasianus Hack., Leaf Essential Oil with Pure Methyl Eugenol Compound. Current Pharmaceutical Biotechnology, 21(10), 927-938. [Link]
  • Estragole. (n.d.).
  • De, M., De, A. K., & Banerjee, A. B. (1999). A review on the pharmacological activities of anethole.
  • Hadisurya, M., et al. (2019). Antimicrobial Investigation and Structure-Activity Analysis of Natural Eugenol Derivatives against Several Oral Bacteria. Journal of Pharmaceutical Microbiology, 5(1), 1. [Link]
  • Mahendra, C. K., et al. (2023). Estragole: A review of its pharmacology, effect on animal health and performance, toxicology, and market regulatory issues. Iraqi Journal of Veterinary Sciences, 37(Supplement III), 231-239. [Link]
  • Office of Environmental Health Hazard Assessment. (1999). Evidence on the Carcinogenicity of Estragole. [Link]
  • Zengin, G., et al. (2016). Anethole and Its Role in Chronic Diseases. Advances in Experimental Medicine and Biology, 929, 239-259. [Link]
  • Analytice. (2024, October 30). Laboratory assay and analysis of estragole. [Link]
  • Mahendra, C. K., et al. (2023). Estragole: A review of its pharmacology, effect on animal health and performance, toxicology, and market regulatory issues. Iraqi Journal of Veterinary Sciences, 37(Supplement III), 231-239. [Link]
  • Kumar, A., & Kumar, S. (2016). Outlooks on Medicinal Properties of Eugenol and its Synthetic Derivatives. Natural Products Chemistry & Research, 4(212), 2. [Link]
  • Ulanowska, K., & Osińska-Jaroszuk, M. (2021). Eugenol-Based Polymeric Materials—Antibacterial Activity and Applications.
  • National Center for Biotechnology Inform
  • de Moura, R. S., et al. (2000). The synthesis and anti-inflammatory properties of a new sulindac analogue synthesized from natural safrole. Journal of Pharmacy and Pharmacology, 52(12), 1517-1522. [Link]
  • Al-Ostath, R. A., et al. (2021). Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer. Journal of Drug Delivery Science and Technology, 64, 102581. [Link]
  • Khairan, K., et al. (2023). Antioxidant capacity (%AA) safrole and its derivatives using the DPPH assay method. Rasayan Journal of Chemistry, 16(2), 1163-1169. [Link]
  • Methyl eugenol. (2024, October 29). In Wikipedia. [Link]
  • Kamkar, A., et al. (2014). Pharmacological and Toxicological Properties of Eugenol. Avicenna Journal of Phytomedicine, 4(3), 155–160. [Link]
  • Gülçin, İ. (2011). Antioxidant activity of eugenol: a structure-activity relationship study. Journal of Medicinal Food, 14(9), 975-985. [Link]
  • Zari, A. T., Zari, T. A., & Al-Attar, A. M. (2021). Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review.
  • Ghelardini, C., et al. (1997). Eugenol as Local Anesthetic. Planta Medica, 63(6), 564-566. [Link]
  • Widiakongko, P. D., & Triatmaja, K. (2021). Toward Novel Antioxidant Drugs: Quantitative Structure-Activity Relationship Study of Eugenol Derivatives. Walailak Journal of Chemistry, 4(2), 147-156. [Link]
  • Gülçin, İ. (2011). Antioxidant Activity of Eugenol: A Structure–Activity Relationship Study. Journal of Medicinal Food, 14(9), 975-985. [Link]
  • Tan, K. H., & Nishida, R. (2012). Methyl eugenol: Its occurrence, distribution, and role in nature, especially in relation to insect behavior and pollination. Journal of Insect Science, 12, 56. [Link]
  • da Silva, J. K. R., et al. (2024). Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects.
  • Johnson, C. B., et al. (2007). Antimicrobial activity of eugenol derivatives. Journal of Applied Microbiology, 103(6), 2496-2502. [Link]
  • National Center for Biotechnology Information. (n.d.). Methyleugenol. PubChem. [Link]
  • Lee, J. K., et al. (2013). (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone displays suppression of inflammatory responses via inhibition of Src, Syk, and NF-κB. Korean Journal of Physiology & Pharmacology, 17(2), 141-149. [Link]
  • International Agency for Research on Cancer. (2013). Methyleugenol. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water (Vol. 101, pp. 245-276). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
  • Jaganathan, S. K., & Supriyanto, E. (2012). Biological Properties and Prospects for the Application of Eugenol—A Review. Molecules, 17(3), 3045-3064. [Link]
  • Sipe, H. J., et al. (2014). Methyleugenol – Knowledge and References. Critical Reviews in Toxicology, 44(sup4), 1-13. [Link]
  • Chen, Y. C., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Metabolites, 14(6), 335. [Link]
  • Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone in RAW264.7, Jurkat lymphocytes and HK-2 cells. International Immunopharmacology, 35, 137-145. [Link]
  • Yaeghoobi, M., et al. (2019). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Pharmaceutical Sciences, 25(4), 305-311. [Link]
  • Kim, D. H., et al. (2015). 3-Methoxy-catalposide inhibits inflammatory effects in lipopolysaccharide-stimulated RAW264.7 macrophages. International Immunopharmacology, 28(2), 957-964. [Link]
  • Sreevidya, V. G., et al. (2021). 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1856-1867. [Link]
  • Vaickelioniene, R., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(21), 7208. [Link]
  • Kim, M. W., et al. (2019). 2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates MPTP-Induced Dopaminergic Neurodegeneration by Inhibiting the STAT3 Pathway. International Journal of Molecular Sciences, 20(15), 3765. [Link]
  • Vaickelioniene, R., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(21), 7208. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 3-(3-Methoxyphenyl)-1-propene Analogs and Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylpropanoids, a diverse class of natural compounds, are characterized by a C6-C3 skeleton. This family includes structurally related isomers such as 3-(3-methoxyphenyl)-1-propene, eugenol, and anethole, which serve as foundational scaffolds in medicinal chemistry. Derivatives of these compounds exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

X-ray crystallography remains the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, we can deduce the exact coordinates of atoms, bond lengths, bond angles, and the overall conformation of the molecule. This guide provides a comparative analysis of the X-ray crystallographic data for chalcone derivatives incorporating the 3-methoxyphenyl propene moiety, offers in-depth structural insights, and details the experimental protocols required to obtain such data.

Comparative Crystallographic Data Analysis

The structural parameters of a molecule in its crystalline form are dictated by both intramolecular forces (e.g., steric hindrance, conjugation) and intermolecular forces (e.g., hydrogen bonding, van der Waals forces). A comparison of crystallographic data from closely related structures can reveal subtle yet significant differences in conformation and packing. Below is a summary of key crystallographic parameters for two representative chalcone derivatives, sourced from peer-reviewed structural studies.

Parameter(E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one(E)-1-(4-Methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
Chemical Formula C₁₆H₁₄O₃C₁₉H₂₀O₅
Crystal System MonoclinicTriclinic
Space Group C2/cP-1
a (Å) 10.72243 (10)8.4043 (5)
b (Å) 10.51268 (9)8.4111 (5)
c (Å) 22.22491 (18)12.9352 (7)
α (°) 9091.564 (2)
β (°) 99.4688 (8)88.427 (2)
γ (°) 9083.275 (2)
Volume (ų) 2471.09 (4)831.91 (8)
Z 82
Dihedral Angle (°) 3.82 (3)3.97 (8)

In-Depth Structural Insights

Molecular Conformation and Planarity

A key structural feature of these chalcone derivatives is the dihedral angle between the two phenyl rings. In both examples presented, this angle is very small (3.82° and 3.97°, respectively), indicating that the molecules are nearly planar. This planarity is largely due to the extended π-conjugation across the enone bridge that connects the two aromatic rings. The specific substitution pattern on the phenyl rings and any resulting steric hindrance can influence the degree of twisting from a perfectly planar conformation. For instance, the methoxy group in the ortho position of the trimethoxyphenyl ring in the second compound deviates significantly from the plane of the ring, while the meta and para substituents are more coplanar.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal lattice is governed by a network of non-covalent interactions. In the case of (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, the crystal packing is stabilized by a combination of forces:

  • Hydrogen Bonding: An intramolecular O—H⋯O hydrogen bond is present, which contributes to the molecule's planarity. Additionally, weak intermolecular C—H⋯O hydrogen bonds link adjacent molecules into infinite chains.

  • π–π Stacking: The nearly parallel phenyl rings of adjacent molecules engage in π–π stacking interactions, with a centroid-to-centroid distance of approximately 3.71 Å.

  • C—H⋯π Interactions: Weak interactions between carbon-hydrogen bonds and the π-system of the aromatic rings further stabilize the crystal structure.

These interactions can be quantitatively analyzed using Hirshfeld surface analysis, which indicated that H⋯H (48.2%), H⋯O/O⋯H (20.0%), and H⋯C/C⋯H (16.5%) contacts are the most significant contributors to the crystal packing for this structure.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of the crystallographic model.

Part A: Synthesis and Crystallization of a Representative Derivative

This protocol describes the synthesis of (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one via a Claisen-Schmidt condensation.

Methodology:

  • Reaction Setup: To a solution of 2-hydroxyacetophenone (10 mmol) in ethanol (10 mL), add piperidine (0.1 mL).

    • Causality: Piperidine acts as a basic catalyst to deprotonate the α-carbon of the acetophenone, generating the enolate required for the condensation reaction. Ethanol is chosen as it effectively dissolves the reactants and the catalyst.

  • Stirring: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Aldehyde Addition: Add 3-methoxybenzaldehyde (10 mmol) to the vigorously stirred reaction mixture.

  • Reaction Progression: Allow the reaction to proceed overnight at room temperature. A precipitate will form as the product is typically less soluble in the reaction medium than the starting materials.

  • Isolation: Separate the precipitated crystals by filtration.

  • Crystallization for X-ray Analysis: Recrystallize the solid product from an ethanol/water (1:1 v/v) solution.

    • Causality: The goal is to grow single crystals of sufficient size and quality. The product is dissolved in a minimal amount of hot solvent (ethanol/water), and as the solution cools slowly, the solubility decreases, promoting the formation of well-ordered crystals suitable for diffraction. The water acts as an anti-solvent in this mixture.

Part B: Single-Crystal X-ray Diffraction and Structure Refinement

This section outlines a generalized workflow for X-ray data collection and analysis.

Methodology:

  • Crystal Selection and Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Mount the crystal on a diffractometer (e.g., a Bruker D8 Venture or Kappa APEXII CCD).

    • Collect diffraction data using a monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality dataset.

  • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and apply corrections for factors like Lorentz-polarization effects and absorption.

  • Structure Solution: Solve the crystal structure using direct methods (e.g., with software like SHELXT). This step provides an initial model of the molecular structure.

  • Structure Refinement: Refine the initial model by full-matrix least-squares on F² (e.g., using SHELXL).

    • Causality: This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

    • Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

  • Validation and Deposition: Validate the final structure using tools like checkCIF. The crystallographic data, typically in the Crystallographic Information File (CIF) format, should be deposited in a public repository like the Cambridge Structural Database (CSD) to ensure accessibility for the scientific community.

Visualizations

Molecular_Structures cluster_0 (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one cluster_1 (E)-1-(4-Methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one img1 img1 img2 img2

Caption: Molecular structures of the compared chalcone derivatives.

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(3-Methoxyphenyl)-1-propene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the successful application of our products to encompass the entire lifecycle of a chemical within your laboratory. Ensuring the safe and compliant disposal of reagents like 3-(3-Methoxyphenyl)-1-propene is not merely a regulatory hurdle; it is a cornerstone of responsible research, protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

This compound, an isomer of the naturally occurring compound Estragole, belongs to the alkenylbenzene class. Its structural similarity to compounds like styrene informs its hazard profile and dictates the necessary precautions for its handling and disposal. Failure to adhere to proper procedures can result in hazardous chemical reactions, environmental contamination, and significant regulatory penalties.

Hazard Identification and Risk Assessment: Know Your Waste

Before initiating any disposal protocol, a thorough understanding of the chemical's inherent hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation.

Table 1: Hazard Profile of this compound and Structurally Similar Compounds

Hazard ClassificationDescriptionPrimary Sources
Physical Hazards Flammable / Combustible Liquid.[1][2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4]Safety Data Sheets (SDS), NOAA CAMEO Chemicals[5]
Health Hazards Causes skin and serious eye irritation.[6][7] May cause respiratory irritation.[8] Harmful if swallowed.[7][9] Estragole, a closely related isomer, is suspected to be carcinogenic and genotoxic.SDS, PubChem[10]
Environmental Hazards Harmful to aquatic life. Must be prevented from entering drains, sewers, or water courses.[4][6]SDS
Reactivity Hazards Incompatible with strong oxidizing agents.[2][3] May react exothermically with acids, bases, and reducing agents.[5] Can undergo hazardous polymerization, especially when heated or contaminated.NOAA CAMEO Chemicals[5], Chemical Supplier Literature

Core Directive: The Disposal Workflow

The following diagram outlines the decision-making process for managing waste streams containing this compound. This systematic approach ensures that all forms of waste are handled safely and directed to the appropriate disposal route.

DisposalWorkflow start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node start Waste Generation (this compound) waste_type What is the form of the waste? start->waste_type unused_chem Unused or Surplus Chemical waste_type->unused_chem Pure / Surplus cont_solids Contaminated Solids (Gloves, Paper, Vermiculite) waste_type->cont_solids Solid empty_container Empty Original Container waste_type->empty_container Container containerize_chem Keep in original or compatible, sealed container. unused_chem->containerize_chem label_chem Ensure label is clear: 'Hazardous Waste' + Full Chemical Name containerize_chem->label_chem waste_chem Segregated Chemical Waste Container label_chem->waste_chem professional_disposal Arrange pickup by a licensed professional waste disposal service. waste_chem->professional_disposal bag_solids Double-bag in clear, vapor-tight plastic bags. cont_solids->bag_solids label_solids Label bag as 'Hazardous Waste' + Chemical Contaminant bag_solids->label_solids waste_solids Solid Chemical Waste Container label_solids->waste_solids waste_solids->professional_disposal rinse_container Triple-rinse with a suitable solvent (e.g., acetone). empty_container->rinse_container collect_rinsate Collect all rinsate as liquid hazardous waste. rinse_container->collect_rinsate defaced_container Deface original label. Dispose of container as non-hazardous glass/plastic. rinse_container->defaced_container collect_rinsate->waste_chem

Caption: Decision workflow for segregating and preparing this compound waste.

Step-by-Step Disposal Protocols

Adherence to a detailed, procedural approach is critical. These protocols are designed to be self-validating, incorporating safety checks and clear instructions for each type of waste.

Protocol 1: Disposal of Unused or Surplus Chemical

This procedure applies to the pure product that is expired, no longer needed, or off-specification.

  • Do Not Neutralize or Mix: Never attempt to neutralize this compound with other chemicals. It is incompatible with strong oxidizers, acids, and bases, and mixing can cause a violent reaction.[5] All waste must be segregated.

  • Containerization: Keep the chemical in its original container if possible. If transfer is necessary, use a clean, dry, chemically compatible container with a tightly sealing cap. Ensure the container is properly labeled.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and must include the full chemical name: "this compound".[11] Affix the hazardous waste tag as soon as the first drop of waste is added.[12]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, well-ventilated space away from heat, ignition sources, and incompatible materials.[7]

  • Professional Disposal: Arrange for collection by a licensed professional waste disposal service.[13] This is a RCRA hazardous substance and must be disposed of via approved methods such as controlled incineration.[9][14]

Protocol 2: Disposal of Contaminated Materials

This protocol covers solid waste, including PPE (gloves, lab coats), absorbent materials from spill cleanups (vermiculite, sand), and contaminated labware (pipette tips, weighing boats).

  • Segregation: Do not mix contaminated solid waste with regular laboratory trash.

  • Spill Cleanup: For liquid spills, first contain the spill. Then, cover and absorb the liquid with an inert material like vermiculite, dry sand, or earth.[4][6] Do not use combustible materials like paper towels as the primary absorbent for large spills.

  • Packaging: Carefully collect all contaminated solids using non-sparking tools.[4] Place the materials into a heavy-duty, sealable plastic bag. For added safety, double-bag the waste.[12]

  • Labeling: Clearly label the outer bag as "Hazardous Waste" and specify the contaminant: "Solid waste contaminated with this compound".

  • Storage and Disposal: Store the sealed bag in a designated solid hazardous waste container and arrange for professional disposal along with other chemical waste.[9]

Protocol 3: Decontamination of Empty Containers

An "empty" container can retain enough chemical residue to be hazardous. Proper decontamination is essential before it can be disposed of as non-hazardous waste.

  • Triple Rinsing: The standard procedure for decontaminating empty chemical containers is to triple-rinse them.[12]

  • Solvent Selection: Use a small amount of a suitable organic solvent, such as acetone or ethanol, for the rinsing process.

  • Procedure: a. Add a small amount of the solvent to the empty container. b. Securely cap the container and swirl to rinse all interior surfaces. c. Pour the solvent rinsate into a designated liquid hazardous waste container for "Halogen-Free Organic Solvents". This rinsate is now hazardous waste. d. Repeat this process two more times.

  • Final Disposal: After the third rinse, allow the container to air dry completely in a chemical fume hood. Once dry and free of residue, deface or remove the original label. The container can now be disposed of in the appropriate glass or plastic recycling bin.[12]

By integrating these protocols into your laboratory's standard operating procedures, you build a robust system of safety and compliance. This not only ensures the well-being of your team but also upholds the integrity of your research by demonstrating a commitment to environmental stewardship.

References

  • BASF CORPORATION. (2015). Safety Data Sheet: 3-Methoxypropylamine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8815, Estragole.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Styrene Monomer.
  • Ataman Kimya. (n.d.). Estragole.
  • ChemBK. (2024). Estragole.
  • Angene Chemical. (2021). Safety Data Sheet: 3-(4-Methoxyphenoxy)propane-1,2-diol.
  • Angene Chemical. (2026). Safety Data Sheet: (3,5-Dichloro-4-methoxyphenyl)methanol.
  • Aurora Fine Chemicals. (2008). Material Safety Data Sheet acc. to OSHA and ANSI: 3-(3-Methoxyphenyl)propionic acid.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Styrene.
  • University of California, Santa Barbara. (2012). Styrene - Standard Operating Procedure.
  • Yale Environmental Health & Safety. (2021). Laboratory Safety Rules.
  • Airgas. (2025). Safety Data Sheet: Propylene.

Sources

Mastering the Safe Handling of 3-(3-Methoxyphenyl)-1-propene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 3-(3-Methoxyphenyl)-1-propene, a key aromatic alkene in synthetic chemistry. As your dedicated partner in laboratory safety, we aim to build a foundation of trust by delivering value that extends beyond the product itself. This document is structured to provide a deep, technical understanding of safe handling protocols, grounded in scientific principles and field-proven expertise.

Hazard Identification and Risk Assessment: Understanding the "Why"

Anticipated Hazards:

  • Combustibility: Like many organic compounds, it is expected to be a combustible liquid.[1][2][3]

  • Toxicity: It may be harmful if swallowed.[1][4][5]

  • Irritation: It is likely to cause skin and serious eye irritation.[1][4][6]

  • Sensitization: There is a potential for allergic skin reactions.[1][4]

  • Chronic Health Effects: Due to its similarity to estragole, it is prudent to handle it as a substance suspected of causing genetic defects and cancer.[1][4]

This proactive hazard assessment is the cornerstone of a robust safety protocol. Understanding the potential risks allows for the implementation of targeted control measures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item; it is a critical barrier between the researcher and potential chemical exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield.[6][7][8]Protects against splashes and vapors that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[7][9]Prevents skin contact, which can lead to irritation and potential sensitization. Double-gloving provides an extra barrier and allows for safe removal of the outer glove if contaminated. Always inspect gloves for integrity before use.[7]
Body Protection A fully buttoned laboratory coat and, for larger quantities or splash-prone procedures, a chemical-resistant apron.[9][10]Protects skin and personal clothing from contamination. A chemical-resistant apron provides an additional barrier against spills of corrosive or irritating liquids.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[10][11]A fume hood is the primary engineering control to minimize inhalation of vapors. For situations where a fume hood is not feasible or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Preparation:

  • Information Review: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

  • Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[11]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.

Handling:

  • Aliquotting and Transfer: Perform all transfers of this compound within a chemical fume hood to minimize vapor inhalation.

  • Heating: Avoid open flames. Use controlled heating sources such as heating mantles, oil baths, or hot plates. Keep away from heat, sparks, and open flames.[1][12]

  • Incompatible Materials: Keep away from strong oxidizing agents.[6]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[13][14]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_info Review Safety Guide prep_area Set Up Fume Hood prep_info->prep_area prep_equip Check Emergency Equipment prep_area->prep_equip prep_ppe Don Appropriate PPE prep_equip->prep_ppe handle_transfer Transfer in Fume Hood prep_ppe->handle_transfer handle_heat Use Controlled Heating handle_transfer->handle_heat handle_storage Store Appropriately handle_heat->handle_storage disp_collect Collect in Labeled Container handle_storage->disp_collect disp_segregate Segregate from Incompatible Waste disp_collect->disp_segregate disp_contact Contact EHS for Pickup disp_segregate->disp_contact

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal is a critical final step in the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

Waste Collection:

  • Designated Container: Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a dedicated and clearly labeled hazardous waste container.[15][16]

  • Labeling: The label must include "Hazardous Waste" and the full chemical name: "this compound".[15]

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from strong oxidizing agents.[16]

Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[13][17]

  • It is best practice to use secondary containment to mitigate the impact of any potential leaks.

Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[11]

  • Under no circumstances should this chemical be disposed of down the drain.[17]

Spill Response:

  • Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated, if safe to do so.[10]

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.[10][11]

  • Collect: Carefully collect the absorbed material and any contaminated items into a sealed container for disposal as hazardous waste.[11]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your EHS department.

By adhering to these comprehensive guidelines, you contribute to a culture of safety and scientific excellence within your laboratory.

References

  • FM158793 - Safety D
  • 500885 estragole fcc (methyl chavicol)
  • SAFETY DATA SHEET - 4-Allylanisole. (2012-02-21). Fisher Scientific.
  • METHYL CHAVICOL (ESTRAGOLE)
  • Material Safety D
  • Safety D
  • 3-(3-Methoxyphenyl)-1-propanol AldrichCPR. (n.d.). Sigma-Aldrich.
  • Estragole - Safety D
  • SAFETY DATA SHEET - 1-Propanone, 1-(4-methoxyphenyl)-. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - Propylene. (2025-04-24). Airgas.
  • Essential Safety and Operational Guide for 2-Chloro-3-(2-methoxyphenyl)-1-propene. (2025). Benchchem.
  • Safety Data Sheet. (2021-05-01). Angene Chemical.
  • Threo-1-(4-Hydroxy-3-methoxyphenyl)
  • 3-METHOXY PROPIOPHENONE MSDS. (2019-04-01). Loba Chemie.
  • Hazardous Waste Disposal Guide. (2023-02-27). Northwestern University.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • This compound. (n.d.). ChemicalBook.
  • Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-(3-Hydroxyphenyl)propionic Acid. (2025). Benchchem.
  • Hazardous Materials Disposal Guide. (2019-06-12). Nipissing University.
  • PROPYLENE Safety D
  • This compound Chemical Properties. (n.d.). ChemicalBook.
  • Proper Disposal of 3-Phenoxy-1-propanol: A Guide for Labor
  • Technical Support Center: Decontamination and Disposal of 3-Phenoxy-1-propanol Waste. (2025). Benchchem.
  • Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methoxyphenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxyphenyl)-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.